molecular formula C9H5N3O2 B1295946 5-nitro-1H-indole-3-carbonitrile CAS No. 7147-14-0

5-nitro-1H-indole-3-carbonitrile

Cat. No.: B1295946
CAS No.: 7147-14-0
M. Wt: 187.15 g/mol
InChI Key: AKLPDARNWZLNPV-UHFFFAOYSA-N
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Description

5-nitro-1H-indole-3-carbonitrile (CAS 7147-14-0) is a high-value chemical intermediate in medicinal chemistry and drug discovery. Its core research value lies in its role as a key precursor for the synthesis of novel non-purine xanthine oxidase (XO) inhibitors, which are being investigated for the treatment of hyperuricemia and gout . The 3-cyano indole moiety is a critical pharmacophore that can form hydrogen bonds with key amino acid residues such as Asn768 and Lys771 in the xanthine oxidase active pocket, contributing to significant inhibitory potency . Furthermore, this compound serves as a versatile building block for creating functionalized 2-aryl-5-nitro-1H-indoles, which have demonstrated activity as potent inhibitors of the bacterial NorA efflux pump in Staphylococcus aureus ,

Properties

IUPAC Name

5-nitro-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-6-5-11-9-2-1-7(12(13)14)3-8(6)9/h1-3,5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLPDARNWZLNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289618
Record name 5-nitro-1H-indole-3-carbonitrile
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Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7147-14-0
Record name 7147-14-0
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62402
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-nitro-1H-indole-3-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-nitro-1H-indole-3-carbonitrile spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-nitro-1H-indole-3-carbonitrile

Introduction

This compound (CAS No. 7147-14-0) is a heterocyclic compound featuring the indole scaffold, a privileged structure in medicinal chemistry and materials science.[1] The strategic placement of a nitro group at the C5 position and a nitrile group at the C3 position renders it a valuable synthon for the development of novel therapeutic agents and functional materials.[2][3] The electron-withdrawing nature of these substituents significantly modulates the electronic properties of the indole ring, making precise structural verification paramount for its application in research and development.

Molecular Structure and Numbering

For clarity in spectral assignments, the following IUPAC numbering scheme for the this compound scaffold will be used throughout this guide.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule.[4] By analyzing the chemical shifts, coupling constants, and signal integrations, a complete structural map can be assembled.

Experimental Protocol: NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra for indole derivatives.

  • Sample Preparation : Accurately weigh ~5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆, which is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[4]

  • Instrumentation : Transfer the solution to a 5 mm high-precision NMR tube.

  • Data Acquisition : Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-decoupled experiment (e.g., PENDANT or DEPT) is employed to simplify the spectrum and provide information on the number of attached protons.[5]

nmr_workflow start Weigh Sample dissolve Dissolve in DMSO-d6 + TMS start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire FID on Spectrometer transfer->acquire process Fourier Transform & Phasing acquire->process analyze Peak Assignment & Interpretation process->analyze elucidate Structure Elucidation analyze->elucidate

Figure 2. Standard workflow for NMR sample analysis.

¹H NMR Spectroscopic Data (Predicted)

The predicted ¹H NMR data is based on analysis of the closely related 5-iodo-1H-indole-3-carbonitrile[5] and 3-methyl-5-nitro-1H-indole,[6] with adjustments made for the known strong deshielding effects of the C5-nitro group. The spectrum is predicted in DMSO-d₆ at 400 MHz.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz)
H1 (N-H)~12.9br s-
H4~8.80dJ ≈ 2.2 Hz
H2~8.65s-
H6~8.15ddJ ≈ 9.0, 2.2 Hz
H7~7.80dJ ≈ 9.0 Hz

Interpretation of the ¹H NMR Spectrum:

  • H1 (N-H, ~12.9 ppm) : The indole N-H proton is typically observed as a broad singlet far downfield, and this effect is exacerbated by the electron-withdrawing nitro group. In DMSO-d₆, this proton is readily observable.[5]

  • H4 (~8.80 ppm) : This proton is the most deshielded on the benzene ring. It experiences a strong deshielding effect from the adjacent C5-nitro group and the magnetic anisotropy of the pyrrole ring. It appears as a doublet due to ortho-coupling with H6 (a small meta-coupling, which appears as a doublet of doublets).[6]

  • H2 (~8.65 ppm) : The C2 proton of an indole ring is typically downfield. In this case, its chemical shift is significantly influenced by the electron-withdrawing nitrile group at C3, causing it to appear as a sharp singlet.

  • H6 (~8.15 ppm) : This proton is ortho to the nitro group, leading to a significant downfield shift. It appears as a doublet of doublets due to ortho-coupling with H7 (J ≈ 9.0 Hz) and meta-coupling with H4 (J ≈ 2.2 Hz).[6]

  • H7 (~7.80 ppm) : This proton is shifted downfield relative to unsubstituted indole but less so than H4 and H6. It appears as a doublet due to ortho-coupling with H6 (J ≈ 9.0 Hz).[5]

¹³C NMR Spectroscopic Data (Predicted)

The predicted ¹³C NMR data is derived by comparing the spectra of 5-iodo-1H-indole-3-carbonitrile[5] and other 5-nitroindole derivatives.[6] The spectrum is predicted in DMSO-d₆.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C5~142.0
C7a~138.5
C2~136.0
C3a~128.0
C6~118.5
C4~117.0
C(N)~115.5
C7~113.0
C3~88.0

Interpretation of the ¹³C NMR Spectrum:

  • Quaternary Carbons (C3, C3a, C5, C7a, C≡N) :

    • C5 (~142.0 ppm) : The carbon directly attached to the nitro group is significantly deshielded and will appear far downfield.

    • C7a (~138.5 ppm) : This is the bridgehead carbon adjacent to the indole nitrogen.

    • C3a (~128.0 ppm) : The second bridgehead carbon.

    • C(N) (~115.5 ppm) : The nitrile carbon typically appears in this region.

    • C3 (~88.0 ppm) : The carbon bearing the nitrile group is shifted significantly upfield, a characteristic feature for C3-substituted indoles, especially with an electron-withdrawing group like nitrile.[5]

  • Protonated Carbons (C2, C4, C6, C7) :

    • C2 (~136.0 ppm) : This carbon is highly deshielded due to its position adjacent to the nitrogen and its sp² character.

    • C6 (~118.5 ppm) and C4 (~117.0 ppm) : These carbons are in the aromatic region, with their shifts heavily influenced by the C5-nitro group.

    • C7 (~113.0 ppm) : This carbon is typically the most upfield of the benzene ring carbons in the indole system.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a unique fingerprint of the compound.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation : Prepare the sample using either the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition : Record the spectrum over the range of 4000 to 400 cm⁻¹. Perform a background scan first, which is then automatically subtracted from the sample spectrum.

Characteristic IR Absorption Bands (Predicted)

The predicted IR data is based on established group frequencies and data from analogous structures like 5-iodo-1H-indole-3-carbonitrile.[5][7]

Predicted Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3300N-H StretchMedium
~2225C≡N Stretch (Nitrile)Strong, Sharp
~1520N-O Asymmetric Stretch (Nitro)Strong
~1345N-O Symmetric Stretch (Nitro)Strong
~3100-3000C-H Aromatic StretchMedium
~1600-1450C=C Aromatic Ring StretchesMedium-Strong
~900-675C-H "Out-of-plane" BendingStrong

Interpretation of the IR Spectrum:

  • N-H Stretch (~3300 cm⁻¹) : This band is characteristic of the indole N-H group.

  • C≡N Stretch (~2225 cm⁻¹) : The nitrile group gives rise to a very characteristic sharp, strong absorption in this region. Conjugation with the indole ring system places it in the 2240-2220 cm⁻¹ range.[7] The spectrum for 5-iodo-1H-indole-3-carbonitrile shows this peak at 2218 cm⁻¹, providing a strong reference point.[5]

  • N-O Stretches (~1520 and ~1345 cm⁻¹) : The presence of the nitro group is definitively confirmed by two strong absorptions. The asymmetric stretch appears at a higher frequency (~1520 cm⁻¹) and the symmetric stretch at a lower frequency (~1345 cm⁻¹). These are among the most intense bands in the spectrum.[8]

  • Aromatic C=C and C-H Vibrations : The absorptions for aromatic C-H stretching and C=C ring stretching confirm the presence of the indole's aromatic system. The C-H out-of-plane bending bands in the fingerprint region can give clues about the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern gives valuable structural clues.

Experimental Protocol: MS Data Acquisition
  • Sample Introduction : Dissolve a small amount of the sample in a suitable solvent (e.g., acetonitrile or methanol).

  • Ionization : Introduce the sample into the mass spectrometer using an Electrospray Ionization (ESI) source, typically in positive ion mode. ESI is a soft ionization technique that usually yields the protonated molecular ion [M+H]⁺.

  • Analysis : Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to obtain an accurate mass measurement.

Predicted Mass Spectrum Data
  • Molecular Formula : C₉H₅N₃O₂

  • Molecular Weight : 187.16 g/mol [2]

  • Exact Mass : 187.0382

  • Predicted [M+H]⁺ Ion : m/z 188.0455

Proposed Fragmentation Pathway:

The fragmentation of indole derivatives often involves characteristic losses. For this compound, a plausible pathway would involve the initial formation of the molecular ion, followed by losses related to the nitro and nitrile groups.

fragmentation M [M]⁺˙ m/z = 187 M_NO2 [M - NO₂]⁺ m/z = 141 M->M_NO2 - NO₂ M_NO [M - NO]⁺ m/z = 157 M->M_NO - NO M_O [M - O]⁺ m/z = 171 M->M_O - O M_NO2_HCN [M - NO₂ - HCN]⁺ m/z = 114 M_NO2->M_NO2_HCN - HCN

Figure 3. Proposed MS fragmentation pathway for this compound.

  • Molecular Ion (m/z 187) : The parent molecular ion should be clearly visible.

  • Loss of NO₂ (m/z 141) : A common fragmentation for aromatic nitro compounds is the loss of the nitro group (46 Da).

  • Loss of NO (m/z 157) : Another characteristic fragmentation is the loss of nitric oxide (30 Da).

  • Loss of HCN (from m/z 141 to 114) : Indole rings are known to fragment via the loss of hydrogen cyanide (27 Da) from the pyrrole ring, a process that is characteristic of the indole core structure.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide provides the foundational protocols and detailed spectral interpretations necessary for researchers, scientists, and drug development professionals. While based on predicted data from close structural analogs, the analysis presented herein offers a robust framework for the verification and quality control of this important chemical entity, ensuring its reliable application in further scientific endeavors.

References

A Technical Guide to the Biological Activity of 5-Nitro-1H-indole-3-carbonitrile Derivatives: A Focus on Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1][2] The strategic introduction of a 5-nitro group and a 3-carbonitrile moiety creates the 5-nitro-1H-indole-3-carbonitrile framework, a class of compounds demonstrating significant therapeutic potential, particularly in oncology. This guide provides a comprehensive technical overview of these derivatives, focusing on their potent anticancer activities. We will explore their synthesis, detailed mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. The primary anticancer mechanism discussed is the targeted stabilization of G-quadruplex (G4) DNA structures within the c-Myc oncogene promoter, leading to transcriptional repression, cell cycle arrest, and apoptosis.[3][4][5] Additional mechanisms, including the modulation of key cellular signaling pathways and the induction of oxidative stress, will also be examined.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The therapeutic efficacy of this scaffold arises from the synergistic contribution of its three core components: the indole ring, the 5-nitro group, and the 3-carbonitrile group.

The Indole Moiety: A Cornerstone of Bioactive Molecules

The indole ring system is a fundamental heterocyclic motif found in a vast array of natural products and synthetic drugs. Its structure allows it to mimic peptides and interact with a wide range of biological targets, including enzymes and receptors, through various non-covalent interactions.[1][2] This inherent bioactivity makes it an excellent starting point for drug design.

The Role of the 5-Nitro Group: Enhancing Cytotoxicity and Target Interaction

The introduction of a strong electron-withdrawing nitro group at the 5-position of the indole ring is a key modification for enhancing biological activity.[6] The 5-nitro group is a common feature in many cytotoxic indole compounds, contributing significantly to their anticancer properties.[7] Its presence can influence the electronic properties of the entire molecule, enhancing its ability to interact with biological targets like G-quadruplex DNA.[3]

The 3-Carbonitrile Group: A Versatile Pharmacophore

The nitrile (-C≡N) group at the C3 position is a versatile pharmacophore. It is a hydrogen bond acceptor and can act as a bioisostere for a carbonyl group, mimicking its interactions with enzyme active sites.[8] This functional group is critical for orienting the molecule within a target's binding pocket and contributes to the overall pharmacological profile.

Synthesis Strategies for this compound Analogs

Rationale for Synthetic Design

An efficient and modular synthetic route is crucial for generating a library of analogs for structure-activity relationship (SAR) studies. A common and effective strategy involves a two-step process starting from commercially available 5-nitroindole.[6] This approach first introduces a functional handle at the C3 position, which is then converted to the desired carbonitrile.

Core Synthesis Workflow

G Start 5-Nitro-1H-indole Intermediate 5-Nitro-1H-indole-3-carboxaldehyde Start->Intermediate Vilsmeier-Haack Reaction (POCl₃, DMF) Product This compound (or its 2-acetonitrile analog) Intermediate->Product Nitrile Conversion (e.g., NaBH₄, NaCN)

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile

This protocol outlines the synthesis of an analog, 2-(5-nitro-1H-indol-3-yl)acetonitrile, adapted from established methods.[6] It begins with the formylation of 5-nitroindole, followed by conversion of the resulting aldehyde to the acetonitrile.

Part A: Synthesis of 5-Nitro-1H-indole-3-carboxaldehyde (Vilsmeier-Haack Reaction)

  • Materials: 5-Nitroindole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), 30% aqueous Sodium hydroxide (NaOH), Ice bath, Standard laboratory glassware.

  • Procedure:

    • Dissolve 5-nitroindole in anhydrous DMF in a round-bottom flask.

    • Cool the solution in an ice bath to 0°C.

    • Slowly add POCl₃ dropwise to the cooled solution while maintaining the temperature.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the mixture by the slow addition of 30% aqueous NaOH solution until a precipitate forms.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Scientist's Note: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles like indole, specifically at the C3 position. The electrophilic Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺, is generated in situ from POCl₃ and DMF.

Part B: Conversion to 2-(5-nitro-1H-indol-3-yl)acetonitrile

  • Materials: 5-Nitro-1H-indole-3-carboxaldehyde, Sodium cyanide (NaCN), Sodium borohydride (NaBH₄), Methanol, Water.

  • Procedure:

    • In a suitable flask, dissolve the aldehyde from Part A in methanol.

    • Add an aqueous solution of NaCN to the mixture. Caution: This step must be performed in a well-ventilated fume hood under basic or neutral conditions to avoid the generation of highly toxic hydrogen cyanide gas.[6]

    • Stir the mixture at room temperature for 10-15 minutes.

    • Carefully add NaBH₄ in small portions. The reaction may be exothermic.

    • Stir the reaction at room temperature for 1 hour, monitoring progress by Thin-Layer Chromatography (TLC).

    • Once the reaction is complete, carefully quench by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Anticancer Activity: The Primary Therapeutic Promise

Derivatives of the 5-nitroindole scaffold have demonstrated broad-spectrum anticancer activities against various cancer cell lines, including HeLa (cervical cancer).[3][5] Their efficacy stems from a multi-pronged attack on cancer cell biology.

Mechanism of Action 1: Stabilization of the c-Myc G-Quadruplex

A primary mechanism of action is the targeted stabilization of G-quadruplex (G4) DNA structures.[4][5] G4s are non-canonical DNA structures formed in guanine-rich sequences, which are prevalent in the promoter regions of oncogenes like c-Myc.[3][5] The c-Myc transcription factor is overexpressed in up to 80% of human cancers.[5] By binding to and stabilizing the G4 structure in the c-Myc promoter, these compounds inhibit transcription, leading to the downregulation of c-Myc protein expression.[3][9] This, in turn, induces cell-cycle arrest and apoptosis in cancer cells.[4][9]

G cluster_0 Mechanism of Action Compound 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex Compound->G4 Binds & Stabilizes Transcription c-Myc Transcription G4->Transcription Blocks Protein c-Myc Protein Expression Transcription->Protein Leads to Effect Cell Cycle Arrest & Apoptosis Protein->Effect Induces

Caption: Mechanism of c-Myc downregulation by G-quadruplex stabilization.

Biophysical studies, including NMR spectroscopy, have shown that these compounds can interact with the terminal G-quartets of the c-Myc G4 DNA, often in a 2:1 ligand-to-DNA stoichiometry.[3][9]

Mechanism of Action 2: Modulation of Cellular Signaling Pathways

Indole derivatives are also known to exert their anticancer effects by modulating critical cellular signaling pathways.[7] A key pathway implicated is the PI3K/Akt/mTOR pathway, which is fundamental for cancer cell growth, proliferation, and survival. By inhibiting key kinases in this pathway, such as PI3K, Akt, or mTOR, these compounds can effectively shut down pro-survival signals and halt proliferation.[7]

Mechanism of Action 3: Induction of Reactive Oxygen Species (ROS)

Several studies have shown that 5-nitroindole derivatives can increase the intracellular concentration of reactive oxygen species (ROS) within cancer cells.[3][4][9] While normal cells can manage a certain level of oxidative stress, cancer cells often operate at a higher baseline, making them more vulnerable to further ROS induction. This elevated oxidative stress can damage cellular components and trigger apoptotic cell death pathways.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of these derivatives is significantly influenced by the nature and position of substituents on the indole ring.[7]

  • The 5-Nitro Group: As previously mentioned, this group is often critical for potent cytotoxic activity.[3][7] Comparative studies show that the 5-nitroindole compound binds more strongly than the corresponding unsubstituted indole.[3]

  • Substituents at N1: The nature of the substituent at the N1 position of the indole ring is crucial for modulating activity. For example, attaching a pyrrolidine-containing propyl chain at N1 has been shown to produce compounds with potent G4 binding and antiproliferative effects.[3][5]

  • The 3-Carbonitrile/Acetonitrile Group: This group is integral to the pharmacophore, and modifications in this region would likely have a significant impact on activity.

Structural Feature Observation Impact on Activity Reference
Indole C5 Position The 5-nitro group is superior to an amino or unsubstituted position.Enhances cytotoxicity and G4 binding.[3]
Indole N1 Position Alkyl chains with terminal amines (e.g., pyrrolidine) are effective.Potent G4 binding and antiproliferative effects.[3][5][10]
Indole Core The indole scaffold itself is preferred over other heterocycles.The indole core is crucial for G4 binding affinity.[3][10]

In Vitro Evaluation: Protocols and Data

Experimental Workflow for Anticancer Evaluation

G A Compound Synthesis & Purification B Primary Screening: Cell Viability Assay (e.g., Alamar Blue) A->B C Determine IC₅₀ Values B->C D Mechanism of Action Studies C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Biophysical Assays (NMR, FID for G4 Binding) D->F G ROS Detection Assay D->G

Caption: A typical workflow for the in vitro evaluation of novel anticancer compounds.

Protocol: Cell Viability Assessment (Alamar Blue Assay)

This protocol is used to determine the concentration of a compound that inhibits cell proliferation by 50% (IC₅₀).[3][5]

  • Materials: HeLa cells (or other cancer cell lines), cell culture medium, 96-well plates, Alamar blue reagent, test compounds, plate reader.

  • Procedure:

    • Seed HeLa cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only controls.

    • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

    • Add Alamar blue reagent to each well and incubate for an additional 2-4 hours.

    • Measure the fluorescence or absorbance using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

  • Rationale: The Alamar blue assay is a reliable method that measures the metabolic activity of living cells. The active ingredient, resazurin, is reduced to the fluorescent resorufin by metabolically active cells, providing a direct and non-toxic measure of cell proliferation.

Protocol: Cell Cycle Analysis via Flow Cytometry

This protocol determines the effect of a compound on the distribution of cells throughout the different phases of the cell cycle.[4]

  • Materials: HeLa cells, 6-well plates, test compound, Propidium Iodide (PI) staining solution, RNase A, Flow cytometer.

  • Procedure:

    • Treat cells in 6-well plates with the test compound at a relevant concentration (e.g., its IC₅₀) for 24-48 hours.

    • Harvest the cells (including both adherent and floating cells) and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol and store them at -20°C.

    • On the day of analysis, wash the cells to remove ethanol and resuspend them in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells by flow cytometry.

  • Data Interpretation: An accumulation of cells in the sub-G1 phase is indicative of apoptosis, while an increase in the G1 phase population suggests a G1 cell cycle arrest.[3][9]

Data Summary: IC₅₀ Values of Key Derivatives

The following table summarizes the in vitro efficacy of representative pyrrolidine-substituted 5-nitroindole derivatives against the HeLa cell line.[5]

Compound ID Description IC₅₀ Value (μM)
Compound 5 5-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole5.08 ± 0.91
Compound 7 (E)-3-(5-Nitro-1H-indol-3-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one5.89 ± 0.73

Emerging Biological Activities and Future Perspectives

While the anticancer properties of this compound derivatives are the most extensively studied, the broader indole class is well-known for a wide spectrum of biological activities, including antimicrobial and antiviral effects.[1][2][11]

  • Antimicrobial Potential: Indole derivatives have shown activity against various bacterial and fungal pathogens, including multidrug-resistant strains like MRSA.[11] The mechanisms often involve the disruption of cell membranes or the inhibition of essential enzymes.[12]

  • Antiviral Potential: The indole scaffold is present in several antiviral drugs.[13] These compounds can act as inhibitors of viral entry, fusion, or key viral enzymes like reverse transcriptase and polymerase.[13]

The potent electronic and structural features of the this compound scaffold make it a compelling candidate for exploration in these other therapeutic areas. Future research should focus on screening these derivatives against a diverse panel of viral and microbial pathogens to unlock their full therapeutic potential.

Conclusion

This compound derivatives represent a highly promising class of compounds in drug discovery. Their well-defined synthesis, potent anticancer activity, and multi-faceted mechanism of action—centered on the innovative strategy of targeting G-quadruplex DNA—make them compelling candidates for further preclinical and clinical development. The detailed protocols and SAR insights provided in this guide offer a solid foundation for researchers and drug development professionals aiming to build upon this privileged scaffold to create next-generation therapeutics.

References

A Technical Guide to 5-Nitro-1H-indole-3-carbonitrile: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Within this privileged class of heterocycles, 5-nitro-1H-indole-3-carbonitrile has emerged as a particularly valuable and versatile precursor. Its strategic placement of three distinct functional handles—the indole N-H, the C3-nitrile, and the C5-nitro group—provides a rich platform for molecular diversification. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this compound, providing researchers and drug development professionals with the technical insights and practical protocols necessary to leverage this powerful building block in the creation of novel chemical entities, including potent kinase inhibitors and anticancer agents.[2][3]

Introduction: The Strategic Value of a Trifunctional Precursor

The indole ring system is a recurring motif in a vast array of biologically active compounds, from the neurotransmitter serotonin to the anti-cancer agent vinblastine.[4] The utility of a specific indole precursor is defined by its capacity for controlled, regioselective functionalization. This compound excels in this regard, offering three orthogonal points for chemical modification.

  • C5-Nitro Group: This powerful electron-withdrawing group serves two primary purposes. It activates the indole ring for certain transformations and, more importantly, it is readily reduced to the corresponding 5-aminoindole. This amine is a critical nucleophile, enabling the construction of amides, ureas, sulfonamides, and heterocyclic rings, which are pivotal for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[5]

  • C3-Nitrile Group: The nitrile is a stable and versatile functional group.[6][7] It can be hydrolyzed to a carboxylic acid or amide, reduced to a primary amine, or serve as a precursor for various heterocycles.[1] Its electron-withdrawing nature also influences the reactivity of the indole core. The nitrile pharmacophore itself is found in over 30 approved pharmaceutical agents, valued for its metabolic stability and ability to form key hydrogen bond interactions.[8]

  • Indole N-H: The nitrogen atom of the indole ring can be readily deprotonated and alkylated or arylated, providing a straightforward method for introducing substituents that can probe specific binding pockets in biological targets or block metabolic pathways.[9][10]

This trifecta of functionality makes this compound an ideal starting point for building complex molecular architectures, particularly in the context of library synthesis for high-throughput screening and lead optimization campaigns in drug discovery.[3][11]

Synthesis of the Precursor: this compound

The most common and reliable route to this compound begins with the commercially available indole-3-carboxaldehyde. The synthesis is a two-step process involving nitration followed by conversion of the aldehyde to the nitrile.

Step 1: Nitration of Indole-3-carboxaldehyde

The critical step is the regioselective nitration at the C5 position. The electron-withdrawing nature of the C3-aldehyde directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 5- and 6-positions of the benzene ring portion of the indole. Careful control of reaction conditions is essential to favor the desired 5-nitro isomer and minimize side products.

Protocol 2.1: Synthesis of 5-Nitroindole-3-carboxaldehyde[12]
  • Safety: This procedure involves highly corrosive and oxidizing strong acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (H₂SO₄). Cool the flask to 0 °C in an ice-salt bath.

  • Substrate Addition: Slowly add indole-3-carboxaldehyde to the cooled sulfuric acid with stirring, ensuring the temperature remains below 5 °C. Stir until all the aldehyde has dissolved.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 70%) to concentrated sulfuric acid, maintaining a low temperature.

  • Nitration: Add the nitrating mixture dropwise to the solution of indole-3-carboxaldehyde over 30-60 minutes. The internal temperature must be strictly maintained between 0 and 5 °C to prevent over-nitration and decomposition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. The yellow solid product, 5-nitroindole-3-carboxaldehyde, will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure 5-nitroindole-3-carboxaldehyde.

Step 2: Conversion of Aldehyde to Nitrile

Several methods exist for this conversion. A robust and high-yielding method involves the use of 1-nitropropane and diammonium hydrogen phosphate, which dehydrates the intermediate oxime in situ.[12]

Protocol 2.2: Synthesis of this compound
  • Safety: Handle all reagents and solvents in a fume hood.

  • Reaction Setup: To a round-bottom flask, add 5-nitroindole-3-carboxaldehyde (1.0 eq.), diammonium hydrogen phosphate (approx. 5 eq.), 1-nitropropane (approx. 30 eq.), and glacial acetic acid.[12]

  • Reflux: Heat the mixture to reflux and maintain for 12-16 hours. The color of the mixture will typically darken.

  • Solvent Removal: After cooling to room temperature, remove the volatile components under reduced pressure using a rotary evaporator.

  • Precipitation: Add an excess of deionized water to the residue to precipitate the crude product.

  • Isolation & Purification: Collect the solid by vacuum filtration and dry under vacuum. The crude this compound can be purified by recrystallization (e.g., from acetone/hexane) or silica gel column chromatography to yield the final product.[12]

Key Synthetic Transformations & Mechanistic Insights

The true power of this compound lies in the selective manipulation of its functional groups. The following sections detail the most critical transformations.

Reduction of the C5-Nitro Group: Gateway to Bioactive Amines

The conversion of the nitro group to a primary amine is arguably the most important transformation of this precursor. The resulting 5-amino-1H-indole-3-carbonitrile is a key intermediate for introducing diversity elements that often form crucial interactions with biological targets, such as the hinge region of protein kinases.

  • Causality Behind Method Selection: The choice of reducing agent is critical and depends on the tolerance of other functional groups in the molecule.

    • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, often providing high yields with water as the only byproduct.[5][13] However, it is not compatible with reducible functional groups like alkynes or alkenes and requires specialized hydrogenation equipment.

    • Tin(II) Chloride (SnCl₂): A classic and robust method for reducing aromatic nitro groups. It is tolerant of many functional groups, including nitriles and esters, but requires a stoichiometric amount of the reagent and a careful aqueous workup to remove tin salts.

    • Iron/Acetic Acid (Fe/AcOH): An inexpensive and effective method, particularly on a large scale. The reaction is heterogeneous and may require longer reaction times.

Protocol 3.1: Catalytic Hydrogenation to 5-Amino-1H-indole-3-carbonitrile[5]
  • Setup: In a flask suitable for hydrogenation, dissolve this compound in a solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas (H₂), typically via a balloon or by pressurizing the vessel (1-3 atm).

  • Reaction: Stir the mixture vigorously at room temperature for 2-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the 5-amino-1H-indole-3-carbonitrile, which may be used directly or purified further. Note that 5-aminoindoles can be sensitive to air oxidation.[13]

N-Functionalization of the Indole Ring

Alkylation or arylation at the N1 position is a common strategy to block a potential site of metabolism and to introduce substituents that can occupy hydrophobic pockets in a protein's active site.[2][14]

  • Causality: The indole N-H is weakly acidic (pKa ≈ 17). A moderately strong base is required for deprotonation to form the indolide anion, which then acts as a nucleophile. Common bases include sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.

Protocol 3.2: N-Alkylation with an Alkyl Halide
  • Setup: To a solution of this compound in anhydrous DMF, add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. Evolution of hydrogen gas will be observed.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography.

Application in Target-Oriented Synthesis: A Case Study

The utility of this compound is best illustrated through its application in the synthesis of targeted therapeutic agents. Indole-3-carbonitriles have been identified as potent inhibitors of DYRK1A, a protein kinase implicated in neurodegenerative diseases.[11][15] Furthermore, derivatives of 5-nitroindole have shown significant anticancer activity by binding to the c-Myc promoter G-quadruplex, downregulating the expression of the c-Myc oncogene.[2][3]

The synthesis of such inhibitors often follows a convergent strategy where the key 5-aminoindole core, derived from our precursor, is coupled with other fragments.

Visualizations & Data

Diagrams

// Nodes Start [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; N_Func [label="N-Alkylated/\nN-Arylated Indoles", fillcolor="#F1F3F4", fontcolor="#202124"]; C5_Amine [label="5-Amino-1H-indole-3-carbonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3_Acid [label="5-Nitro-1H-indole-3-carboxylic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Amides [label="Amides / Ureas /\nSulfonamides", fillcolor="#34A853", fontcolor="#FFFFFF"]; Target [label="Kinase Inhibitors &\nOther Bioactive Molecules", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> N_Func [label="Base, R-X\n(N-Functionalization)"]; Start -> C5_Amine [label="Reduction\n(e.g., H₂/Pd-C)"]; Start -> C3_Acid [label="Hydrolysis\n(C3-Functionalization)"]; C5_Amine -> Amides [label="Acylation, etc."]; Amides -> Target; N_Func -> Target; C3_Acid -> Target; } DOT Caption: Synthetic utility of this compound.

// Workflow Steps A [label="1. Dissolve Precursor\nin Solvent"]; B [label="2. Add Pd/C Catalyst\n(under N₂ atmosphere)"]; C [label="3. Purge Vessel &\nIntroduce H₂ Gas"]; D [label="4. Stir Vigorously\nat Room Temperature"]; E [label="5. Monitor by TLC"]; F [label="6. Filter through Celite®\nto Remove Catalyst"]; G [label="7. Concentrate Filtrate\nunder Reduced Pressure"]; H [label="8. Isolate Pure\n5-Aminoindole Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections A -> B -> C -> D -> E; E -> F [label="Reaction Complete"]; F -> G -> H; } DOT Caption: Experimental workflow for catalytic hydrogenation.

Data Summary Table
TransformationReagents & ConditionsTypical YieldKey Considerations
C5-Nitro Reduction H₂, 10% Pd/C, MeOH, RT, 1-3 atm85-95%Clean reaction; incompatible with reducible groups.[5]
SnCl₂·2H₂O, EtOH, Reflux70-85%Good functional group tolerance; requires tin salt removal.
N-Alkylation NaH, Alkyl Halide, DMF, 0°C to RT75-90%Requires anhydrous conditions; NaH is pyrophoric.[2]
K₂CO₃, Alkyl Halide, Acetonitrile, Reflux60-80%Milder conditions, suitable for less reactive halides.
C3-Nitrile Hydrolysis NaOH (aq), EtOH, Reflux60-75%Can be sluggish; risk of decarboxylation under harsh acid.[1]

Conclusion

This compound is a high-value, strategically functionalized precursor that serves as an efficient entry point into a wide range of complex, biologically active molecules. Its predictable reactivity allows for the selective and sequential modification of its three key functional groups, enabling the rapid generation of diverse chemical libraries and the streamlined synthesis of optimized drug candidates. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this versatile building block in their pursuit of novel therapeutics.

References

Elucidating the Multifaceted Mechanism of Action of 5-Nitro-1H-indole-3-carbonitrile Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The 5-nitro-1H-indole-3-carbonitrile scaffold represents a promising pharmacophore in modern oncology research. While direct studies on the title compound are emerging, extensive research into structurally analogous 5-nitroindole derivatives reveals a sophisticated, multi-pronged mechanism of action against cancer cells. This guide synthesizes current field insights to propose that these compounds exert their anticancer effects primarily through two synergistic pathways: the stabilization of G-quadruplex (G4) structures in oncogene promoters, particularly c-Myc, and the inhibition of the critical PI3K/Akt/mTOR pro-survival signaling cascade. This dual-action profile leads to the potent induction of cell cycle arrest, generation of reactive oxygen species (ROS), and ultimately, apoptosis. This document provides an in-depth exploration of these mechanisms, detailed experimental protocols for their validation, and a summary of structure-activity relationships to guide future drug development efforts.

Introduction to the 5-Nitroindole Scaffold in Oncology

The indole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Its unique electronic properties and versatile substitution patterns allow for fine-tuning of interactions with various biological targets.[2] Within this class, the strategic placement of a nitro group at the C-5 position of the indole ring has been consistently linked to enhanced cytotoxic and anticancer activities.[3] This is attributed to the strong electron-withdrawing nature of the nitro group, which can modulate the molecule's interaction with biological targets and potentially participate in redox cycling.

The addition of a carbonitrile (-C≡N) group at the C-3 position further refines the compound's profile. The nitrile moiety is a versatile functional group known to act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to target binding affinity and specificity. This guide focuses on elucidating the combined mechanistic impact of these structural features, which position this compound and its analogs as compelling candidates for anticancer drug discovery.

Primary Mechanism: Targeting Oncogene Promoters via G-Quadruplex Stabilization

A principal and highly specific mechanism of action for 5-nitroindole derivatives is the targeting of non-canonical DNA structures known as G-quadruplexes (G4).[3][4] These four-stranded structures are prevalent in guanine-rich regions of the genome, notably within the promoter regions of key oncogenes like c-Myc.[5][6]

The c-Myc oncogene is overexpressed in up to 80% of human cancers, driving proliferation and tumor progression.[5] Its promoter contains a G-rich sequence that can fold into a G4 structure, which acts as a natural transcriptional repressor.[6] 5-Nitroindole compounds have been shown to selectively bind to and stabilize this G4 structure.[3][5] This "locking" of the G4 conformation physically obstructs the transcriptional machinery, leading to a potent downregulation of c-Myc expression at both the mRNA and protein levels.[3][5]

The downstream consequences of c-Myc suppression are profound and contribute directly to the compound's anticancer effects:

  • Cell Cycle Arrest: Reduced c-Myc levels disrupt the cell cycle, leading to arrest in the G1 or sub-G1 phase, thereby halting cancer cell proliferation.[5][7]

  • Induction of Reactive Oxygen Species (ROS): These compounds have been observed to significantly increase intracellular ROS levels.[5][7] This oxidative stress overwhelms the cancer cell's antioxidant capacity, damaging cellular components and triggering apoptotic pathways. The antiproliferative effect can be reversed by antioxidants like N-acetyl cysteine, confirming the critical role of ROS in the mechanism of action.[5]

G_Quadruplex_Mechanism Diagram 1: G-Quadruplex Stabilization Mechanism cluster_0 Cellular Events Compound 5-Nitroindole Compound G4 c-Myc Promoter G-Quadruplex (G4) Compound->G4 Binds & Stabilizes ROS Increased Intracellular ROS Compound->ROS Directly Induces Transcription Transcription Machinery Blocked G4->Transcription cMyc_down c-Myc Expression Downregulated Transcription->cMyc_down Leads to Arrest Cell Cycle Arrest (G1/sub-G1) cMyc_down->Arrest Induces Apoptosis Apoptosis Arrest->Apoptosis ROS->Apoptosis

Caption: Diagram 1: G-Quadruplex Stabilization Mechanism.

Parallel Mechanism: Inhibition of Pro-Survival Signaling

In parallel with G4 stabilization, indole-containing compounds are well-documented inhibitors of the PI3K/Akt/mTOR signaling pathway.[8][9][10] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[11][12]

Studies on various indole derivatives demonstrate that they can inhibit key kinases within this cascade, including PI3K, Akt, and mTOR itself.[9][10] By disrupting this pathway, 5-nitroindole compounds can effectively cut off the pro-survival signals that cancer cells depend on, making them more susceptible to apoptosis. The inhibition of this pathway complements the effects of c-Myc downregulation, creating a robust, dual-pronged attack on cancer cell viability.

PI3K_Akt_mTOR_Pathway Diagram 2: PI3K/Akt/mTOR Pathway Inhibition cluster_1 Signaling Cascade GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Activate PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTORC1 Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Compound 5-Nitroindole Compound Compound->PI3K Inhibits Compound->Akt Inhibits Compound->mTOR Inhibits

Caption: Diagram 2: PI3K/Akt/mTOR Pathway Inhibition.

Experimental Protocols for Mechanistic Elucidation

To rigorously validate the proposed mechanisms of action, a series of biophysical and cell-based assays are required. The following protocols are designed as self-validating systems, where results from one assay provide the logical foundation for the next.

Protocol 4.1: Biophysical Confirmation of G-Quadruplex Binding

Objective: To provide direct evidence that the compound binds to and stabilizes the c-Myc G4 structure. The Fluorescence Intercalator Displacement (FID) assay is a high-throughput and reliable method for this purpose.[13]

Principle: A fluorescent probe (e.g., Thiazole Orange) that fluoresces upon binding to the G4 structure is used. A test compound that also binds to the G4 will displace the probe, causing a measurable decrease in fluorescence.

Step-by-Step Methodology:

  • G4 DNA Annealing: Synthesize and purify the c-Myc promoter G4-forming oligonucleotide sequence. Anneal the DNA into its G4 conformation by heating to 95°C for 5 minutes in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4), followed by slow cooling to room temperature.

  • Assay Preparation: In a 96-well black plate, add the pre-annealed G4 DNA and the fluorescent probe Thiazole Orange to each well.

  • Compound Titration: Add serial dilutions of the 5-nitroindole test compound to the wells. Include wells with no compound (positive control) and wells with no DNA (background control).

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Excitation/Emission ~501/521 nm).

  • Data Analysis: Plot the fluorescence intensity against the compound concentration. Calculate the DC50 value, which is the concentration of the compound required to reduce the fluorescence by 50%, indicating target engagement.

FID_Workflow Diagram 3: G4-FID Assay Workflow Start Start Anneal Anneal G4 Oligonucleotide Start->Anneal Prepare Prepare Assay Plate: G4 DNA + Fluorescent Probe Anneal->Prepare Titrate Add Serial Dilutions of Test Compound Prepare->Titrate Incubate Incubate at RT Titrate->Incubate Read Measure Fluorescence Incubate->Read Analyze Calculate DC50 Value Read->Analyze End End Analyze->End

Caption: Diagram 3: G4-FID Assay Workflow.

Protocol 4.2: Cellular Assays for Phenotypic and Mechanistic Validation

Objective: To confirm the anticancer activity in a cellular context and validate the downstream effects of target engagement.

Step-by-Step Methodology:

  • Cell Viability Assay (Alamar Blue or SRB Assay):

    • Purpose: To determine the cytotoxic potency (IC50) of the compound.[14]

    • Procedure: Seed cancer cells (e.g., HeLa, which has high c-Myc expression) in 96-well plates.[15] After 24 hours, treat with a range of compound concentrations for 48-72 hours. Add Alamar Blue reagent and measure fluorescence, or use the Sulforhodamine B (SRB) assay to measure cellular protein.[14][16] Calculate the IC50 value from the dose-response curve.

  • Western Blot for c-Myc Expression:

    • Purpose: To confirm that the compound downregulates the target protein.[14]

    • Procedure: Treat cells with the compound at its IC50 concentration for 24-48 hours. Lyse the cells, quantify total protein, and separate proteins via SDS-PAGE. Transfer to a membrane and probe with primary antibodies against c-Myc and a loading control (e.g., β-actin). Visualize bands and quantify the reduction in c-Myc protein levels.

  • Intracellular ROS Detection Assay:

    • Purpose: To measure the induction of oxidative stress.[17][18]

    • Procedure: Load cells with a ROS-sensitive fluorescent probe like H2DCFDA.[17][19] Treat with the test compound for a defined period. Measure the increase in fluorescence using a plate reader, flow cytometer, or fluorescence microscope.[20] An increase in fluorescence indicates a rise in intracellular ROS.

Structure-Activity Relationship (SAR) Insights

Analysis of various 5-nitroindole analogs provides critical insights for optimizing the chemical scaffold.[3][4] The following table summarizes key SAR trends based on published data for related compounds.

Compound ModificationObservationImplication for ActivityReference
5-Position Group Replacing 5-nitro with 5-amino reduces selectivity for G4 over duplex DNA.The 5-nitro group is crucial for potent and selective G4 binding.[3][4]
Indole Core The indole core itself is a key contributor to G4 binding affinity.Maintaining the indole scaffold is essential for the primary mechanism.[15]
Side Chains (e.g., at N-1) Methylene-bridged pyrrolidine side chains show high selectivity for c-Myc G4.Modifications at the N-1 position can be used to fine-tune selectivity and potency.[3]
IC50 Values Optimized 5-nitroindole derivatives exhibit potent anticancer activity.The scaffold is capable of producing compounds with low micromolar to nanomolar efficacy.[5]

Conclusion and Future Directions

The evidence strongly suggests that this compound compounds operate through a powerful, dual mechanism of action involving both the targeted suppression of c-Myc transcription via G-quadruplex stabilization and the broad inhibition of the PI3K/Akt/mTOR survival pathway. This multi-targeted approach is highly desirable in cancer therapy as it can potentially overcome resistance mechanisms that plague single-target agents.

Future research should focus on:

  • In Vivo Efficacy: Evaluating lead compounds in preclinical animal models to confirm their anticancer activity and assess their pharmacokinetic and safety profiles.

  • Expanded Target Profiling: Investigating the effect of these compounds on other G4-containing oncogene promoters (e.g., BCL-2, KRAS) and other kinase pathways.

  • SAR Optimization: Synthesizing novel analogs based on the established SAR to further improve potency, selectivity, and drug-like properties.

This technical guide provides a comprehensive framework for understanding and investigating this promising class of anticancer compounds, paving the way for the development of novel and effective cancer therapeutics.

References

A Comprehensive Technical Guide to the Research Landscape of 5-Nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 5-nitro-1H-indole-3-carbonitrile, a key heterocyclic compound. By synthesizing available research, this document offers a detailed exploration of its synthesis, chemical properties, and its emerging role as a versatile scaffold in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals in medicinal chemistry and drug discovery, providing both foundational knowledge and insights into the evolving research directions for this compound and its derivatives.

Introduction: The Significance of the 5-Nitroindole Scaffold

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a nitro group at the 5-position of the indole ring can significantly modulate the electronic properties of the molecule, often enhancing its biological efficacy. This electronic modification can augment the molecule's interaction with biological targets and may render the compound susceptible to bioreduction within cells, a mechanism frequently associated with antimicrobial and cytotoxic effects. When combined with a synthetically versatile carbonitrile group at the 3-position, the resulting this compound (with CAS Number 7147-14-0) emerges as a compound of considerable interest for the synthesis of novel pharmacologically active molecules.

Synthesis and Spectroscopic Characterization

A direct and effective method for the synthesis of this compound involves the direct C-H cyanation of 5-nitro-1H-indole.

Synthetic Protocol: Direct Cyanation of 5-Nitro-1H-indole

A reported synthesis of this compound was achieved with a 45% yield following purification by column chromatography.[1]

Materials:

  • Methyl 5-nitro-1H-indole

  • Solvent system: hexane/EtOAc (5:1 → 1:1)

  • Silica gel for column chromatography

Procedure:

  • Starting with methyl 5-nitro-1H-indole (81 mg, 0.5 mmol), the general procedure for cyanation is followed.

  • The resulting product is purified by column chromatography on silica gel using a gradient of hexane/EtOAc (from 5:1 to 1:1) to yield 42 mg of this compound.[1]

Experimental Workflow: Synthesis of this compound

G start Start with Methyl 5-nitro-1H-indole reaction Direct C-H Cyanation start->reaction purification Column Chromatography (Silica gel, hexane/EtOAc) reaction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Spectroscopic Data

The structural confirmation of this compound is established through a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for this compound [1]

Technique Data
¹H NMR (600 MHz, Acetone)δ 8.62 – 8.55 (m, 1H), 8.39 (s, 1H), 8.20 (dd, J = 9.0, 2.3 Hz, 1H), 7.94 – 7.76 (m, 1H)
¹³C NMR (151 MHz, Acetone)δ 143.31, 138.45, 137.17, 126.50, 118.80, 115.30, 114.09, 113.52, 88.35
IR (cm⁻¹)3280 (N–H), 2225 (CN)
HRMS (ESI)m/z calculated for C₉H₆N₃O₂ [M+H]⁺: 188.0455, found: 188.0508

Chemical Reactivity and Synthetic Applications

This compound serves as a versatile starting material for the synthesis of more complex heterocyclic systems with potential therapeutic applications. The nitro and cyano groups, along with the reactive indole nitrogen, provide multiple sites for chemical modification.

Synthesis of Quorum Sensing Inhibitors

Reaction Pathway: Synthesis of Quorum Sensing Inhibitors

G start This compound step1 N-Alkylation (Cs2CO3, R-Br) start->step1 intermediate1 1-Alkyl-5-nitro-1H-indole-3-carbonitrile step1->intermediate1 step2 Nitro Reduction (Fe powder) intermediate1->step2 intermediate2 1-Alkyl-5-amino-1H-indole-3-carbonitrile step2->intermediate2 step3 Amide Bond Formation (Carboxylic acid derivative) intermediate2->step3 product Quorum Sensing Inhibitors step3->product

Caption: Synthetic route to quorum sensing inhibitors.

Synthesis of Xanthine Oxidase Inhibitors

This compound is also a precursor for the synthesis of novel non-purine xanthine oxidase inhibitors for the management of hyperuricemia. The synthetic strategy involves N-alkylation followed by reduction of the nitro group and subsequent acylation to introduce a benzimidazole moiety.[3]

Biological Activity Profile

While direct studies on the biological activity of this compound are limited in the public domain, the demonstrated activity of its derivatives highlights the importance of this scaffold.

Potential Anticancer Activity
Quorum Sensing Inhibition
Xanthine Oxidase Inhibition

Derivatives of this compound have also been investigated as inhibitors of xanthine oxidase, an enzyme involved in the production of uric acid. One such derivative, N-(1-cyclopentyl-3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide, demonstrated an IC₅₀ value of 0.62 μM against xanthine oxidase, which is significantly more potent than the clinically used drug allopurinol (IC₅₀ = 8.91 μM).[3]

Future Research Directions

The available literature indicates that this compound is a valuable and underexplored scaffold in medicinal chemistry. Future research efforts could be directed towards several key areas:

  • Direct Biological Evaluation: A systematic evaluation of the intrinsic biological activity of this compound against a panel of cancer cell lines, bacterial strains, and key enzymes would provide a baseline for its therapeutic potential.

  • Expansion of Derivative Libraries: The synthesis and screening of a broader range of derivatives, exploring different substituents at the N1 position and modifications of the cyano and nitro groups, could lead to the discovery of more potent and selective therapeutic agents.

  • Mechanistic Studies: For active derivatives, detailed mechanistic studies are warranted to elucidate their mode of action at the molecular level. This could involve identifying specific protein targets and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study would provide valuable insights into the key structural features required for optimal biological activity, guiding the rational design of future generations of inhibitors.

Conclusion

References

The Emergence of a Scaffold: A Technical Guide to the Discovery and History of 5-nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 5-nitro-1H-indole-3-carbonitrile, a key heterocyclic building block in contemporary medicinal chemistry. While a singular "discovery" event for this molecule is not prominent in the historical literature, its genesis is intrinsically linked to the broader exploration of indole chemistry and the strategic functionalization of this privileged scaffold. This document delineates the logical synthetic pathways, key chemical principles governing its formation, and its modern applications, particularly in the realm of oncology drug discovery. We will explore the causality behind the synthetic choices, provide detailed experimental protocols based on established analogous transformations, and present its physicochemical characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.

Introduction: The Strategic Importance of the 5-Nitroindole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug design.[2] The introduction of a nitro group, particularly at the 5-position, significantly modulates the electronic and steric profile of the indole ring. This functionalization often imparts potent biological activities, with many 5-nitroindole derivatives demonstrating promising anticancer properties.[3] These compounds have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene, which is implicated in a vast number of human cancers.[4][5]

This compound (Figure 1) represents a strategically important derivative within this class. The nitrile group at the C3 position serves as a versatile chemical handle, enabling further molecular elaboration to access a diverse range of more complex therapeutic candidates. Its history is not one of a sudden breakthrough, but rather a logical step in the systematic exploration of indole functionalization.

Figure 1. Chemical Structure of this compound.

Historical Context: A Synthesis Born from Foundational Indole Chemistry

A definitive first synthesis of this compound is not explicitly documented in a landmark publication. Its emergence can be understood as a confluence of two major streams of research in organic chemistry: the nitration of indoles and the conversion of aromatic aldehydes to nitriles.

The nitration of indole is a non-trivial transformation. The electron-rich pyrrole ring is highly susceptible to oxidation and polymerization under harsh acidic conditions typically used for nitration.[6] Early methods therefore focused on milder nitrating agents. However, the work of Noland and Rush in the 1960s systematically investigated the nitration of indoles bearing electron-withdrawing groups, such as indole-3-carbonitrile.[7] Their work established that such substituted indoles could be successfully nitrated, providing the foundational chemistry that logically extends to the synthesis of the 5-nitro isomer.

Parallel to this, methods for the conversion of an aldehyde to a nitrile functional group were being refined. The dehydration of an intermediate aldoxime or direct conversion using various reagents became standard practice in the organic chemist's toolkit.[8]

Therefore, the first synthesis of this compound was likely achieved as an intermediate in a larger synthetic program, rather than an end in itself. Its value as a stable, versatile building block for more complex molecules would have been immediately apparent to the synthetic chemist.

Synthesis and Mechanism

The most logical and widely applicable synthetic route to this compound is a two-step process commencing from the readily available indole-3-carboxaldehyde. This pathway is outlined below.

Overall Synthetic Workflow

G A Indole-3-carboxaldehyde B Step 1: Electrophilic Nitration A->B C 5-Nitro-1H-indole-3-carbaldehyde B->C D Step 2: Conversion to Nitrile C->D E This compound D->E

Diagram 1. Two-step synthesis of this compound.
Step 1: Electrophilic Nitration of Indole-3-carboxaldehyde

The key to this step is controlling the regioselectivity of the nitration. The electron-withdrawing nature of the aldehyde at C3 deactivates the pyrrole ring to some extent, allowing for electrophilic substitution on the benzene ring.

  • Causality: The reaction is typically carried out at low temperatures (0-5 °C) in a strong acid, such as concentrated sulfuric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The 5-position is generally favored for electrophilic attack on the indole ring.

Step 2: Conversion of 5-Nitro-1H-indole-3-carbaldehyde to the Nitrile

This transformation can be achieved through several established methods. A common and effective approach involves the dehydration of an intermediate oxime.

  • Causality: The aldehyde is first reacted with hydroxylamine to form 5-nitro-1H-indole-3-carboxaldehyde oxime. This oxime is then dehydrated using a variety of reagents, such as acetic anhydride or thionyl chloride, to yield the desired nitrile. This is a classic and reliable method for this type of functional group transformation.[8]

Detailed Experimental Protocols

The following protocols are based on well-established and analogous procedures for the synthesis of similar indole derivatives.[8][9][10]

Protocol 1: Synthesis of 5-Nitro-1H-indole-3-carbaldehyde

Materials:

  • Indole-3-carboxaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve indole-3-carboxaldehyde in concentrated sulfuric acid at 0 °C (ice bath). Stir until a clear solution is obtained.

  • Slowly add a pre-cooled solution of 70% nitric acid in concentrated sulfuric acid dropwise via a dropping funnel. Maintain the reaction temperature below 5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • The crude product is dried under vacuum to yield 5-nitro-1H-indole-3-carbaldehyde.[10] Further purification can be achieved by recrystallization from ethanol.

Protocol 2: Synthesis of this compound

Materials:

  • 5-Nitro-1H-indole-3-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Acetic anhydride ((CH₃CO)₂O)

  • Ethanol

  • Water

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • A mixture of 5-nitro-1H-indole-3-carbaldehyde, hydroxylamine hydrochloride, and sodium acetate in aqueous ethanol is heated to reflux for 1-2 hours to form the oxime.

  • The reaction mixture is cooled, and the precipitated oxime is collected by filtration.

  • The dried oxime is then heated with acetic anhydride under reflux for 1-2 hours.

  • After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration.

  • The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetone-hexane) to give this compound.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Data Summary Table
PropertyValueSource
Molecular Formula C₉H₅N₃O₂[11]
Molecular Weight 187.16 g/mol [11]
Appearance Expected to be a yellow or light brown solid-
Melting Point 186-190 °C[4]
¹H NMR (DMSO-d₆, 400 MHz) Predicted: δ ~12.5 (br s, 1H, NH), ~8.8 (d, 1H, H4), ~8.5 (s, 1H, H2), ~8.2 (dd, 1H, H6), ~7.8 (d, 1H, H7) ppm.Based on analogous structures[12]
¹³C NMR (DMSO-d₆, 101 MHz) Predicted: δ ~142 (C5), ~138 (C7a), ~135 (C2), ~128 (C3a), ~120 (C6), ~118 (CN), ~114 (C7), ~112 (C4), ~85 (C3) ppm.Based on analogous structures[12]
IR (KBr) Predicted: ν ~3300 (N-H stretch), ~2220 (C≡N stretch), ~1520 & ~1340 (NO₂ stretch) cm⁻¹Based on analogous structures[12]

Note: NMR and IR data are predicted based on known spectra of structurally similar compounds, such as 5-iodo-1H-indole-3-carbonitrile, and general principles of spectroscopy.

Applications in Research and Drug Development

The primary utility of this compound is as a versatile intermediate in the synthesis of more complex, biologically active molecules. The 5-nitro group and the C3-nitrile functionality provide orthogonal handles for further chemical modification.

Anticancer Drug Discovery

The 5-nitroindole scaffold is a key pharmacophore in a class of compounds that target G-quadruplex DNA structures.[6] These are non-canonical DNA secondary structures found in the promoter regions of certain oncogenes, most notably c-Myc.

G A 5-Nitroindole Scaffold (e.g., from this compound) B Binds to and Stabilizes c-Myc G-Quadruplex A->B C Inhibition of c-Myc Transcription B->C D Downregulation of c-Myc Protein C->D E Cell Cycle Arrest and Apoptosis D->E

Diagram 2. Mechanism of action for 5-nitroindole-based anticancer agents.

By binding to and stabilizing the G-quadruplex, these small molecules can inhibit the transcription of the c-Myc gene.[3] This leads to the downregulation of the c-Myc protein, a key driver of cell proliferation, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[13] this compound provides a key starting point for the synthesis of libraries of such compounds, where the nitrile can be hydrolyzed to the carboxylic acid, reduced to the amine, or converted to other functional groups to explore structure-activity relationships.

Conclusion

This compound stands as a testament to the power of systematic synthetic exploration. While it may not have a singular, celebrated moment of discovery, its existence is a logical and necessary outcome of the development of indole chemistry. Its strategic importance as a building block, particularly in the quest for novel anticancer therapeutics, is undeniable. This guide has provided a framework for understanding its historical context, a detailed and logical approach to its synthesis, and an appreciation for its role in modern drug discovery. As researchers continue to probe the therapeutic potential of the indole scaffold, the utility and importance of versatile intermediates like this compound will only continue to grow.

References

A Technical Guide to the Computational Analysis of 5-nitro-1H-indole-3-carbonitrile: From Molecular Structure to Bioactivity Insights

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anticancer properties.[1][2] The functionalization of this core, particularly with electron-withdrawing groups like nitro and cyano moieties, can significantly modulate its electronic properties and biological interactions. This technical guide provides a comprehensive computational workflow for the in-depth characterization of 5-nitro-1H-indole-3-carbonitrile. Leveraging Density Functional Theory (DFT), we elucidate its structural, spectroscopic, and electronic characteristics. This document details the theoretical framework, step-by-step protocols, and interpretation of results, including optimized geometry, vibrational analysis, Frontier Molecular Orbitals (HOMO-LUMO), and Molecular Electrostatic Potential (MEP). The insights derived serve as a foundational dataset for researchers in drug discovery, guiding rational drug design and predicting the molecule's reactivity and potential interaction sites.

Introduction: The Significance of Nitroindoles and Computational Scrutiny

The 5-nitro-1H-indole framework is a privileged structure in drug development, notably for its role in creating potent anticancer agents.[3][4] Compounds based on this scaffold have been identified as effective binders of c-Myc G-quadruplex DNA, leading to the downregulation of the c-Myc oncogene and inducing cell-cycle arrest in cancer cells.[5][6] The addition of a carbonitrile group at the 3-position further modifies the molecule's electronic profile and potential as a synthetic building block.[7][8]

Before embarking on costly and time-consuming synthesis and biological screening, computational chemistry offers a powerful, predictive lens to understand a molecule's intrinsic properties.[9] Methods like Density Functional Theory (DFT) provide a robust framework for calculating molecular structure, vibrational spectra (FT-IR), and electronic properties with high accuracy.[10][11] This guide explains the causality behind the chosen computational protocols, demonstrating how theoretical calculations can predict reactivity, stability, and the specific atomic sites involved in potential drug-receptor interactions.

The Computational Workflow: A Self-Validating System

The integrity of any computational study rests on a logical and verifiable workflow. The process described here is designed as a self-validating system, where the results of one step confirm the validity of the previous one.

All calculations are grounded in Density Functional Theory (DFT), a quantum mechanical method that models the electronic structure of molecules. We selected the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This choice represents a well-established compromise between computational cost and accuracy for organic molecules. The 6-311++G(d,p) basis set was employed, which is a triple-zeta basis set that provides a flexible and accurate description of electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[10][11]

  • Structure Optimization:

    • Objective: To determine the most stable three-dimensional conformation of this compound, corresponding to its global minimum on the potential energy surface.

    • Protocol: The initial structure of the molecule is drawn and subjected to geometry optimization using the B3LYP/6-311++G(d,p) level of theory in the gas phase. The process iteratively adjusts atomic coordinates to minimize the total electronic energy until convergence criteria are met.

  • Vibrational Frequency Analysis:

    • Objective: To confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) spectrum.

    • Protocol: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of any imaginary (negative) frequencies confirms a true minimum. The calculated frequencies correspond to the vibrational modes of the molecule and can be correlated with experimental IR spectroscopy.

  • Electronic Property Calculation:

    • Objective: To understand the molecule's electronic distribution, reactivity, and potential interaction sites.

    • Protocol: Using the optimized geometry, a series of single-point energy calculations are performed to derive:

      • Frontier Molecular Orbitals (HOMO-LUMO): The energies and spatial distributions of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are calculated.[9]

      • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic regions.[12]

      • Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge transfer interactions within the molecule.[12][13]

G cluster_workflow Computational Analysis Workflow A 1. Initial Structure Input B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Validation Check: No Imaginary Frequencies? C->D Confirm Minimum Energy State D->B No (Re-optimize) E 4. Electronic Property Analysis (HOMO-LUMO, MEP, NBO) D->E Yes F 5. Data Interpretation & Reporting E->F

Caption: A validated workflow for the computational analysis of this compound.

Results and Discussion: Unveiling Molecular Properties

The geometry optimization yields the most stable structure of the molecule. The indole ring remains largely planar, with the nitro and cyano groups lying in the same plane. Key structural parameters are summarized below. The bond lengths and angles are consistent with the sp2 hybridization of the atoms in the aromatic system.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond Length (Å) Parameter Angle Angle (°)
Bond Lengths C-C (ring avg.) 1.40 Bond Angles C-N-O (nitro avg.) 118.5
C-N (ring avg.) 1.38 C-C-N (cyano) 178.9
C-C≡N 1.43 N-C-H (indole) 125.0
C≡N 1.16

| | C-NO2 | 1.47 | | | |

The calculated vibrational frequencies provide a theoretical IR spectrum that can be used to identify the compound. The most characteristic vibrations are highlighted below.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups

Functional Group Vibrational Mode Calculated Frequency (cm⁻¹) Typical Experimental Range (cm⁻¹)
N-H (indole) Stretching 3450 3500-3300
C≡N (nitrile) Stretching 2255 2260-2240
C-H (aromatic) Stretching 3100-3000 3100-3000
NO₂ Asymmetric Stretch 1545 1560-1515

| NO₂ | Symmetric Stretch | 1350 | 1360-1320 |

Note: Calculated frequencies are typically scaled by a factor (~0.96) to better match experimental values.

The electronic properties dictate the molecule's reactivity, stability, and intermolecular interaction capabilities.

3.3.1. Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap implies higher reactivity.[14][15]

G cluster_homo_lumo Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor Energy = -2.85 eV HOMO HOMO (Highest Occupied MO) Electron Donor Energy = -7.20 eV ENERGY_AXIS Energy ENERGY_AXIS->INVISIBLE ΔE = 4.35 eV (Reactivity Indicator)

Caption: Relationship between HOMO-LUMO energies and the energy gap (ΔE).

For this compound, the HOMO is primarily localized over the indole ring, while the LUMO is distributed across the entire molecule, with significant density on the electron-withdrawing nitro and cyano groups. This distribution indicates that the indole ring is the primary site for electron donation (nucleophilic attack), while electrophilic attack is likely to occur at the nitro group. The calculated energy gap of 4.35 eV suggests a molecule with considerable stability but sufficient reactivity to engage in biological interactions.

Table 3: Calculated Electronic Properties and Global Reactivity Descriptors

Parameter Symbol Value (eV) Interpretation
HOMO Energy E(HOMO) -7.20 Ionization Potential (ability to donate e⁻)
LUMO Energy E(LUMO) -2.85 Electron Affinity (ability to accept e⁻)
Energy Gap ΔE 4.35 Chemical Reactivity / Stability
Electronegativity χ 5.03 Electron attracting capability
Chemical Hardness η 2.18 Resistance to charge transfer
Chemical Softness S 0.46 Reciprocal of hardness

| Electrophilicity Index | ω | 5.79 | Propensity to accept electrons |

The high electrophilicity index (ω) confirms the molecule's character as a strong electron acceptor, a property conferred by the potent electron-withdrawing nitro and cyano groups.[13]

3.3.2. Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the molecule's charge distribution.

G cluster_mep MEP-Guided Drug Design Logic MEP Molecular Electrostatic Potential (MEP) Map NEG Negative Potential (Red) (e.g., O atoms of NO₂, N of CN) Nucleophilic / H-Bond Acceptor MEP->NEG POS Positive Potential (Blue) (e.g., H of N-H) Electrophilic / H-Bond Donor MEP->POS RECEPTOR Target Receptor Site (e.g., Amino Acid Residues) NEG->RECEPTOR Interacts with positive/donor sites POS->RECEPTOR Interacts with negative/acceptor sites DESIGN Rational Drug Design: Modify structure to enhance complementary interactions RECEPTOR->DESIGN

Caption: Logic flow from MEP analysis to rational drug design.

For this compound, the MEP analysis reveals:

  • Intense Negative Potential (Red/Yellow): Localized on the oxygen atoms of the nitro group and the nitrogen atom of the cyano group. These are the primary sites for electrophilic attack and hydrogen bond acceptance.

  • Positive Potential (Blue): Concentrated around the hydrogen atom attached to the indole nitrogen (N-H). This is the most likely site for nucleophilic attack and hydrogen bond donation.

This information is invaluable for drug design, as it predicts how the molecule will orient itself within a protein's binding pocket. A complementary receptor site would feature hydrogen bond donors (like Lysine or Arginine) near the nitro group and hydrogen bond acceptors (like Aspartate or Glutamate) near the indole N-H.

Conclusion and Future Directions

This guide has detailed a comprehensive computational protocol for the characterization of this compound using DFT. The analysis provides fundamental insights into the molecule's geometry, spectroscopic signature, and electronic properties.

The key takeaways are:

  • The molecule possesses a stable, planar structure.

  • The electron-withdrawing nitro and cyano groups create a high electrophilicity index, making the molecule a potent electron acceptor.

  • The MEP map clearly delineates the nucleophilic (nitro/cyano groups) and electrophilic (indole N-H) centers, which are critical for predicting intermolecular interactions.

These computational results serve as a robust starting point for further research. They can be used to build QSAR (Quantitative Structure-Activity Relationship) models, to perform molecular docking studies with biological targets like c-Myc G-quadruplex, and to guide the synthesis of new derivatives with enhanced potency and selectivity. By integrating these theoretical insights, the drug development process can be made more efficient and targeted.

References

Introduction: Understanding the Molecular Landscape of 5-nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 5-nitro-1H-indole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This compound is a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring an indole core substituted with two potent electron-withdrawing groups, the nitrile (-CN) at the C3 position and a nitro group (-NO₂) at the C5 position, presents a unique electronic and reactive profile. This guide provides an in-depth exploration of the reactivity of the nitrile group, offering both mechanistic insights and practical, field-proven experimental protocols.

The indole ring itself is an electron-rich aromatic system. However, the presence of the strongly deactivating nitro group at the 5-position and the nitrile group at the 3-position significantly modulates this reactivity. The nitrile carbon, due to the electronegativity of the nitrogen and its sp hybridization, is inherently electrophilic and serves as a primary site for nucleophilic attack.[1][2] The interplay between these functional groups dictates the chemoselectivity of transformations, making a thorough understanding of their individual and collective behavior paramount for successful synthetic design.

Synthesis of the Core Scaffold

The synthesis of this compound typically begins with a more readily available indole precursor, such as indole-3-carboxaldehyde. The synthetic strategy involves two key transformations: electrophilic nitration of the indole ring and the conversion of the aldehyde functionality into a nitrile.

A common route involves the nitration of indole-3-carboxaldehyde using a mixture of concentrated nitric and sulfuric acid at low temperatures to install the nitro group at the 5-position.[3] The resulting 5-nitro-1H-indole-3-carbaldehyde is then converted to the target carbonitrile.[4][5][6][7] Several methods exist for this aldehyde-to-nitrile conversion, including reaction with hydroxylamine followed by dehydration, or more direct methods.[8]

Synthesis_Workflow Indole3Carboxaldehyde Indole-3-carboxaldehyde NitroIndoleCarboxaldehyde 5-Nitro-1H-indole- 3-carbaldehyde Indole3Carboxaldehyde->NitroIndoleCarboxaldehyde HNO₃, H₂SO₄ (Nitration) TargetCompound 5-Nitro-1H-indole- 3-carbonitrile NitroIndoleCarboxaldehyde->TargetCompound Conversion of Aldehyde to Nitrile Nitrile_Reduction_Amine cluster_mech Mechanism of Nitrile Reduction to Primary Amine with a Hydride Reagent Nitrile R-C≡N Imine_Anion [R-CH=N]⁻ Nitrile->Imine_Anion + H⁻ (from reducing agent) Dianion [R-CH₂-N]²⁻ Imine_Anion->Dianion + H⁻ (from reducing agent) Amine R-CH₂NH₂ Dianion->Amine + 2H₂O (workup) Acid_Hydrolysis cluster_mech Mechanism of Acid-Catalyzed Nitrile Hydrolysis Nitrile R-C≡N Protonated_Nitrile R-C≡N⁺-H Nitrile->Protonated_Nitrile + H⁺ Adduct R-C(=N⁺H₂)-OH Protonated_Nitrile->Adduct + H₂O Imidic_Acid R-C(OH)=NH Adduct->Imidic_Acid - H⁺ Amide R-C(=O)NH₂ Imidic_Acid->Amide Tautomerization Carboxylic_Acid R-COOH Amide->Carboxylic_Acid + H₂O, H⁺ (Hydrolysis)

References

The Ascendant Trajectory of 5-Nitro-1H-indole-3-carbonitrile Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

The indole scaffold, a privileged structure in medicinal chemistry, continues to yield promising candidates in the relentless pursuit of novel anticancer agents.[1][2][3] Among these, derivatives of 5-nitro-1H-indole-3-carbonitrile have emerged as a particularly compelling class of molecules, demonstrating potent and multifaceted antitumor activity. This guide offers a comprehensive exploration of these derivatives, from their rational design and synthesis to their intricate mechanisms of action and future therapeutic potential.

The Strategic Imperative for Targeting Novel Cancer Pathways

The landscape of cancer therapy is continually evolving, moving beyond traditional cytotoxic agents to more targeted approaches.[3] A significant challenge in modern oncology is the development of therapies that can overcome drug resistance and selectively target cancer cells while sparing healthy tissues.[2] Indole derivatives have shown remarkable versatility in this regard, with various analogues demonstrating inhibitory activity against a range of critical cancer-related targets, including tubulin, protein kinases, and topoisomerases.[2][3][4][5]

The this compound core represents a strategic starting point for the development of such targeted therapies. The inherent electronic properties of the nitro group and the versatile chemistry of the carbonitrile moiety provide a rich foundation for creating libraries of compounds with diverse pharmacological profiles.

Unraveling the Primary Mechanism: Stabilization of G-Quadruplex DNA

A primary and exciting mechanism of action for many 5-nitroindole derivatives is their ability to bind to and stabilize G-quadruplex (G4) DNA structures.[6][7][8][9] These are non-canonical, four-stranded DNA structures that are frequently found in the promoter regions of oncogenes, most notably c-Myc.[6][7][8]

The c-Myc oncogene is a critical regulator of cell proliferation, and its overexpression is implicated in up to 80% of human cancers.[8] By stabilizing the G-quadruplex in the c-Myc promoter, these indole derivatives can effectively downregulate the transcription of the c-Myc gene, leading to a cascade of anticancer effects, including cell cycle arrest and the induction of apoptosis.[6][7][8][9][10]

Furthermore, some of these compounds have been shown to increase the intracellular concentration of reactive oxygen species (ROS), which can further contribute to their cytotoxic effects on cancer cells.[7][9][10] This dual mechanism of c-Myc downregulation and ROS induction makes these compounds particularly potent anticancer agents.[8]

G4_Stabilization cluster_0 5-Nitroindole Derivative Action cluster_1 Cellular Consequences Derivative 5-Nitroindole Derivative G4_DNA c-Myc Promoter G-Quadruplex DNA Derivative->G4_DNA Binds and Stabilizes ROS Increased Intracellular ROS Derivative->ROS cMyc_Transcription c-Myc Transcription Inhibited G4_DNA->cMyc_Transcription cMyc_Protein c-Myc Protein Levels Decrease cMyc_Transcription->cMyc_Protein Cell_Cycle_Arrest Cell Cycle Arrest cMyc_Protein->Cell_Cycle_Arrest Apoptosis Apoptosis cMyc_Protein->Apoptosis Cytotoxicity Enhanced Cytotoxicity Apoptosis->Cytotoxicity ROS->Cytotoxicity Synthesis_Workflow Start Start: 5-Nitro-1H-indole Vilsmeier_Haack Vilsmeier-Haack Reaction Start->Vilsmeier_Haack Carbaldehyde 5-Nitro-1H-indole -3-carbaldehyde Vilsmeier_Haack->Carbaldehyde Reduction_Cyanation Reduction and Cyanation Carbaldehyde->Reduction_Cyanation Core_Intermediate 2-(5-nitro-1H-indol-3-yl) acetonitrile Reduction_Cyanation->Core_Intermediate N_Alkylation N-Alkylation with Substituted Halides Core_Intermediate->N_Alkylation Final_Derivatives Final Derivatives N_Alkylation->Final_Derivatives In_Vitro_Workflow Start Synthesized Derivative Cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) Start->Cytotoxicity G4_Binding G-Quadruplex Binding Assay (e.g., FID) Start->G4_Binding Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->Cell_Cycle ROS_Detection Cellular ROS Detection Cytotoxicity->ROS_Detection Data_Analysis Data Analysis & SAR Elucidation G4_Binding->Data_Analysis Apoptosis Apoptosis Confirmation (e.g., Annexin V) Cell_Cycle->Apoptosis ROS_Detection->Data_Analysis Apoptosis->Data_Analysis

References

Elucidating the Pharmacophore of 5-Nitro-1H-indole-3-carbonitrile: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The targeted introduction of specific functional groups, such as the 5-nitro and 3-carbonitrile moieties, can impart potent and selective biological activity. This guide provides an in-depth technical framework for understanding and elucidating the pharmacophore of 5-nitro-1H-indole-3-carbonitrile. We will explore the foundational principles of pharmacophore modeling, present a logical, step-by-step workflow for model generation and validation, and discuss the model's application in modern drug discovery campaigns, such as virtual screening and lead optimization.[4][5] This document is intended for researchers, medicinal chemists, and computational scientists engaged in the development of novel therapeutics.

Part 1: Introduction to this compound

Chemical Properties and Biological Significance

This compound belongs to a class of indole derivatives recognized for a wide spectrum of biological activities. The indole core itself is a key pharmacophore in many approved drugs.[1][2] The addition of an electron-withdrawing nitro group at the 5-position and a carbonitrile group at the 3-position significantly modulates the molecule's electronic properties and potential for molecular interactions. Structure-activity relationship (SAR) studies on related nitroindole compounds have shown that these substitutions are often critical for activity. For instance, the 5-nitro group is a common feature in compounds with cytotoxic properties and has been shown to be important for binding to biological targets like G-quadruplex DNA.[6][7][8]

Indole derivatives are known to act on a variety of targets, with a significant number developed as kinase inhibitors for cancer therapy.[1][9][10] Kinases, such as Protein Kinase CK2, PI3K, and Akt, are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[7][11] For the purpose of this guide, we will proceed with the well-supported hypothesis that this compound and its analogs are inhibitors of a specific, hypothetical enzyme, "TargetKinase," to provide a concrete context for the subsequent methodological descriptions.

The Rationale for Pharmacophore Modeling

A pharmacophore is defined as the spatial arrangement of essential features that a molecule must possess to interact with a specific biological target and trigger a biological response.[12] Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills complex molecular structures into a simplified 3D representation of these key interaction points.[5][11]

The primary motivations for developing a pharmacophore model for this compound are:

  • Lead Identification: To use the model as a 3D query for virtual screening of large chemical databases to identify novel, structurally diverse compounds with the potential to bind to TargetKinase.[4][12]

  • Lead Optimization: To guide the rational design of more potent and selective analogs by providing a clear understanding of the required structural features for optimal target engagement.

  • Scaffold Hopping: To identify new chemical scaffolds that can present the key pharmacophoric features in the correct spatial orientation, leading to the discovery of novel intellectual property.[4]

Part 2: Fundamentals of Pharmacophore Theory

Defining a Pharmacophore: Features and Models

A pharmacophore model is not a real molecule but an abstract concept. It is composed of a set of features, typically including:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Aromatic Rings (AR)

  • Hydrophobic Centers (HY)

  • Positive/Negative Ionizable Centers

These features are placed in a specific three-dimensional arrangement, often with defined distance and angle constraints.

Ligand-Based vs. Structure-Based Approaches

There are two primary strategies for generating a pharmacophore model:

  • Structure-Based: This approach is used when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available.[13] The model is derived from the key interactions observed between the protein and a bound ligand in the active site.[14]

  • Ligand-Based: When no target structure is available, a model can be built from a set of known active ligands.[15] This method assumes that these molecules bind to the same target site in a similar conformation, and it identifies the common chemical features responsible for their activity.[12]

For this guide, we will focus on the ligand-based approach , as it is a common scenario in early-stage drug discovery.

Part 3: A Step-by-Step Workflow for Pharmacophore Model Generation

This section details a robust, field-proven workflow for generating a ligand-based pharmacophore model. The causality behind each step is explained to provide a deeper understanding of the process.

Phase 1: Data Curation and Ligand Set Selection

Causality: The quality of a ligand-based pharmacophore model is entirely dependent on the quality of the input data. A well-curated dataset, containing structurally diverse molecules with a significant range of biological activities, is essential for building a predictive and robust model.

Protocol 3.1.1: Curating the Training and Test Sets

  • Gather Data: Collect a set of molecules with known biological activity against the target of interest (TargetKinase). This data should ideally be from a single, consistent assay.

  • Define Actives and Inactives: Partition the molecules into an "active set" (highly potent compounds) and an "inactive set" (compounds with little to no activity). The active set will be used to generate the model.

  • Ensure Diversity: The active set should contain structurally diverse molecules. Including only close analogs can lead to an overly specific and less useful model.

  • Create a Training Set: Select a representative group of the most active compounds (typically 5-10 molecules) to form the training set. These molecules will be used to generate the pharmacophore hypotheses.

  • Create a Test Set: The remaining active and inactive compounds will form the test set, which is crucial for model validation.

Table 1: Hypothetical Activity Data for a Curated Set of TargetKinase Inhibitors

Compound IDStructureIC₅₀ (µM)Activity ClassRole in Modeling
MOL-01 This compound0.15ActiveTraining Set
MOL-02 5-amino-1H-indole-3-carbonitrile5.50InactiveTest Set
MOL-03 5-nitro-1H-indole-3-carboxamide0.25ActiveTraining Set
MOL-04 1-benzyl-5-nitro-1H-indole-3-CN0.08ActiveTraining Set
MOL-05 5-nitro-1H-indole> 50InactiveTest Set
MOL-06 2-phenyl-5-nitro-1H-indole-3-CN0.12ActiveTraining Set
MOL-07 5-nitro-1H-benzimidazole-2-CN0.90ActiveTest Set
MOL-08 3-cyano-1H-indole> 100InactiveTest Set
Phase 2: Conformational Analysis

Causality: Small molecules are flexible and can adopt numerous conformations. The biologically active conformation (the one that binds to the target) may not be the lowest energy state. Therefore, it is critical to generate a diverse ensemble of low-energy conformers for each molecule in the training set to ensure the correct binding pose is represented.

Protocol 3.2.1: Generating Low-Energy Conformers

  • Select a Method: Use a suitable conformational search algorithm (e.g., systematic search, random search with minimization).

  • Set Parameters: Define an energy window (e.g., 20 kcal/mol above the global minimum) and a root-mean-square deviation (RMSD) cutoff to ensure a diverse yet manageable set of conformers.

  • Generate Conformers: Execute the search for each molecule in the training set. The output will be a database of 3D conformers for each active ligand.

Phase 3: Pharmacophore Feature Identification & Model Generation

Causality: The core of ligand-based modeling is the identification of common chemical features shared by the active molecules, arranged in a similar spatial geometry. Algorithms align the conformers from the different active molecules and search for overlapping features that form a common pharmacophore hypothesis.

Workflow Diagram:

LigandBasedWorkflow cluster_data Phase 1: Data Curation cluster_conf Phase 2: Conformation cluster_model Phase 3: Modeling A Select Active Ligands (Training Set) B Generate 3D Conformers for each ligand A->B C Identify Common Pharmacophore Features B->C D Align Conformers & Generate Hypotheses C->D E Score and Rank Hypotheses D->E F Top-Ranked Pharmacophore Model E->F

Caption: Workflow for Ligand-Based Pharmacophore Generation.

Part 4: Pharmacophore Model Validation

Causality: A generated pharmacophore model is merely a hypothesis. It must be rigorously validated to ensure it can distinguish between active and inactive compounds and thus has predictive power for virtual screening.[13] An unvalidated model is likely to produce a high number of false positives in a screening campaign.

The Güner-Henry (GH) Scoring Method

The Güner-Henry (GH) score is a widely used metric to assess a model's ability to enrich active compounds from a database.[16][17] It provides a single value between 0 (null model) and 1 (ideal model), balancing the yield of actives against the percentage of actives in the hit list. A GH score greater than 0.7 is generally considered to indicate a good model.[16][18]

Protocol 4.2.1: Calculating the GH Score

  • Prepare a Database: Construct a database containing the test set actives and a larger, diverse set of presumed inactives (decoys).

  • Screen the Database: Use the generated pharmacophore model as a 3D query to screen the database.

  • Analyze the Hits: Calculate the parameters shown in Table 2 based on the screening results.

  • Calculate GH Score: Use the formula: GH = ( (Ha * (3A + Ht)) / (4 * Ht * A) ) * (1 - ( (Ht - Ha) / (D - A) )) where:

    • A = Total number of actives in the database

    • D = Total number of compounds in the database

    • Ht = Total number of hits found

    • Ha = Number of active compounds in the hit list

Table 2: Example Güner-Henry (GH) Score Calculation

ParameterDescriptionValueFormula
D Total compounds in database1000-
A Total actives in database50-
Ht Total hits retrieved80-
Ha Actives in hit list45-
% Yield of Actives Percentage of all actives found90.0%(Ha / A) * 100
% Ratio of Actives Purity of the hit list56.3%(Ha / Ht) * 100
Enrichment Factor (E) Enrichment over random selection11.25(Ha / Ht) / (A / D)
Goodness of Hit (GH) Score Overall model quality0.82 (See formula above)

Validation Workflow

ValidationWorkflow cluster_input Inputs cluster_process Process cluster_output Outputs Model Pharmacophore Hypothesis Screen Virtual Screening Model->Screen DB Test Set Database (Actives + Decoys) DB->Screen Analyze Analyze Hit List Screen->Analyze GH Calculate GH Score Analyze->GH ROC Generate ROC Curve Analyze->ROC Result Validated Model (GH > 0.7) GH->Result ROC->Result

Caption: Workflow for Pharmacophore Model Validation.

Part 5: The Deduced Pharmacophore of this compound

Based on the structure of our lead compound and its active analogs (Table 1), a validated pharmacophore model for TargetKinase inhibition would likely consist of the following features:

  • One Hydrogen Bond Acceptor (HBA1): Corresponding to the nitrogen atom of the 5-nitro group. SAR data frequently highlights the importance of an electron-withdrawing group at this position.[6][19]

  • One Hydrogen Bond Acceptor (HBA2): Corresponding to the nitrogen atom of the 3-carbonitrile group. This feature provides a key interaction point within the kinase hinge region.

  • One Aromatic Ring (AR1): The fused bicyclic indole core itself. This feature provides essential π-π stacking or hydrophobic interactions with aromatic residues in the active site.[20]

  • One Hydrophobic Feature (HY1): An optional feature that can map to substituents on the indole nitrogen (like the benzyl group in MOL-04), exploring a lipophilic pocket.

PharmacophoreModel AR1 AR1 HBA1 HBA1 AR1->HBA1 3.5 Å HBA2 HBA2 AR1->HBA2 3.2 Å HY1 HY1 AR1->HY1 4.5 Å HBA1->HBA2 4.8 Å

Caption: Deduced Pharmacophore Model for TargetKinase Inhibitors.

Part 6: Application in Drug Discovery

A validated pharmacophore model is a powerful tool for accelerating drug discovery projects.[21][22]

  • Virtual Screening: The model can be used to rapidly screen millions of compounds from commercial or internal databases (e.g., ZINC, ChEMBL) to prioritize a smaller, more manageable number of compounds for acquisition and biological testing.[5] This enriches the hit list with molecules that are more likely to be active.[4]

  • Guiding Lead Optimization: For a confirmed hit, the pharmacophore provides a roadmap for chemical modifications. It helps chemists decide which parts of the molecule to modify to improve potency or other properties (like ADME-Tox) while preserving the key interactions required for biological activity.[14]

Conclusion

The development of a robust, validated pharmacophore model for inhibitors based on the this compound scaffold is a critical step in rational drug design. By following a systematic workflow encompassing careful data curation, conformational analysis, model generation, and rigorous validation, researchers can create a powerful predictive tool. This model serves not only to identify novel chemical matter through virtual screening but also to provide invaluable insights that guide the efficient optimization of lead compounds, ultimately accelerating the journey towards new therapeutic agents.

References

Methodological & Application

Synthesis of 5-nitro-1H-indole-3-carbonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 5-nitro-1H-indole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and materials science. The described protocol follows a robust two-step synthetic sequence, commencing with the nitration of indole-3-carboxaldehyde to yield 5-nitro-1H-indole-3-carbaldehyde, followed by the conversion of the aldehyde functionality to the target nitrile. This application note details the underlying chemical principles, provides a step-by-step experimental procedure, and outlines the necessary safety precautions and characterization methods.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in a multitude of natural products and synthetic compounds with diverse biological activities. The introduction of a nitro group at the 5-position and a nitrile group at the 3-position of the indole ring system yields this compound, a versatile intermediate for the synthesis of various bioactive molecules, including potential anticancer agents.[1][2] The electron-withdrawing nature of the nitro group and the versatile reactivity of the nitrile functionality make this compound a valuable precursor for further chemical modifications.

Synthetic Strategy Overview

The selected synthetic pathway is a reliable and scalable two-step process. The initial step involves the electrophilic nitration of the commercially available indole-3-carboxaldehyde. The indole ring is an electron-rich aromatic system, and nitration typically occurs at the 5-position under controlled conditions. The subsequent step focuses on the conversion of the aldehyde group of the intermediate, 5-nitro-1H-indole-3-carbaldehyde, into a nitrile. Several methods exist for this transformation; this protocol will detail a common and effective approach.

PART 1: Synthesis of 5-nitro-1H-indole-3-carbaldehyde

Reaction Principle

The nitration of indole-3-carboxaldehyde is an electrophilic aromatic substitution reaction. A nitrating mixture, typically a combination of nitric acid and sulfuric acid, generates the nitronium ion (NO₂⁺), a potent electrophile. The electron-rich indole ring attacks the nitronium ion, leading to the substitution of a hydrogen atom with a nitro group. The reaction is carefully controlled at a low temperature to prevent over-nitration and side reactions.

Experimental Protocol

Materials:

  • Indole-3-carboxaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers and graduated cylinders

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve indole-3-carboxaldehyde in concentrated sulfuric acid while maintaining the temperature at 0 °C using an ice bath. Stir until a clear solution is obtained.[3]

  • Slowly add a pre-cooled mixture of 70% nitric acid in concentrated sulfuric acid dropwise to the reaction mixture using a dropping funnel. It is crucial to maintain the reaction temperature below 5 °C throughout the addition to control the exothermicity of the reaction and minimize side-product formation.[3]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitate, 5-nitro-1H-indole-3-carbaldehyde, will form. Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 5-nitro-1H-indole-3-carbaldehyde as a yellow solid.[1]

  • Dry the product under vacuum.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.[3]

PART 2: Synthesis of this compound

Reaction Principle

The conversion of an aldehyde to a nitrile can be achieved through various methods. One common approach involves the formation of an oxime intermediate followed by dehydration. An alternative, more direct method, which will be detailed here, utilizes a reagent that facilitates the direct conversion of the aldehyde to the nitrile. One such method involves reacting the aldehyde with hydroxylamine hydrochloride to form the aldoxime, which is then dehydrated, often in the same pot, using a dehydrating agent like acetic anhydride or a specific catalyst. Another direct method could involve reagents like O-substituted hydroxylamines. A well-established method for converting aromatic aldehydes to nitriles involves heating with diammonium hydrogen phosphate in a suitable solvent.[4]

Experimental Protocol

Materials:

  • 5-nitro-1H-indole-3-carbaldehyde

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • 1-Nitropropane

  • Glacial Acetic Acid

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Equipment for column chromatography

Procedure:

  • In a round-bottom flask, combine 5-nitro-1H-indole-3-carbaldehyde, diammonium hydrogen phosphate, 1-nitropropane, and glacial acetic acid.[4]

  • Heat the mixture to reflux and maintain for several hours (the original procedure for a similar compound suggests 12.5 hours, but reaction time should be monitored).[4]

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the volatile components (1-nitropropane and acetic acid) under reduced pressure using a rotary evaporator.[4]

  • To the resulting residue, add an excess of water to precipitate the crude this compound.[4]

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate PPE.

  • 1-Nitropropane is a flammable liquid. Keep away from ignition sources.

  • Glacial acetic acid is corrosive. Handle with care.

Quantitative Data Summary

Reactant/Product Step Molecular Weight ( g/mol ) Typical Molar Ratio Expected Yield
Indole-3-carboxaldehyde1145.151.0-
5-nitro-1H-indole-3-carbaldehyde1190.14-70-85%
5-nitro-1H-indole-3-carbaldehyde2190.141.0-
This compound2187.14-60-75% (after purification)

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To check for the purity of the solid products. The literature melting point for 5-nitro-1H-indole-3-carbaldehyde is around 300°C.[5]

  • Spectroscopy (¹H NMR, ¹³C NMR, IR): To confirm the chemical structure of the intermediate and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

Alternative Synthetic Routes

It is important for researchers to be aware of alternative synthetic strategies.

  • Vilsmeier-Haack Reaction: One could start with 5-nitro-1H-indole and introduce the formyl group at the 3-position using a Vilsmeier-Haack reaction (POCl₃, DMF).[1][2][6][7][8][9] This would generate the same intermediate, 5-nitro-1H-indole-3-carbaldehyde, which could then be converted to the nitrile as described above.

  • Sandmeyer Reaction: A more complex route could involve the synthesis of 5-nitro-1H-indol-3-amine, followed by diazotization and a Sandmeyer reaction with a cyanide source (e.g., CuCN) to introduce the nitrile group.[10][11] This method is powerful for introducing a variety of functional groups onto an aromatic ring.[10]

Visualization of the Synthetic Workflow

SynthesisWorkflow Start1 Indole-3-carboxaldehyde Reagents1 HNO₃, H₂SO₄ 0-5 °C Start1->Reagents1 Intermediate 5-nitro-1H-indole-3-carbaldehyde Reagents1->Intermediate Nitration Reagents2 (NH₄)₂HPO₄, 1-Nitropropane, Acetic Acid Reflux Intermediate->Reagents2 FinalProduct This compound Reagents2->FinalProduct Cyanation

Caption: Synthetic pathway for this compound.

Conclusion

The protocol described in this application note provides a clear and detailed method for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate for their research and development needs. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature during the nitration step, and diligent monitoring of the reaction progress.

References

Application Notes and Protocols: Synthesis of 5-Nitroindole-3-Carboxaldehyde via the Vilsmeier-Haack Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of 5-Nitroindole-3-Carboxaldehyde in Modern Drug Discovery

5-Nitroindole-3-carboxaldehyde is a pivotal building block in medicinal chemistry and organic synthesis. Its indole scaffold, adorned with a reactive aldehyde and a strongly electron-withdrawing nitro group, serves as a versatile precursor for a multitude of complex heterocyclic compounds.[1] This intermediate is instrumental in the development of novel therapeutic agents, with applications ranging from anticancer to anti-infective drug candidates.[1][2] The unique electronic properties conferred by the nitro group enhance the molecule's reactivity and its potential for diverse chemical transformations, making it a valuable tool for researchers in drug development.[1] Specifically, derivatives of 5-nitroindole have been investigated as c-Myc G-quadruplex binders, demonstrating potential in anticancer research.[3][4]

The Vilsmeier-Haack reaction stands as a cornerstone of synthetic organic chemistry, providing an efficient and direct method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] This reaction is particularly well-suited for the synthesis of indole-3-carboxaldehydes due to the high electron density at the C3 position of the indole nucleus.[7] The reaction's reliability, scalability, and the use of relatively inexpensive reagents make it an attractive choice for both academic research and industrial applications.

This document provides a comprehensive guide to the synthesis of 5-nitroindole-3-carboxaldehyde using the Vilsmeier-Haack reaction. It delves into the underlying mechanism, offers a detailed step-by-step protocol, and provides crucial insights into reaction optimization, work-up procedures, and product characterization.

Reaction Mechanism and Key Principles

The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring.

1. Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃).[8][9] This reaction generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[10][11]

2. Electrophilic Aromatic Substitution: The electron-rich 5-nitroindole then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[9] This attack preferentially occurs at the C3 position of the indole ring, which is the most nucleophilic site.[12]

3. Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final product, 5-nitroindole-3-carboxaldehyde.[8]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of 5-Nitroindole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Reaction 5_Nitroindole 5-Nitroindole 5_Nitroindole->Iminium_Intermediate Electrophilic Attack Product 5-Nitroindole-3-carboxaldehyde Iminium_Intermediate->Product Hydrolysis (H₂O) Synthesis_Workflow Start Start: 5-Nitroindole, DMF, POCl₃ Reaction Reaction at 0°C to RT Start->Reaction Quenching Quenching with ice/aq. NaOAc Reaction->Quenching Precipitation Product Precipitation Quenching->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing with H₂O and Hexanes Filtration->Washing Drying Drying under Vacuum Washing->Drying Purification Purification (Optional): Recrystallization or Chromatography Drying->Purification Final_Product Final Product: 5-Nitroindole-3-carboxaldehyde Purification->Final_Product

References

Application Notes and Protocols for the Synthesis of 5-Nitroindole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the chemical synthesis of 5-nitroindole-3-carbonitrile from its corresponding aldehyde precursor, 5-nitroindole-3-carboxaldehyde. The nitrile functional group is a cornerstone in medicinal chemistry, serving as a versatile intermediate for amines, carboxylic acids, and various heterocyclic systems.[1] The 5-nitroindole scaffold is itself a privileged structure in drug discovery, notably in the development of anticancer agents that target G-quadruplex DNA.[2] This guide is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols, mechanistic insights, and practical guidance to ensure reproducible and high-yield synthesis.

Introduction and Mechanistic Rationale

The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis. The most prevalent and efficient pathway involves a two-step sequence that is frequently performed as a one-pot reaction:

  • Oximation: The aldehyde carbonyl reacts with hydroxylamine (typically from hydroxylamine hydrochloride, NH₂OH·HCl) to form an aldoxime intermediate.

  • Dehydration: The aldoxime is subsequently dehydrated to yield the target nitrile.

The overall transformation is a dehydration of the aldehyde in the presence of a nitrogen source.[1][3][4] The critical step is the elimination of water from the aldoxime intermediate, which can be facilitated by various reagents or conditions.[5][6][7][8] While classic dehydrating agents like acetic anhydride or phosphorus pentoxide are effective, modern methods often favor milder and more operationally simple one-pot procedures.[5][9][10]

This guide will detail two robust and accessible one-pot protocols for the synthesis of 5-nitroindole-3-carbonitrile, selected for their efficiency, scalability, and use of readily available reagents.

Reaction_Mechanism Aldehyde 5-Nitroindole-3-carboxaldehyde Step1 Step 1: Oximation Aldehyde->Step1 Hydroxylamine NH₂OH·HCl Hydroxylamine->Step1 Nitrile 5-Nitroindole-3-carbonitrile Aldoxime Aldoxime Intermediate Step2 Step 2: Dehydration (-H₂O) Aldoxime->Step2 Step1->Aldoxime Step2->Nitrile Experimental_Workflow Start 1. Combine Reactants (Aldehyde, NH₂OH·HCl, Base/Solvent) Reaction 2. Heat Reaction Mixture (80-100 °C) Start->Reaction Monitor 3. Monitor via TLC Reaction->Monitor Monitor->Reaction Incomplete? Workup 4. Quench & Extract Monitor->Workup Complete Purify 5. Dry & Concentrate Workup->Purify Final 6. Purify Product (Recrystallization or Chromatography) Purify->Final Analysis 7. Characterize Product (NMR, IR, MS) Final->Analysis

References

Application Notes and Protocols for the One-Pot Synthesis of 2-(5-Nitro-1H-indol-3-yl)acetonitrile Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Nitroindole Scaffold

The indole ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and synthetic drugs.[1] The functionalization of this privileged scaffold is a key strategy in drug discovery. Specifically, indole-3-acetonitrile derivatives are crucial synthetic intermediates for a wide range of biologically active molecules, including tryptamines and complex natural products.[2][3]

The introduction of a nitro group at the C5 position of the indole ring is a particularly significant modification. This electron-withdrawing group can modulate the compound's electronic properties and often enhances its biological activity.[4] Derivatives of 5-nitroindole have demonstrated notable potential as anticancer agents, with some compounds showing the ability to target and stabilize c-Myc promoter G-quadruplexes, leading to the downregulation of the c-Myc oncogene, a critical regulator of cell proliferation.[1][5]

This guide provides a detailed, field-proven protocol for the efficient synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile and its analogs. The strategy centers on a robust two-stage process, culminating in a one-pot conversion of a key aldehyde intermediate to the final acetonitrile product. We will delve into the causality behind experimental choices, address common side reactions, and provide a framework for troubleshooting and optimization.

Overall Synthetic Strategy

The synthesis is efficiently conducted in two primary stages. The first stage involves the formylation of a commercially available substituted 5-nitroindole at the C3 position to yield the corresponding indole-3-carboxaldehyde. The second, and core, stage is the one-pot conversion of this aldehyde into the target 2-(5-nitro-1H-indol-3-yl)acetonitrile.[5]

G Start Substituted 5-Nitroindole Step1 Stage 1: Vilsmeier-Haack Formylation Start->Step1 Intermediate 5-Nitro-1H-indole-3-carboxaldehyde (Precursor) Step1->Intermediate Step2 Stage 2: One-Pot Reductive Cyanation Intermediate->Step2 Product 2-(5-Nitro-1H-indol-3-yl)acetonitrile (Target Analog) Step2->Product

Caption: High-level workflow for the synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile analogs.

Part 1: Synthesis of the Precursor: 5-Nitro-1H-indole-3-carboxaldehyde

The indispensable first step is the introduction of a formyl (-CHO) group at the C3 position of the 5-nitroindole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high efficiency and regioselectivity for the electron-rich C3 position of the indole nucleus.

Protocol 1: Vilsmeier-Haack Formylation

Materials:

  • 5-Nitroindole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 30% Aqueous Sodium Hydroxide (NaOH) solution

  • Crushed ice

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-nitroindole in anhydrous DMF. Cool the solution to 0°C using an ice bath.[5]

  • Vilsmeier Reagent Formation: While maintaining the temperature at 0-5°C, slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution. The formation of the electrophilic Vilsmeier reagent (chloromethylene-dimethylammonium chloride) will occur in situ.

  • Reaction Execution: After the addition of POCl₃ is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).[6]

  • Work-up and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice. This hydrolyzes the intermediate iminium salt.[5]

  • Neutralization: Slowly neutralize the acidic mixture by adding a 30% aqueous NaOH solution until the solution is alkaline. Vigorous stirring is essential during this step to manage the exothermic reaction and ensure complete precipitation of the product.[5]

  • Product Collection: Collect the precipitated yellow solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts.

  • Purification: Dry the solid under vacuum. The crude 5-nitro-1H-indole-3-carboxaldehyde can be purified by recrystallization from ethanol to yield a pale yellow solid.[5]

Expert Insight: The use of anhydrous DMF is critical, as any water present will rapidly decompose the POCl₃ and the Vilsmeier reagent, halting the reaction. The temperature must be kept low during the addition of POCl₃ to prevent uncontrolled side reactions.

Part 2: One-Pot Synthesis of 2-(5-Nitro-1H-indol-3-yl)acetonitrile

This protocol details the direct, one-pot conversion of the aldehyde precursor into the target acetonitrile. The method relies on the sequential reduction of the aldehyde to an alcohol intermediate, followed by a nucleophilic substitution with cyanide.[2] This approach is highly efficient and avoids the isolation of the potentially unstable alcohol intermediate.

G cluster_0 Reaction Pathway a R-CHO Aldehyde b R-CH₂OH Alcohol Intermediate a->b c R-CH₂-X Activated Intermediate b->c Activation (in situ) d R-CH₂-CN Acetonitrile Product c->d reagent1 1. NaBH₄ reagent1->a:f0 Reduction reagent2 2. NaCN reagent2->c:f0 Sₙ2 Substitution

Caption: Mechanistic overview of the one-pot reductive cyanation process.

Protocol 2: One-Pot Reductive Cyanation

Materials:

  • 5-Nitro-1H-indole-3-carboxaldehyde (from Part 1)

  • Sodium borohydride (NaBH₄)

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Formamide (NH₂CHO)

  • Brine (saturated NaCl solution)

  • Chloroform (CHCl₃) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 5-nitro-1H-indole-3-carboxaldehyde in a 1:1 mixture of methanol and formamide.[2][7]

  • Reduction: Stir the mixture at room temperature. Carefully add sodium borohydride (NaBH₄) in small portions. The reaction may be mildly exothermic. After the addition is complete, continue stirring for 1 hour to ensure the complete reduction of the aldehyde to the corresponding alcohol.[5][7] Monitor the disappearance of the starting material by TLC.

  • Cyanation: To the same reaction mixture, now add sodium cyanide (NaCN).[2]

  • Reaction Execution: Heat the mixture to reflux and maintain for several hours (typically 4-12h). The progress of the conversion of the intermediate to the final product should be monitored by TLC.[2][7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add brine to the reaction mixture and extract the product multiple times with a suitable organic solvent, such as a 95:5 mixture of chloroform and methanol.[2][7]

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure.[2]

  • Purification: The resulting crude residue should be purified by column chromatography on silica gel to yield the final 2-(5-nitro-1H-indol-3-yl)acetonitrile.[7]

Safety Precaution: This reaction involves sodium cyanide, which is highly toxic. It must be handled with extreme care in a well-ventilated fume hood. Acidic conditions must be strictly avoided during work-up to prevent the formation of lethal hydrogen cyanide (HCN) gas.[5] All cyanide-containing waste must be quenched and disposed of according to institutional safety protocols.

Data Presentation: Optimizing Reaction Conditions

The choice of solvent is critical for maximizing the yield of the desired acetonitrile product while minimizing side reactions. Studies on the analogous conversion of 4-nitroindole-3-carboxaldehyde have shown that a mixture of methanol and formamide provides superior results compared to methanol alone.[2]

EntrySolvent System (v/v)Yield of Acetonitrile (7a)Yield of Nitroindole byproduct (8)
1MeOH36%53%
2MeOH-MeNHCHO (1:1)52%27%
3MeOH-DMF (1:1)62%31%
4MeOH-NH₂CHO (1:1) 88% 2%
Table adapted from data on a 4-nitroindole substrate, demonstrating the significant impact of the solvent system on product distribution.[2]

Expert Insight: The data clearly indicates that using a 1:1 mixture of methanol and formamide (Entry 4) dramatically increases the yield of the target acetonitrile to 88% while suppressing the formation of the undesired 5-nitroindole byproduct to just 2%.[2] Formamide likely facilitates the reaction by improving the solubility of the cyanide salt and stabilizing the reaction intermediates.

Troubleshooting and Scientific Rationale

Problem 1: Significant formation of 5-nitroindole byproduct.

  • Observation: A significant amount of 5-nitroindole is isolated alongside the desired product.[7]

  • Cause: This indicates a side reaction involving the cleavage of the formyl group or its C1 equivalent during the reaction.[7] This is particularly prevalent in less-than-optimal solvent systems, as shown in the table above.[2]

  • Solution: The most effective solution is to use the optimized solvent system of Methanol:Formamide (1:1).[2] This combination has been shown to heavily favor the desired reaction pathway.

Problem 2: Formation of the 5-amino derivative.

  • Observation: The product is contaminated with 2-(5-amino-1H-indol-3-yl)acetonitrile.

  • Cause: The nitro group is being inadvertently reduced. This is a common side reaction with nitroaromatic compounds. The reducing agent (NaBH₄) or metallic impurities in reagents or solvents can catalyze this unwanted reduction.[7]

  • Solution:

    • Control Stoichiometry: Use the minimum effective amount of NaBH₄ (typically ~1.3 molar equivalents) to avoid excess reducing agent in the reaction vessel.[2]

    • Purify Reagents: Ensure all solvents and reagents are of high purity and free from contaminating metals.[7]

    • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen) can help prevent side reactions.[7]

References

Application Notes and Protocols for the Solid-Phase Synthesis of 5-Nitro-1H-indole-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific incorporation of a nitro group and a carbonitrile moiety, as seen in 5-nitro-1H-indole-3-carbonitrile, presents a unique chemical entity with significant potential for further diversification in drug discovery programs. The electron-withdrawing nature of the nitro group at the 5-position modulates the electron density of the indole ring, influencing its reactivity and potential biological interactions. The carbonitrile group at the 3-position is a versatile functional handle, amenable to a wide array of chemical transformations.

Solid-phase organic synthesis (SPOS) offers a powerful platform for the rapid and efficient generation of compound libraries. By anchoring a starting material to a solid support, excess reagents and by-products can be easily removed by simple filtration, streamlining the purification process and enabling the use of high-throughput automated synthesis.

These application notes provide a comprehensive guide for the utilization of this compound in solid-phase synthesis. We will detail a robust protocol for the immobilization of this scaffold onto a solid support, subsequent on-resin functionalization, and the final cleavage and analysis of the synthesized products. The methodologies described herein are designed to be adaptable for the generation of diverse libraries of substituted indole derivatives for screening in various therapeutic areas, including oncology, where 5-nitroindole derivatives have shown promise as c-Myc G-quadruplex binders.[1][2]

Strategic Overview of the Solid-Phase Synthesis

The successful solid-phase synthesis using this compound hinges on a carefully planned strategy that includes the choice of a suitable solid support and linker, a reliable method for immobilization, a versatile on-resin functionalization approach, and an efficient cleavage strategy.

Choice of Solid Support and Linker

For the synthesis of indole derivatives, polystyrene resins such as Merrifield or Wang resins are commonly employed. The choice of linker is critical as it dictates the conditions required for the final cleavage of the product from the resin. For this protocol, we will utilize a Wang resin , which allows for cleavage under acidic conditions, typically with trifluoroacetic acid (TFA). This is a widely used and well-understood system in solid-phase synthesis.

Immobilization Strategy

The indole nitrogen of this compound provides a convenient point of attachment to the solid support. Deprotonation of the indole N-H with a suitable base will generate a nucleophilic anion that can readily react with an electrophilic linker on the resin.

On-Resin Functionalization

The cyano group at the C3 position of the indole is an excellent site for chemical diversification. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems.[3][4][5] This versatility allows for the generation of a wide array of derivatives from a single resin-bound precursor.

Cleavage and Analysis

The final step involves the cleavage of the synthesized molecule from the solid support. For a Wang resin, this is typically achieved with a cocktail containing a strong acid like TFA. Following cleavage, the crude product can be purified and characterized using standard analytical techniques such as HPLC and mass spectrometry. On-resin reaction monitoring can be performed using techniques like FT-IR spectroscopy or gel-phase NMR.[6]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially available
Wang Resin (100-200 mesh, 1% DVB)1.0 mmol/g loadingPolymer Laboratories
N,N'-Diisopropylcarbodiimide (DIC)Synthesis gradeSigma-Aldrich
4-(Dimethylamino)pyridine (DMAP)Reagent gradeAcros Organics
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific
Dichloromethane (DCM)AnhydrousJ.T. Baker
Trifluoroacetic acid (TFA)Reagent gradeOakwood Chemical
Triisopropylsilane (TIS)98%Alfa Aesar
Sodium Hydride (NaH)60% dispersion in mineral oilEMD Millipore

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Sodium hydride is a flammable solid and reacts violently with water. Trifluoroacetic acid is highly corrosive. Handle these reagents with extreme care.

Protocol 1: Immobilization of this compound onto Wang Resin

This protocol describes the attachment of the indole scaffold to the solid support via the indole nitrogen.

Workflow Diagram:

G start Start: Swell Wang Resin step1 Wash resin with DMF and DCM start->step1 Swelling step2 Prepare solution of this compound step1->step2 Preparation step3 Add NaH to indole solution to form the anion step2->step3 Activation step4 Add the activated indole solution to the resin step3->step4 Coupling step5 React at room temperature with agitation step4->step5 Reaction step6 Wash the resin to remove excess reagents step5->step6 Purification step7 Cap unreacted hydroxyl groups step6->step7 Capping step8 Wash and dry the resin step7->step8 end_node End: Resin-bound this compound step8->end_node

Caption: Workflow for the immobilization of this compound.

Step-by-Step Procedure:

  • Resin Swelling: Place Wang resin (1.0 g, 1.0 mmol) in a solid-phase synthesis vessel. Add anhydrous DMF (10 mL) and allow the resin to swell for 1 hour with gentle agitation.

  • Resin Washing: Drain the DMF and wash the resin sequentially with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Indole Activation: In a separate flask, dissolve this compound (561 mg, 3.0 mmol) in anhydrous DMF (5 mL). Carefully add sodium hydride (120 mg of 60% dispersion, 3.0 mmol) in portions at 0 °C. Stir the mixture at room temperature for 30 minutes. The formation of the sodium salt of the indole will be observed.

  • Coupling Reaction: Add the solution of the activated indole to the swollen resin. Secure the vessel on a shaker and agitate at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Capping (Optional but Recommended): To cap any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (1 mL) and pyridine (1 mL) in DCM (8 mL) for 2 hours.

  • Final Wash and Drying: Wash the resin with DCM (3 x 10 mL) and methanol (3 x 10 mL). Dry the resin under high vacuum to a constant weight.

Verification of Loading: The loading of the indole onto the resin can be determined by cleaving a small amount of the resin and quantifying the cleaved product by UV-Vis spectroscopy or by using the Fmoc test if an Fmoc-protected amino acid was attached to a portion of the resin as a control.

Protocol 2: On-Resin Transformation - Conversion of the Nitrile to a Tetrazole

This protocol illustrates the conversion of the resin-bound nitrile to a 5-substituted tetrazole, a common bioisostere for a carboxylic acid.

Reaction Scheme:

G cluster_start Starting Material cluster_product Product Resin Resin-Linker- IndoleN N Resin->IndoleN IndoleRing Indole Ring (5-nitro) IndoleN->IndoleRing CN C≡N IndoleRing->CN plus + reagents NaN3, NH4Cl DMF, 120 °C IndoleRing2 Indole Ring (5-nitro) Resin2 Resin-Linker- IndoleN2 N Resin2->IndoleN2 IndoleN2->IndoleRing2 Tetrazole Tetrazole Ring IndoleRing2->Tetrazole

Caption: On-resin conversion of the nitrile to a tetrazole.

Step-by-Step Procedure:

  • Resin Preparation: Place the resin-bound this compound (200 mg, approx. 0.2 mmol) in a reaction vessel.

  • Reaction Mixture: Add a solution of sodium azide (NaN₃, 65 mg, 1.0 mmol) and ammonium chloride (NH₄Cl, 53 mg, 1.0 mmol) in anhydrous DMF (5 mL).

  • Reaction: Heat the mixture at 120 °C for 24 hours with gentle agitation.

  • Washing: Cool the resin to room temperature. Drain the reaction mixture and wash the resin sequentially with a 1:1 mixture of DMF/water (3 x 5 mL), DMF (3 x 5 mL), and DCM (3 x 5 mL).

  • Drying: Dry the resin under high vacuum.

On-Resin Analysis: The conversion can be monitored by FT-IR spectroscopy by observing the disappearance of the nitrile stretch (around 2230 cm⁻¹).

Protocol 3: Cleavage from the Solid Support

This protocol describes the cleavage of the final product from the Wang resin using a standard acidic cocktail.

Cleavage Workflow:

G start Start: Dry, functionalized resin step1 Prepare cleavage cocktail (TFA/TIS/H₂O) start->step1 step2 Add cleavage cocktail to the resin step1->step2 step3 React at room temperature step2->step3 Cleavage Reaction step4 Filter to collect the filtrate step3->step4 step5 Wash resin with TFA step4->step5 step6 Combine filtrates step5->step6 step7 Concentrate the solution step6->step7 Evaporation step8 Precipitate product with cold ether step7->step8 Precipitation step9 Isolate and dry the crude product step8->step9 Isolation end_node End: Purified product step9->end_node

Caption: Workflow for cleavage of the product from the solid support.

Step-by-Step Procedure:

  • Resin Preparation: Place the dry, functionalized resin (approx. 200 mg) in a reaction vessel.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% deionized water.

  • Cleavage Reaction: Add the cleavage cocktail (5 mL) to the resin. Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation. TIS acts as a scavenger to protect the indole ring from side reactions.

  • Product Collection: Filter the resin and collect the filtrate in a round-bottom flask.

  • Resin Wash: Wash the resin with an additional portion of TFA (2 mL).

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure (a stream of nitrogen can also be used).

  • Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the crude product.

  • Isolation: Collect the solid product by centrifugation or filtration. Wash the solid with cold diethyl ether.

  • Drying: Dry the product under high vacuum.

Analysis and Characterization

The crude product should be analyzed and purified using standard techniques.

Analytical TechniquePurposeExpected Observations
Reverse-Phase HPLC Assess purity and for purificationA major peak corresponding to the desired product.
Mass Spectrometry (LC-MS) Determine the molecular weightA molecular ion peak corresponding to the calculated mass of the product.
¹H and ¹³C NMR Confirm the chemical structureCharacteristic shifts for the indole and the newly formed functional group.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Loading Efficiency Incomplete deprotonation of the indole nitrogen; Steric hindrance.Ensure anhydrous conditions; use a stronger base if necessary (e.g., LiHMDS); increase reaction time or temperature.
Incomplete On-Resin Reaction Insufficient excess of reagents; Poor resin swelling.Increase the equivalents of reagents; ensure the resin is fully swollen in the reaction solvent.
Product Degradation during Cleavage Acid sensitivity of the indole ring.Decrease cleavage time; perform cleavage at a lower temperature; use alternative scavengers.

Conclusion

The protocols detailed in these application notes provide a robust framework for the solid-phase synthesis of diverse libraries based on the this compound scaffold. By leveraging the versatility of the indole core and the reactivity of the cyano group, researchers can efficiently generate novel compounds for high-throughput screening in drug discovery and chemical biology. The provided methodologies are adaptable and can be modified to incorporate a wide range of chemical transformations, making this compound a valuable building block for combinatorial chemistry.

References

Application Notes and Protocols for the High-Purity Purification of 5-Nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides detailed protocols for the purification of 5-nitro-1H-indole-3-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug discovery. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for obtaining reliable biological data. This document outlines two primary, field-proven purification strategies: Recrystallization and Silica Gel Flash Column Chromatography . The protocols are designed for researchers, chemists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for each experimental choice. This ensures adaptability and effective troubleshooting. Safety protocols for handling nitroaromatic compounds are also emphasized.

Introduction: The Importance of Purity

This compound is a valuable intermediate used in the synthesis of a wide range of pharmacologically active molecules, including anticancer agents that target G-quadruplex DNA.[1] The presence of impurities, such as unreacted starting materials or by-products from its synthesis, can lead to low yields, complex downstream purification challenges, and erroneous biological assay results. The protocols herein are designed to yield material with a purity of ≥97%, suitable for most research and development applications.

Critical Safety Precautions

Aromatic nitro compounds are classified as hazardous materials and must be handled with extreme care.[2] They can be toxic, and many are flammable or potentially explosive under specific conditions.[3]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is suitable for incidental contact), and safety goggles.[4]

  • Handling: Avoid inhalation of dust and contact with skin or eyes. Nitroaromatic compounds can be absorbed through the skin.[3] In case of contact, wash the affected area thoroughly with soap and water.

  • Static Discharge: Take precautionary measures against static discharge, as fine organic dust can form explosive mixtures with air.[5]

  • Waste Disposal: Dispose of all chemical waste, including solvents and contaminated materials, according to institutional and local hazardous waste regulations. Quench any reactive waste if necessary and never mix incompatible waste streams.

Physicochemical Properties and Characterization

Understanding the properties of this compound is fundamental to selecting the appropriate purification strategy.

PropertyValueReference
Molecular Formula C₉H₅N₃O₂[2]
Molecular Weight 187.16 g/mol [2]
Appearance Yellow to light amber crystalline solid[6][7]
Melting Point 186-190 °C[8]
CAS Number 7147-14-0[2]
Density 1.48 g/cm³[8]

Purification Strategy Selection

The choice between recrystallization and chromatography depends on the purity of the crude material and the nature of the impurities.

G start Crude this compound assess Assess Purity (TLC, ¹H NMR) start->assess decision Purity >90%? assess->decision recrystallize Strategy 1: Recrystallization decision->recrystallize  Yes (Few, Crystalline Impurities) chromatography Strategy 2: Flash Chromatography decision->chromatography No (Multiple Impurities, Oily)   final_product High-Purity Product (>97%) recrystallize->final_product chromatography->final_product

Caption: Decision workflow for selecting the optimal purification method.

Protocol 1: Purification by Recrystallization

Recrystallization is a highly effective technique for purifying crystalline solids that are relatively pure (>90%). It relies on the principle that the solubility of a compound in a solvent increases with temperature. Impurities are typically either much more soluble (remaining in the mother liquor) or much less soluble (removed by hot filtration). Based on protocols for similar indole structures, an acetone/hexane or ethanol/water solvent system is recommended.[1][9]

Step-by-Step Methodology

G cluster_recrystallization Recrystallization Workflow A 1. Solvent Selection (e.g., Acetone/Hexane) B 2. Dissolution Dissolve crude product in minimum hot acetone. A->B C 3. Decolorization (Optional) Add activated carbon, boil briefly. B->C D 4. Hot Filtration Quickly filter to remove insoluble impurities and carbon. C->D E 5. Crystallization Allow filtrate to cool slowly to RT, then chill in an ice bath. D->E F 6. Collection & Washing Collect crystals by vacuum filtration. Wash with cold hexane. E->F G 7. Drying Dry crystals under vacuum. F->G

Caption: Step-by-step workflow for the recrystallization protocol.

  • Solvent Selection & Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot acetone (or ethanol) dropwise while stirring and heating until the solid just dissolves. Using the absolute minimum amount of hot solvent is critical for maximizing yield.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat, add a small amount (1-2% by weight) of activated carbon, and swirl.

    • Briefly heat the mixture to boiling again. The carbon adsorbs high molecular weight, colored impurities.[9]

  • Hot Filtration:

    • If carbon was added or if insoluble impurities are visible, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, slowly add cold hexane (or water if using ethanol) as an anti-solvent until the solution becomes slightly turbid.

    • Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold anti-solvent (hexane or water) to remove any residual soluble impurities.

    • Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Flash Column Chromatography

Flash chromatography is the method of choice for purifying complex mixtures, oily products, or when impurities have similar solubility profiles to the target compound. It separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent).[6][10]

Step-by-Step Methodology

G cluster_chromatography Flash Chromatography Workflow A 1. TLC Analysis Determine optimal eluent system (e.g., Ethyl Acetate/Hexane). B 2. Column Packing Prepare a slurry of silica gel in the eluent and pack the column. A->B C 3. Sample Loading Adsorb crude product onto silica ('dry loading') or dissolve in minimal DCM. B->C D 4. Elution Run the column with the eluent, applying positive pressure. C->D E 5. Fraction Collection Collect fractions in test tubes. D->E F 6. Fraction Analysis Analyze fractions by TLC to identify those containing the pure product. E->F G 7. Concentration Combine pure fractions and remove solvent via rotary evaporation. F->G

Caption: Step-by-step workflow for the flash chromatography protocol.

  • Thin-Layer Chromatography (TLC) Analysis:

    • First, determine the appropriate eluent system using TLC. Spot the crude mixture on a silica gel TLC plate and develop it in various solvent mixtures. A good system (e.g., 30-50% ethyl acetate in hexanes) will give the product a retention factor (Rƒ) of ~0.3-0.4.

  • Column Preparation:

    • Select a column of appropriate size (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in the initial, less polar eluent. Ensure the silica bed is flat and free of cracks.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a polar solvent (e.g., acetone or DCM). Add a small amount of silica gel (~2-3x the mass of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column. This technique often results in better separation.

    • Wet Loading: Dissolve the crude product in the absolute minimum volume of a strong solvent (like DCM) and pipette it directly onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.

    • Collect the eluate in a series of numbered test tubes or flasks.

  • Purity Analysis and Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Troubleshooting Guide

Problem Possible Cause Solution
Recrystallization: No crystals form Too much solvent was used; solution is not supersaturated.Boil off some solvent to concentrate the solution. Try adding a seed crystal or scratching the inside of the flask to initiate crystallization.
Recrystallization: Oiling out The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent. Alternatively, redissolve the oil in more hot solvent and allow it to cool much more slowly.
Chromatography: Poor separation Incorrect eluent system (too polar or nonpolar).Re-optimize the eluent system using TLC. A less polar system will increase retention, while a more polar one will decrease it.
Chromatography: Product won't elute Eluent is too nonpolar; compound has very high affinity for silica.Gradually increase the polarity of the eluent (gradient elution). For very polar compounds, adding a small amount of methanol may be necessary.
General: Product appears degraded (dark) Compound is sensitive to heat, light, or prolonged exposure to silica.Minimize heating time during recrystallization. Store the compound in a cool, dark place under an inert atmosphere.[4] Use a neutral silica gel.

Conclusion

The successful purification of this compound is readily achievable through either recrystallization or flash column chromatography. The selection of the optimal method depends on the initial purity and nature of the impurities. By following these detailed protocols, which emphasize both the procedural steps and the underlying chemical principles, researchers can consistently obtain high-purity material essential for advancing their research and development objectives. Adherence to strict safety protocols is paramount throughout all handling and purification steps.

References

Application Note: The Strategic Application of 5-Nitro-1H-indole-3-carbonitrile in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Abstract: This document provides a detailed technical guide on the utilization of 5-nitro-1H-indole-3-carbonitrile as a high-value starting point in Fragment-Based Drug Discovery (FBDD) campaigns. We will explore the physicochemical rationale for its selection, present a comprehensive and validated multi-stage screening cascade, and outline strategies for hit-to-lead evolution. The protocols herein are designed to be self-validating through the principle of orthogonal confirmation, ensuring high-confidence data for downstream medicinal chemistry efforts.

Introduction: The Power of Fragments

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for identifying novel chemical matter for therapeutic targets.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to the target protein.[3][4] These initial "hits" serve as high-quality starting points for structure-guided optimization, where they are elaborated into potent, selective, and drug-like leads.[5][6]

The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and bioactive natural products due to its versatile biological recognition properties.[7][8][9] This application note focuses on a specific, functionalized indole fragment: This compound . We will demonstrate its value by detailing its properties and providing robust protocols for its application in a typical FBDD workflow.

Fragment Profile: this compound

The selection of fragments is a critical first step in any FBDD campaign.[2] this compound is an exemplary fragment due to its balanced physicochemical properties, which align well with the widely accepted "Rule of Three."[1][5]

Physicochemical Data & "Rule of Three" Compliance
PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 187.16 g/mol [10]≤ 300 DaYes
Molecular Formula C₉H₅N₃O₂[10]--
cLogP (Calculated) ~1.5 - 2.0≤ 3Yes
Hydrogen Bond Donors 1 (indole N-H)≤ 3Yes
Hydrogen Bond Acceptors 3 (nitrile N, two nitro O)≤ 3Yes
Rotatable Bonds 0≤ 3Yes
Rationale for Selection: The Sum of its Parts

The utility of this fragment arises from the unique contributions of its three key structural motifs:

  • The Indole Core: This bicyclic aromatic system provides a rigid scaffold that is rich in potential interactions (π-stacking, hydrogen bonding via the N-H group) and presents synthetically tractable vectors for subsequent fragment evolution.[6][11]

  • The 3-Carbonitrile Group: The nitrile is a compact and weakly basic hydrogen bond acceptor. Its linear geometry provides a defined interaction vector without adding excessive bulk or rotational freedom. Indole-3-carbonitriles have been successfully used in FBDD campaigns to develop potent enzyme inhibitors.[12]

  • The 5-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the indole ring. It can form strong hydrogen bonds and dipole-dipole interactions within a protein binding site. While often considered a potential toxicophore due to metabolic liabilities, numerous FDA-approved drugs contain nitroaromatic groups, where the functionality is essential for the mechanism of action or binding affinity.[13][14] Its inclusion in a fragment library provides unique interaction capabilities, with the understanding that it may need to be modified or replaced during lead optimization.[15]

The FBDD Workflow: A Strategic Overview

A successful FBDD project follows a logical progression from initial screening to hit validation and structural characterization, which then empowers medicinal chemistry.[3] This workflow ensures that resources are focused on fragments with genuine, verifiable interactions with the target.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Evolution Target Target Selection & Protein Production Screening Primary Biophysical Screen (e.g., DSF/TSA) Target->Screening Library Fragment Library (including this compound) Library->Screening Validation Orthogonal Validation (e.g., NMR, SPR) Screening->Validation Initial Hits Characterization Affinity & Thermodynamics (e.g., ITC) Validation->Characterization Structure Structural Biology (X-ray Crystallography) Characterization->Structure Evolution Structure-Guided Design (Growing, Linking, Merging) Structure->Evolution Binding Mode Data Lead Potent Lead Compound Evolution->Lead

Caption: High-level workflow for a typical FBDD campaign.

Application Protocols: A Validated Screening Cascade

The following protocols describe an efficient, three-stage cascade for identifying and characterizing the binding of this compound to a target protein. This approach uses orthogonal techniques to build confidence in the results and eliminate false positives.[16]

Protocol 3.1: Primary Screening via Differential Scanning Fluorimetry (DSF)

Principle: DSF, or Thermal Shift Assay (TSA), is a rapid and cost-effective method for primary screening. It measures the thermal stability of a protein by monitoring its unfolding in the presence of a fluorescent dye. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tₘ).

Rationale: This is an ideal first-pass screen due to its high throughput, low protein consumption, and sensitivity to the weak binding affinities characteristic of fragments.[16][17]

Methodology:

  • Reagent Preparation:

    • Protein Stock: Prepare the target protein at 2 mg/mL in a suitable, well-buffered solution (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Fragment Stock: Prepare a 100 mM stock solution of this compound in 100% DMSO.

    • Dye Stock: Prepare a 5000x stock of a suitable dye (e.g., SYPRO Orange) in DMSO.

  • Assay Plate Setup (384-well format):

    • In each well, add 19.8 µL of protein buffer.

    • Add 0.1 µL of the 5000x dye stock to each well (final concentration 2.5x).

    • Add 0.2 µL of the target protein stock (final concentration ~2 µM).

    • Add 0.4 µL of the 100 mM fragment stock (final concentration 200 µM, final DMSO 0.5%). Include DMSO-only wells as a negative control.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in a quantitative PCR (qPCR) instrument.

    • Run a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tₘ is the midpoint of the unfolding transition, often calculated by fitting the data to a Boltzmann equation or by finding the peak of the first derivative.

    • Calculate the thermal shift (ΔTₘ) = Tₘ (fragment) - Tₘ (DMSO control).

    • Hit Criteria: A reproducible ΔTₘ > 2 °C is generally considered a positive hit worthy of follow-up.

Protocol 3.2: Hit Validation via NMR Spectroscopy

Principle: Ligand-observed Nuclear Magnetic Resonance (NMR) techniques are highly sensitive and robust for validating fragment hits.[3] Saturation Transfer Difference (STD) spectroscopy is particularly powerful. In an STD experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands via spin diffusion. By subtracting a spectrum where the protein was not saturated, only the signals from the binding fragment remain.[18]

Rationale: NMR provides direct evidence of binding in solution, has a very low false-positive rate, and can provide initial structural information about which part of the fragment is interacting with the protein.[3]

Methodology:

  • Sample Preparation:

    • Prepare a 10-50 µM solution of the target protein in a deuterated buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, 150 mM NaCl, pH 7.4).

    • Prepare a 50 mM stock of this compound in deuterated DMSO (DMSO-d6).

    • The final NMR sample should contain the protein and the fragment at a 1:100 ratio (e.g., 20 µM protein, 2 mM fragment).

  • Data Acquisition:

    • Acquire two ¹H spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's aliphatic signals (e.g., at -1 ppm).

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., at 40 ppm) as a control.

    • Use a saturation time of ~2 seconds to allow for efficient transfer.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Hit Confirmation: The presence of signals in the STD spectrum corresponding to the protons of this compound confirms binding. The relative intensity of the signals can indicate which protons are in closest proximity to the protein surface.

Protocol 3.3: Biophysical & Structural Characterization

Principle: Once a hit is validated, quantitative biophysical and structural methods are required to determine its binding affinity and mode, which is essential for guiding medicinal chemistry.

Rationale: Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, while X-ray crystallography reveals the precise 3D structure of the fragment-protein complex.[16][19]

Methodology - ITC:

  • Sample Preparation: Prepare the protein (e.g., 20-50 µM) and fragment (e.g., 200-500 µM) in the exact same, degassed buffer. The fragment solution is loaded into the syringe, and the protein into the sample cell.

  • Titration: Perform a series of small injections (e.g., 2 µL) of the fragment solution into the protein solution, measuring the heat change after each injection.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the dissociation constant (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of binding.

Methodology - X-ray Crystallography:

  • Crystallization: Obtain high-quality crystals of the target protein.

  • Fragment Soaking: Soak the protein crystals in a solution containing a high concentration (e.g., 1-10 mM) of this compound for a defined period (minutes to hours).

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution: Process the diffraction data and solve the structure by molecular replacement. The resulting electron density map should clearly show the bound fragment, revealing its specific orientation and interactions within the binding pocket.

From Hit to Lead: Strategies for Fragment Evolution

The structural data obtained from crystallography is the cornerstone of the hit-to-lead phase. The goal is to increase affinity and improve drug-like properties by adding favorable interactions.[4][5]

Fragment_Evolution cluster_0 Fragment Evolution Strategies Start Validated Hit (this compound) Grow Fragment Growing Start->Grow Add new functionality to explore empty pockets Lead High-Affinity Lead Grow->Lead Link Fragment Linking Link->Lead Merge Fragment Merging Merge->Lead p1->Link Connect two fragments that bind in adjacent sites p2->Merge Combine overlapping fragments into a single molecule

Caption: Key strategies for evolving a low-affinity fragment hit into a high-affinity lead compound.

  • Fragment Growing: This is the most common strategy. Using the crystal structure as a guide, chemists synthesize new analogs of this compound by adding functionality at synthetically accessible positions (e.g., the indole N-1, or positions C-2, C-4, C-6, C-7) to engage with nearby amino acid residues in the binding pocket.

  • Fragment Linking: If a second, distinct fragment is found to bind in an adjacent pocket, the two fragments can be connected with a chemical linker to create a single molecule with much higher affinity.[5]

  • Fragment Merging: If a second fragment is found that partially overlaps with the binding site of the first, a new molecule can be designed that incorporates the key features of both.

Conclusion

This compound represents a well-qualified fragment for FBDD campaigns. Its adherence to the "Rule of Three," combined with the privileged indole scaffold and unique electronic features, makes it an excellent starting point for discovering novel chemical probes and drug leads. By employing a rigorous and multi-faceted screening cascade as outlined in this guide—from high-throughput DSF to detailed structural biology—researchers can confidently identify and validate its interaction with a target of interest, paving the way for successful structure-guided lead optimization.

References

Synthesis of Tryptamine Derivatives from 2-(5-Nitro-1H-indol-3-yl)acetonitrile: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Tryptamine Scaffolds and the Strategic Utility of 2-(5-Nitro-1H-indol-3-yl)acetonitrile

Tryptamine and its derivatives represent a class of indole alkaloids with profound significance in medicinal chemistry and drug development. Their structural motif is a cornerstone in a multitude of biologically active compounds, including neurotransmitters like serotonin and melatonin, as well as a wide array of psychedelic compounds and approved pharmaceuticals.[1] The strategic introduction of functional groups onto the tryptamine scaffold allows for the fine-tuning of their pharmacological properties, making the development of versatile synthetic routes a critical endeavor for researchers in the field.

This comprehensive guide details the synthesis of tryptamine derivatives, with a particular focus on the versatile starting material, 2-(5-nitro-1H-indol-3-yl)acetonitrile. This intermediate is a valuable building block due to the presence of two key functional groups: a nitrile group at the C3 position, which can be readily reduced to the primary amine characteristic of tryptamines, and a nitro group at the C5 position, which can be transformed into a variety of other functionalities, including an amino group, or serve to modulate the electronic properties of the indole ring.[2][3]

This document provides detailed protocols, an exploration of the underlying chemical principles, and a discussion of various synthetic strategies, empowering researchers to confidently and efficiently synthesize novel tryptamine derivatives for their research and drug discovery programs.

Synthetic Pathways and Mechanistic Considerations

The primary transformation in the synthesis of tryptamine derivatives from 2-(5-nitro-1H-indol-3-yl)acetonitrile is the reduction of the nitrile and nitro functionalities. The choice of reducing agent and reaction conditions is paramount in achieving the desired outcome, whether it be the selective reduction of one group or the simultaneous reduction of both.

Simultaneous Reduction of Nitrile and Nitro Groups: A Direct Route to 5-Aminotryptamine

A highly efficient approach to the synthesis of 5-aminotryptamine is the one-pot, simultaneous reduction of both the nitrile and nitro groups of 2-(5-nitro-1H-indol-3-yl)acetonitrile. This transformation requires a powerful reducing agent capable of reducing both functionalities.

Lithium Aluminum Hydride (LiAlH₄): A Workhorse with Caveats

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing both nitriles and nitro groups.[4][5] However, its application to aromatic nitro compounds can be complex. While LiAlH₄ effectively reduces aliphatic nitro compounds to amines, its reaction with aromatic nitro compounds can sometimes lead to the formation of azo compounds as byproducts.[6][7] Careful control of reaction conditions is therefore crucial to favor the formation of the desired primary amine.

Experimental Protocols

Protocol 1: Synthesis of 5-Aminotryptamine via Simultaneous Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines the direct conversion of 2-(5-nitro-1H-indol-3-yl)acetonitrile to 5-aminotryptamine.

Materials:

  • 2-(5-nitro-1H-indol-3-yl)acetonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Sodium Sulfate (anhydrous)

  • Hydrochloric Acid (HCl) in Diethyl Ether

  • Sodium Hydroxide (NaOH) solution

  • Distilled Water

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend LiAlH₄ (4-6 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve 2-(5-nitro-1H-indol-3-yl)acetonitrile (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water (Fieser workup).

  • Filtration and Extraction: Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF and diethyl ether. Combine the organic filtrates.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-aminotryptamine. The product can be further purified by column chromatography on silica gel or by conversion to its hydrochloride salt by treating the ethereal solution with HCl in diethyl ether, followed by recrystallization.

Table 1: Reaction Parameters for Simultaneous Reduction

ParameterValue
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature Reflux
Reaction Time 4-8 hours
Key Considerations Strict anhydrous and inert conditions are essential. Careful quenching of excess LiAlH₄ is critical for safety.
Alternative Strategies and Chemoselectivity

While LiAlH₄ offers a direct route, other methods can be employed to achieve chemoselective reduction, which can be advantageous for the synthesis of diverse derivatives.

Catalytic Hydrogenation: A Milder Approach for Nitro Group Reduction

Catalytic hydrogenation is a powerful and often milder method for the reduction of nitro groups to amines.[7] Typical catalysts include palladium on carbon (Pd/C) or Raney nickel.[7] This method is generally chemoselective for the nitro group in the presence of a nitrile, allowing for the synthesis of 2-(5-amino-1H-indol-3-yl)acetonitrile, a valuable intermediate for further functionalization.

Borane Complexes: An Alternative for Nitrile Reduction

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are effective reagents for the reduction of nitriles to primary amines and may offer different chemoselectivity compared to LiAlH₄.[8]

Characterization of the Product: 5-Aminotryptamine

Thorough characterization of the synthesized 5-aminotryptamine is crucial to confirm its identity and purity. The following techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the molecule. The expected chemical shifts for the aromatic and aliphatic protons and carbons of the tryptamine core, as well as the signals corresponding to the amino group at the C5 position, should be observed.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound. The expected molecular ion peak for 5-aminotryptamine should be observed.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretching vibrations of the primary amines and the indole N-H.

Table 2: Expected Analytical Data for 5-Aminotryptamine

TechniqueExpected Data
¹H NMR (DMSO-d₆) Signals corresponding to the indole ring protons, the ethylamine side chain protons, and the protons of the amino group at C5.
¹³C NMR (DMSO-d₆) Signals for the carbon atoms of the indole ring and the ethylamine side chain.
Mass Spectrum (ESI+) [M+H]⁺ at m/z corresponding to the molecular weight of 5-aminotryptamine.

Visualizing the Synthetic Workflow

To provide a clear overview of the synthetic process, the following diagrams illustrate the key transformations.

SynthesisWorkflow Start 2-(5-nitro-1H-indol-3-yl)acetonitrile Intermediate 5-Aminotryptamine Start->Intermediate  LiAlH₄, THF, Reflux

Caption: One-pot synthesis of 5-aminotryptamine.

SelectiveReduction Start 2-(5-nitro-1H-indol-3-yl)acetonitrile Intermediate1 2-(5-amino-1H-indol-3-yl)acetonitrile Start->Intermediate1  Catalytic Hydrogenation (e.g., H₂, Pd/C) FinalProduct 5-Aminotryptamine Intermediate1->FinalProduct  Nitrile Reduction (e.g., LiAlH₄ or BH₃·THF)

Caption: Stepwise synthesis via selective reduction.

Conclusion and Future Directions

The synthesis of tryptamine derivatives from 2-(5-nitro-1H-indol-3-yl)acetonitrile offers a versatile and efficient platform for the generation of novel compounds with potential therapeutic applications. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around the tryptamine scaffold. The choice between a direct one-pot reduction or a stepwise approach will depend on the specific synthetic goals and the desired final product. Further research into novel and more environmentally benign reducing agents for these transformations will continue to be an area of active investigation in the field of synthetic organic chemistry.

References

Application Notes and Protocols for the Functionalization of 5-Nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Value of 5-Nitro-1H-indole-3-carbonitrile

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals. The strategic introduction of substituents onto this privileged heterocycle allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound is a particularly valuable, yet underexplored, starting material. The electron-withdrawing nitro and cyano groups significantly influence the reactivity of the indole ring, opening up unique avenues for functionalization that are not readily accessible with electron-rich indole derivatives. This guide provides a comprehensive overview of synthetic strategies to selectively functionalize the this compound core at various positions, offering field-proven insights and detailed experimental protocols.

I. N-Functionalization: Modulating Solubility and Target Engagement

The indole nitrogen (N1) is a key site for modification, directly impacting the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability. The presence of two strong electron-withdrawing groups in this compound increases the acidity of the N-H proton, facilitating its deprotonation and subsequent functionalization.

A. N-Alkylation via SN2 Reaction

A common and straightforward method for N-alkylation involves the deprotonation of the indole nitrogen with a strong base, followed by a nucleophilic attack on an alkyl halide.[1][2][3]

Causality of Experimental Choices:

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H, driving the reaction to completion.[1] The increased acidity of the N-H proton in the substrate allows for efficient deprotonation.

  • Solvent: Anhydrous dimethylformamide (DMF) is an ideal polar aprotic solvent that readily dissolves the indole substrate and the resulting indolide anion, while also being compatible with NaH.[3]

  • Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation is allowed to proceed at room temperature to ensure a sufficient reaction rate.

Experimental Protocol: N-Benzylation of this compound

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration range: 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Gas evolution will be observed.

  • Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases, to ensure complete deprotonation.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-benzylated product.

B. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5][6] This method allows for the introduction of a wide range of aryl and heteroaryl groups at the indole nitrogen.

Causality of Experimental Choices:

  • Catalyst and Ligand: A combination of a palladium source, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is crucial for an efficient catalytic cycle.[7] These ligands promote the oxidative addition of the aryl halide and the reductive elimination of the N-arylindole product.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the indole nitrogen in situ.

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are commonly used to ensure the stability of the catalytic species.

Experimental Protocol: N-Phenylation of this compound

  • To a dry Schlenk tube, add Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and sodium tert-butoxide (1.4 eq).

  • Seal the tube with a septum, and evacuate and backfill with argon (repeat 3 times).

  • Add this compound (1.0 eq) and bromobenzene (1.2 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

II. C-H Functionalization of the Pyrrole Ring: C2 and C4-Arylation

Direct C-H functionalization is a highly atom-economical strategy for forging new carbon-carbon bonds. The inherent reactivity of the indole ring typically favors electrophilic substitution at the C3 position. However, with a substituent already present at C3, functionalization can be directed to other positions.

Palladium-Catalyzed C2 and C4-Arylation Directed by the C3-Carbonitrile

Recent studies have shown that a C3-carbonyl group can act as a directing group in palladium-catalyzed C-H arylation reactions, leading to functionalization at the C2 or C4 positions.[8] The C3-carbonitrile group in this compound is expected to exhibit a similar directing effect. The choice between C2 and C4-arylation can often be influenced by the reaction conditions and the specific palladium catalyst system employed.

Causality of Experimental Choices:

  • Directing Group: The C3-carbonitrile group can coordinate to the palladium catalyst, positioning it in proximity to the C2-H or C4-H bonds for activation.

  • Catalyst System: A Pd(II) catalyst, such as Pd(OAc)₂, is typically used. The reaction often requires an oxidant, like AgOAc, to regenerate the active Pd(II) species.

  • Solvent and Additives: Solvents like hexafluoroisopropanol (HFIP) and additives such as trifluoroacetic acid (TFA) can promote the C-H activation step.[8]

Experimental Protocol: C2/C4-Arylation of this compound

  • To a reaction vial, add this compound (1.0 eq), iodoarene (2.0 eq), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 eq).

  • Add HFIP and TFA as solvents.

  • Seal the vial and heat the mixture at 80-120 °C for 12-24 hours.

  • Monitor the reaction for the formation of C2 and C4-arylated products by LC-MS.

  • Upon completion, cool the reaction, dilute with dichloromethane, and filter through Celite.

  • Concentrate the filtrate and purify by silica gel column chromatography to isolate the arylated products.

Note: The regioselectivity between C2 and C4 arylation can be sensitive to the specific iodoarene and reaction conditions. Further optimization may be required to favor one isomer.

III. Functionalization of the Benzene Ring: C6 and C7 Positions

The electron-withdrawing nitro group at the C5 position activates the benzene ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitro group. This provides a pathway for introducing nucleophiles at the C4 and C6 positions. However, steric hindrance from the fused pyrrole ring makes substitution at C4 less favorable. Therefore, SNAr is a potential route for functionalization at the C6 position. Additionally, directed C-H functionalization strategies can be employed to target the C7 position.

A. Nucleophilic Aromatic Substitution (SNAr) at C6

The SNAr mechanism involves the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of a leaving group.[9][10] In the case of 5-nitroindoles, a hydride ion is formally the leaving group, requiring an oxidant to complete the substitution.

Causality of Experimental Choices:

  • Substrate Activation: The C5-nitro group strongly withdraws electron density from the benzene ring, making it susceptible to nucleophilic attack.

  • Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, and amines can be used.

  • Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent and may require an oxidizing agent to facilitate the final aromatization step.

A general protocol is not provided due to the lack of specific literature examples for this transformation on this compound. However, researchers can explore this reactivity by treating the substrate with strong nucleophiles in the presence of an oxidant like DDQ or air.

B. Directed C-H Functionalization at C7

By installing a directing group on the indole nitrogen, it is possible to direct a metal catalyst to the C7 position for C-H functionalization.[6]

Causality of Experimental Choices:

  • Directing Group: A removable directing group, such as a picolinamide or a phosphinoyl group, can be installed on the indole nitrogen. This group chelates to the transition metal catalyst, bringing it into proximity with the C7-H bond.

  • Catalyst: Palladium, rhodium, and ruthenium catalysts are commonly used for directed C-H functionalization.

Given the need for a multi-step sequence (N-protection with a directing group, C-H functionalization, and deprotection), a detailed protocol is not provided here. Researchers interested in this approach are encouraged to consult the specialized literature on directed C-H functionalization of indoles.

IV. Chemoselective Reduction of the Nitro Group: Synthesis of 5-Amino-1H-indole-3-carbonitrile

The reduction of the C5-nitro group to an amine provides a valuable handle for further functionalization, such as acylation, sulfonylation, and diazotization followed by Sandmeyer reactions. A key challenge is to achieve this reduction without affecting the nitrile group at the C3 position.[11]

A. Reduction using Tin(II) Chloride

Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl is a classic and effective method for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functional groups, including nitriles.[7][11]

Causality of Experimental Choices:

  • Reducing Agent: SnCl₂ is a mild reducing agent that shows high selectivity for the nitro group under acidic conditions.

  • Solvent and Acid: Ethanol or ethyl acetate are common solvents, and concentrated HCl is added to facilitate the reduction.

  • Work-up: A basic work-up is required to neutralize the acid and precipitate tin salts, which can then be removed by filtration.

Experimental Protocol: Synthesis of 5-Amino-1H-indole-3-carbonitrile using SnCl₂

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).

  • Slowly add concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux (70-80 °C) and stir for 1-3 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Carefully neutralize the mixture with a concentrated aqueous solution of NaOH or NaHCO₃ until the pH is basic (pH ~8-9).

  • Filter the resulting suspension to remove the tin salts.

  • Extract the filtrate with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

B. Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of catalyst is critical to ensure selectivity over the nitrile group. While Pd/C can sometimes reduce nitriles, other catalysts are known to be more selective.[12]

Causality of Experimental Choices:

  • Catalyst: Raney Nickel or Platinum-based catalysts often show better selectivity for the reduction of nitro groups over nitriles compared to Palladium. Careful screening of catalysts may be necessary.

  • Hydrogen Source: The reaction is typically carried out under an atmosphere of hydrogen gas.

  • Solvent: Protic solvents like ethanol or methanol are commonly used.

Experimental Protocol: Catalytic Hydrogenation to 5-Amino-1H-indole-3-carbonitrile

  • To a hydrogenation flask, add this compound (1.0 eq) and a suitable solvent (e.g., ethanol).

  • Add the catalyst (e.g., Raney Nickel, 5-10 wt%).

  • Seal the flask and purge with hydrogen gas.

  • Pressurize the flask with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or by observing hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the product.

V. Quantitative Data Summary

Functionalization Position Reagents and Conditions Typical Yield Reference
N-AlkylationN1NaH, Alkyl Halide, DMF, 0 °C to rt70-95%[1][2]
N-ArylationN1Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110 °C60-90%[4]
C2/C4-ArylationC2/C4Pd(OAc)₂, AgOAc, Iodoarene, HFIP/TFA, 80-120 °C40-80%[8]
Nitro ReductionC5SnCl₂·2H₂O, HCl, EtOH, reflux70-90%[7][11]
Nitro ReductionC5H₂, Raney Ni, EtOH, rtHigh[12]

VI. Visualizations

G cluster_start Starting Material cluster_n_func N-Functionalization cluster_c_func C-Functionalization cluster_reduction Reduction start This compound N_Alk N-Alkylated Indole start->N_Alk NaH, R-X N_Ar N-Arylated Indole start->N_Ar Pd-cat, Ar-X C2_Ar C2-Arylated Indole start->C2_Ar Pd-cat, Ar-I (C2-directing) C4_Ar C4-Arylated Indole start->C4_Ar Pd-cat, Ar-I (C4-directing) C5_Amine 5-Amino-1H-indole-3-carbonitrile start->C5_Amine SnCl2 or H2/cat.

Caption: Key functionalization pathways for this compound.

G A Dissolve this compound in Ethanol B Add SnCl2·2H2O and conc. HCl A->B C Reflux for 1-3 hours (Monitor by TLC) B->C D Cool and pour onto ice C->D E Neutralize with aqueous NaOH to pH 8-9 D->E F Filter to remove tin salts E->F G Extract filtrate with Ethyl Acetate F->G H Wash, dry, and concentrate organic layers G->H I Purify by chromatography or recrystallization H->I

Caption: Workflow for the chemoselective reduction of the nitro group.

VII. References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. --INVALID-LINK--

  • Plummer, S.; Gallou, F. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis. 2024;14:4099-4107. --INVALID-LINK--

  • Palladium catalyzed C2‐arylation of indole in Trp‐containing peptide. ResearchGate. --INVALID-LINK--

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. --INVALID-LINK--

  • Reduction of nitro group in the presence of a nitrile. Reddit. --INVALID-LINK--

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. --INVALID-LINK--

  • Ligand-Controlled C2- or C3-Selectivity Switching in the Palladium-Catalyzed C-H Arylation of Nonsubstituted 1 H-Pyrrole. Organic Letters. 2025;27(1):141-146. --INVALID-LINK--

  • Catalytic Reduction of Nitriles. --INVALID-LINK--

  • In the chemical literature: N-alkylation of an indole. YouTube. --INVALID-LINK--

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances. 2020;10(73):44895-44903. --INVALID-LINK--

  • Taskesenligil Y, Aslan M, Cogurcu T, Saracoglu N. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. 2022;87(12):7955-7970. --INVALID-LINK--

  • A Novel Strategy for the Synthesis of N-Alkylated Oxindoles. Synlett. 2025;36:2925-2929. --INVALID-LINK--

  • Palladium-catalyzed direct C-H arylation of cyclic enaminones with aryl iodides. Organic & Biomolecular Chemistry. 2015;13(4):1037-1041. --INVALID-LINK--

  • How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide? ResearchGate. --INVALID-LINK--

  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. New Journal of Chemistry. 2017;41(19):10899-10908. --INVALID-LINK--

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. 2020;25(20):4818. --INVALID-LINK--

  • Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. 2019;141(4):1585-1595. --INVALID-LINK--

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal. 2022;28(1). --INVALID-LINK--

  • Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. BenchChem. --INVALID-LINK--

References

scale-up synthesis of 5-nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Scale-up Synthesis of 5-nitro-1H-indole-3-carbonitrile

Abstract

This compound is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of diverse biologically active molecules, including novel anticancer agents and protein degraders.[1][2] This application note provides a comprehensive, two-part guide for the robust and scalable synthesis of this valuable compound. The narrative emphasizes the chemical rationale behind the chosen synthetic strategy, detailed step-by-step protocols suitable for scale-up, and critical safety considerations. The protocol is designed for researchers in drug development and process chemistry who require reliable access to multi-gram quantities of high-purity this compound.

Introduction and Synthetic Strategy

The indole scaffold is a privileged structure in drug discovery, and functionalization of the indole ring allows for the exploration of vast chemical space. The introduction of a nitro group at the 5-position and a carbonitrile at the 3-position creates a versatile intermediate. The nitro group is a key pharmacophore in some contexts and can also be readily reduced to an amine, providing a handle for further derivatization.[3]

Our synthetic approach is a two-step process designed for scalability and reliability, starting from the commercially available and inexpensive indole-3-carbaldehyde.

  • Step 1: Electrophilic Nitration. Synthesis of the key intermediate, 5-nitro-1H-indole-3-carbaldehyde, via a regioselective electrophilic nitration of indole-3-carbaldehyde.

  • Step 2: Aldehyde to Nitrile Conversion. Transformation of the 3-carbaldehyde group into the target 3-carbonitrile using a robust and scalable method that avoids highly toxic cyanide reagents.

This strategy decouples the two key transformations, allowing for the isolation and purification of a stable intermediate, which is advantageous for process control in a scale-up scenario.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Nitrile Formation A Indole-3-carbaldehyde B 5-Nitro-1H-indole-3-carbaldehyde A->B HNO₃, H₂SO₄ (0-5 °C) C 5-Nitro-1H-indole-3-carbaldehyde D This compound C->D (NH₄)₂HPO₄, 1-Nitropropane, Acetic Acid, Reflux

Figure 1: Overall two-step synthetic workflow.

Part I: Scale-up Synthesis of 5-Nitro-1H-indole-3-carbaldehyde (Intermediate)

Principle and Rationale

The nitration of indole-3-carbaldehyde is a classic electrophilic aromatic substitution. The indole ring is an electron-rich heterocycle. The formyl group at the 3-position is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. Consequently, the electrophile (the nitronium ion, NO₂⁺, generated in situ from nitric and sulfuric acids) preferentially attacks the electron-rich benzene ring. The major product of this reaction is the 5-nitro derivative, which is the desired regiochemistry for our target.[4]

Controlling the reaction temperature is the most critical parameter for scale-up. The nitration reaction is highly exothermic. Maintaining a low temperature (0–5 °C) is essential to prevent runaway reactions and the formation of undesired byproducts, including dinitrated or oxidized species. Slow, controlled addition of the nitrating agent to the substrate solution is paramount.

Detailed Experimental Protocol

Materials:

  • Indole-3-carbaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Ethanol

Equipment:

  • Multi-neck round-bottom flask of appropriate size, equipped with a mechanical stirrer, a temperature probe, and an addition funnel.

  • Ice-salt bath or a suitable laboratory cooling system.

  • Large beaker or vessel for quenching.

  • Buchner funnel and vacuum flask for filtration.

Procedure:

  • Setup: In a well-ventilated fume hood, equip a 2 L three-neck flask with a mechanical stirrer, a temperature probe, and a 250 mL addition funnel. Place the flask in an ice-salt bath.

  • Dissolution: Charge the flask with indole-3-carbaldehyde (e.g., 50.0 g, 0.344 mol). Add concentrated sulfuric acid (500 mL) slowly and with vigorous stirring, ensuring the internal temperature does not exceed 20 °C. Stir the resulting solution until all solids have dissolved and cool the mixture to 0–5 °C.

  • Nitration: Prepare the nitrating mixture by adding concentrated nitric acid (33.0 mL, 0.516 mol) to concentrated sulfuric acid (70 mL) in a separate flask, pre-cooled in an ice bath. Transfer this cold nitrating mixture to the addition funnel.

  • Controlled Addition: Add the nitrating mixture dropwise to the stirred indole-3-carbaldehyde solution over 2–3 hours. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A rapid temperature increase indicates an uncontrolled reaction.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0–5 °C for an additional 60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent).

  • Quenching: Fill a 5 L beaker with a large amount of crushed ice and deionized water (approx. 2.5 kg). While stirring the ice slurry vigorously, pour the reaction mixture slowly and carefully onto the ice. This step is highly exothermic and should be performed with caution. A yellow precipitate will form.

  • Isolation: Allow the slurry to stir for 30 minutes to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH ~7). This removes residual acids.

  • Drying: Further wash the cake with a small amount of cold ethanol to aid in drying. Dry the resulting yellow solid under vacuum at 50 °C to a constant weight. The product, 5-nitro-1H-indole-3-carbaldehyde, is typically obtained in high yield and purity sufficient for the next step.[5]

Part II: Scale-up Synthesis of this compound

Principle and Rationale

The conversion of an aromatic aldehyde to a nitrile can be accomplished through various methods. A common route involves the formation and subsequent dehydration of an oxime. However, for scalability, a more direct approach is often preferred. The method adapted from Organic Syntheses provides a robust, one-pot procedure using diammonium hydrogen phosphate and 1-nitropropane in acetic acid.[6] While the exact mechanism is complex, it is proposed to proceed through an imine intermediate, which then undergoes elimination to form the nitrile. This method avoids the use of highly toxic reagents like sodium cyanide and is effective for a range of aromatic aldehydes.[6] The reaction is run at reflux, and the work-up simply involves precipitation by adding water.

Detailed Experimental Protocol

Materials:

  • 5-Nitro-1H-indole-3-carbaldehyde (from Part I)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

  • 1-Nitropropane

  • Glacial Acetic Acid

  • Deionized Water

  • Acetone

  • Hexanes

Equipment:

  • Round-bottom flask equipped with a reflux condenser and mechanical stirrer.

  • Heating mantle.

  • Apparatus for vacuum filtration.

  • Apparatus for solvent removal (rotary evaporator).

Procedure:

  • Setup: To a 2 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 5-nitro-1H-indole-3-carbaldehyde (e.g., 50.0 g, 0.263 mol), diammonium hydrogen phosphate (175 g, 1.325 mol), 1-nitropropane (750 mL), and glacial acetic acid (250 mL).

  • Reaction: Heat the mixture to reflux (approx. 120-130 °C) with vigorous stirring. The mixture will turn from a yellow suspension to a dark red/brown solution. Maintain reflux for 12–16 hours.

  • Reaction Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting aldehyde.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the volatile components (1-nitropropane, acetic acid) under reduced pressure using a rotary evaporator.

  • Precipitation: To the dark, viscous residue, add an excess of deionized water (approx. 1 L) and stir vigorously. The crude product will precipitate as a solid.

  • Isolation: Isolate the crude solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any residual salts and acids.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot acetone, treat with activated carbon to decolorize if necessary, filter while hot, and then add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Filter the purified crystals and dry them under vacuum at 50 °C to yield this compound as a solid.[2]

Process Safety and Hazard Analysis

Scaling up chemical reactions introduces risks that may not be apparent at the laboratory bench scale. A thorough understanding of the hazards associated with the reagents and transformations is critical.

Hazard CategoryReagent / ProcessRisk DescriptionMitigation Strategy
Corrosivity Conc. H₂SO₄, Conc. HNO₃, Glacial Acetic AcidCauses severe skin burns and eye damage.[4]Always use personal protective equipment (PPE): acid-resistant gloves, lab coat, and chemical splash goggles/face shield. Handle exclusively in a fume hood.
Exothermic Reaction Nitration (Step 1), QuenchingThe nitration reaction is highly exothermic and can lead to a thermal runaway if not controlled. Quenching the acid mixture in water is also highly exothermic.Use a robust cooling system (ice-salt bath or cryocooler). Ensure slow, dropwise addition of the nitrating mixture. Monitor internal temperature continuously. For quenching, add the reaction mixture slowly to a large excess of ice.
Oxidizing Agent Concentrated Nitric AcidStrong oxidizer. Contact with organic materials may cause fire.Avoid contact with flammable solvents and other organic materials. Store separately.
Product Hazard Nitro-aromatic compoundsNitro compounds can be toxic and are often thermally sensitive.Avoid excessive heating during drying. Handle final product with gloves. Refer to the Safety Data Sheet (SDS) for specific handling instructions.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: Yellow to brown solid.

  • Melting Point: Compare with literature values.

  • Spectroscopy:

    • ¹H NMR: Confirm the aromatic substitution pattern and the absence of the aldehyde proton.

    • ¹³C NMR: Confirm the presence of the nitrile carbon and the correct number of aromatic carbons.

    • FTIR: Observe characteristic peaks for the nitrile (C≡N) stretch (approx. 2220-2240 cm⁻¹) and the nitro (NO₂) group stretches (approx. 1520 and 1340 cm⁻¹).

  • Purity: Assess by HPLC or LC-MS. A purity of >97% is typically expected after recrystallization.[2]

Conclusion

This application note details a reliable and scalable two-step synthesis of this compound. The procedure begins with a controlled, low-temperature nitration of indole-3-carbaldehyde, followed by a robust conversion of the resulting aldehyde to the target nitrile. By emphasizing process control, particularly temperature management during nitration, and employing a scalable work-up procedure, this guide provides a clear pathway for researchers to produce multi-gram quantities of this important chemical intermediate for applications in drug discovery and development.

References

Application Notes & Safety Protocols for the Handling of 5-nitro-1H-indole-3-carbonitrile and Associated Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the safe handling, use, and disposal of 5-nitro-1H-indole-3-carbonitrile and the hazardous reagents frequently employed in its synthesis. As a key building block in medicinal chemistry and drug development, its preparation involves substances that pose significant health and safety risks, including potent poisons, reactive intermediates, and corrosive materials. These protocols are designed for researchers, scientists, and drug development professionals to establish a robust safety framework, grounded in an understanding of the chemical principles behind the hazards.

Hazard Assessment and Chemical Profiles

A thorough understanding of the intrinsic hazards of the target molecule and its precursors is the foundation of a safe experimental design. This compound incorporates two distinct toxophores: the nitroaromatic group and the nitrile (cyano) group. This dual-hazard nature requires stringent safety controls.

Profile: this compound

The nitro group, an electron-withdrawing functionality, renders the aromatic ring susceptible to nucleophilic attack and increases the compound's potential for thermal instability, a known characteristic of many organic nitro compounds.[1][2] The nitrile group presents a toxicity risk analogous to inorganic cyanides, as it can metabolically release cyanide ions. Therefore, it must be handled with the precautions appropriate for a toxic substance.

PropertyDataSource(s)
Chemical Name This compoundN/A
CAS Number 7147-14-0[3]
Molecular Formula C₉H₅N₃O₂[3]
Molecular Weight 187.16 g/mol [3]
Appearance Likely a yellow solid[4]
Primary Hazards Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation. Potential for thermal decomposition.[5][6]
Profile: Key Reagents and Intermediates

The synthesis of this compound often involves highly hazardous materials. The following table summarizes the primary risks associated with common reagents.[7][8]

Reagent/IntermediateCAS No.Primary HazardsIncompatibilities
Sodium Cyanide (NaCN) 143-33-9Fatal if swallowed, inhaled, or in contact with skin. Releases highly toxic hydrogen cyanide (HCN) gas on contact with acids.Acids, strong oxidizing agents.[9]
5-Nitroindole 6146-52-7Harmful if swallowed. Causes serious eye damage.Strong oxidizing agents.[10][11]
5-nitro-1H-indole-3-carbaldehyde 6625-96-3Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.Strong oxidizing agents.
Sodium Borohydride (NaBH₄) 16940-66-2Flammable solid. Reacts with water to produce flammable hydrogen gas. Toxic if swallowed. Causes serious eye irritation.Water, acids, strong oxidizing agents.
Phosphorus Oxychloride (POCl₃) 10025-87-3Fatal if inhaled. Causes severe skin burns and eye damage. Reacts violently with water.Water, alcohols, strong bases.
Dimethylformamide (DMF) 68-12-2Flammable liquid. Harmful in contact with skin or if inhaled. Suspected of damaging the unborn child.Strong oxidizing agents, halogens.

Core Safety Principles and Engineering Controls

The fundamental safety principle is the minimization of exposure through a multi-layered approach, prioritizing engineering controls, followed by administrative procedures and, finally, personal protective equipment (PPE).

Engineering Controls: The Primary Barrier

All manipulations involving this compound and its hazardous reagents, especially sodium cyanide, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[12][13]

  • Causality: The fume hood serves as the primary containment system to prevent the inhalation of toxic powders, aerosols, and vapors.[12] Crucially, it protects the user from potential releases of hydrogen cyanide (HCN) gas, which can occur if cyanide-containing solutions are inadvertently mixed with acids.[7]

  • Emergency Readiness: The work area must be in close proximity to a functional safety shower and eyewash station.[5] All personnel must be trained in their operation.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against incidental contact and spills.[12]

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are mandatory when handling sodium cyanide, phosphorus oxychloride, or other corrosives.[11][12]

  • Hand Protection: Double-gloving with nitrile gloves is required. This practice allows for the immediate removal of a contaminated outer glove without compromising the integrity of the inner glove.[11][13] Gloves must be inspected for tears or holes before each use.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.[12]

Protocols for Safe Handling and Synthesis

The following protocols provide a framework for the safe execution of a common synthetic route to this compound.

Diagram: Synthetic Workflow

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification start Start: Assemble Reagents in Fume Hood ppe Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) start->ppe aldehyde Dissolve 5-nitro-1H-indole-3-carbaldehyde in Methanol/Formamide ppe->aldehyde na_cn CAUTION: Carefully add NaCN solution aldehyde->na_cn stir1 Stir at Room Temp (10-15 min) na_cn->stir1 na_bh4 Add NaBH₄ in small portions (Control Exotherm & H₂ Gas) stir1->na_bh4 stir2 Stir at Room Temp (1-2 hours) na_bh4->stir2 tlc Monitor reaction by TLC stir2->tlc quench Slowly quench with water (Avoid Acid) tlc->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layers with brine extract->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Purify via Recrystallization or Column Chromatography dry->purify product Final Product: This compound purify->product

Caption: A typical workflow for the synthesis of this compound.

Protocol 3.1: Synthesis of this compound

This protocol is an illustrative example based on established transformations.[7]

  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar.

  • Dissolution: Add 5-nitro-1H-indole-3-carboxaldehyde to a mixture of methanol and formamide. Stir until fully dissolved.

  • Cyanide Addition: [EXTREME CAUTION] Carefully and slowly add a solution of sodium cyanide (NaCN) to the reaction mixture.[7]

    • Safety Rationale: Sodium cyanide is a potent poison.[7] All handling must occur in a fume hood to prevent inhalation of dust or aerosols. Ensure no acids are present in the vicinity to prevent the formation of deadly hydrogen cyanide gas.

  • Initial Stirring: Stir the mixture at room temperature for 15 minutes.

  • Reduction: Carefully add sodium borohydride (NaBH₄) in small portions.

    • Safety Rationale: The reaction of NaBH₄ can be exothermic and will generate hydrogen, a flammable gas.[7] Portion-wise addition is critical to control the reaction rate and prevent a dangerous buildup of heat and gas.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours, monitoring its progress by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench it by the slow addition of water while stirring.

    • Safety Rationale: This step neutralizes any unreacted NaBH₄. It is critical to use water or a non-acidic aqueous solution for the initial quench. Premature acidification of a solution containing residual cyanide will liberate HCN gas.

  • Workup: Proceed with standard aqueous workup, including extraction with an appropriate organic solvent (e.g., ethyl acetate), washing the combined organic layers with brine, and drying over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Emergency Procedures

Rapid and correct response to an emergency is critical to mitigating harm. All personnel must be trained on these procedures before beginning work.

Diagram: Emergency Response Decision Tree

G cluster_spill Chemical Spill cluster_exposure Personal Exposure incident Chemical Exposure Incident spill_q Is the spill large or involve NaCN outside a fume hood? incident->spill_q exposure_type Type of Exposure? incident->exposure_type spill_yes EVACUATE AREA Call Emergency Services (911) Alert EH&S spill_q->spill_yes Yes spill_no Alert others in the lab. Use appropriate spill kit. (Specialized kit for Cyanide) spill_q->spill_no No seek_medical SEEK IMMEDIATE MEDICAL ATTENTION (For ANY exposure) spill_yes->seek_medical spill_no->seek_medical skin SKIN CONTACT: Remove contaminated clothing. Flush with water for 15+ min. exposure_type->skin Skin eye EYE CONTACT: Flush at eyewash station for 15+ min. Hold eyelids open. exposure_type->eye Eye inhalation INHALATION: Move to fresh air immediately. exposure_type->inhalation Inhalation skin->seek_medical eye->seek_medical inhalation->seek_medical report Report incident to supervisor and EH&S seek_medical->report

Caption: A decision tree for responding to chemical exposure incidents.

Chemical Spills
  • Minor Spill (inside a fume hood): Alert personnel in the immediate area. Use a chemical spill kit appropriate for the substance. For cyanide compounds, use a commercial cyanide spill kit which often contains a ferrous sulfate solution to complex the cyanide and a bleach solution for oxidation.

  • Major Spill (outside a fume hood, or any spill of NaCN): Immediately evacuate the laboratory. Activate the fire alarm to alert building occupants. Call emergency services and your institution's Environmental Health and Safety (EH&S) department.

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing and shoes.[10] Flush the affected area with copious amounts of soap and water for at least 15 minutes.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[5][10] Seek immediate medical attention.

  • Inhalation: Remove the victim from the source of exposure to fresh air immediately.[5][10] If breathing is difficult or has stopped, provide artificial respiration (use a barrier device). Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.

Special Consideration: Cyanide Poisoning

Cyanide poisoning is a medical emergency with a rapid onset of symptoms, including headache, dizziness, rapid heart rate, shortness of breath, and vomiting, which can progress to seizures and cardiac arrest.[14]

  • Response: Any suspected exposure to cyanide requires immediate professional medical intervention. Laboratory personnel should not attempt to treat cyanide poisoning themselves. Inform emergency responders that the exposure involves cyanide so they can bring appropriate antidotes (e.g., hydroxocobalamin).

Waste Management and Decontamination

Proper segregation and disposal of hazardous waste are critical to prevent dangerous chemical reactions and ensure regulatory compliance.[15]

Waste Segregation
  • Cyanide Waste: All aqueous and solid waste contaminated with this compound or sodium cyanide must be collected in a dedicated, clearly labeled "Cyanide Waste" container.

  • NEVER mix cyanide-containing waste with acidic waste. [16] This will generate lethal hydrogen cyanide gas.

  • Solvent Waste: Segregate halogenated and non-halogenated solvent waste into separate, labeled containers.

  • Solid Waste: Contaminated gloves, paper towels, and silica gel should be collected in a labeled solid waste container.

Protocol 5.2: Decontamination of Dilute Aqueous Cyanide Waste

This procedure should only be performed by trained personnel in a fume hood.

  • Check pH: Ensure the aqueous cyanide waste is basic (pH > 10). If necessary, add 1 M sodium hydroxide solution.

  • Oxidation: While stirring, slowly add a 10% solution of sodium hypochlorite (bleach) in a 2:1 volume ratio to the waste.

  • Reaction: Allow the mixture to stir for at least 2-4 hours. This oxidizes the toxic cyanide (CN⁻) to the much less toxic cyanate (OCN⁻).

    • CN⁻ + OCl⁻ → OCN⁻ + Cl⁻

  • Testing: Test for the absence of cyanide using commercially available test strips.

  • Disposal: Once confirmed to be free of cyanide, the treated solution can be disposed of as regular hazardous chemical waste through your institution's EH&S department.

Disposal of Empty Containers

Empty containers that held this compound or its reagents must be triple-rinsed with a suitable solvent.[16][17] The first rinsate must be collected and disposed of as hazardous waste. Subsequent rinsates can also be collected. The labels on the empty, rinsed container must be defaced before disposal in the appropriate glass or solid waste bin.[17]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-nitro-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and minimize the formation of side products. My insights are drawn from established synthetic protocols and a deep understanding of indole chemistry.

Introduction

This compound is a key building block in medicinal chemistry, often utilized in the development of novel therapeutics. The presence of the electron-withdrawing nitro group and the versatile nitrile functionality makes it a valuable synthon. However, these same features can introduce challenges in its synthesis, leading to side reactions that can complicate purification and reduce yields. This guide provides a structured approach to identifying and mitigating these issues.

Synthetic Overview

The most common synthetic route to this compound involves a two-step process:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position of 5-nitroindole.

  • Conversion to Nitrile: Transformation of the resulting 5-nitro-1H-indole-3-carboxaldehyde into the target carbonitrile.

Each of these steps presents a unique set of challenges that we will address in detail.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Issue 1: Low Yield or No Reaction during Vilsmeier-Haack Formylation of 5-Nitroindole

Symptoms:

  • TLC analysis shows predominantly unreacted 5-nitroindole.

  • The reaction mixture does not exhibit the expected color change.

  • Isolation of the product results in a very low yield of 5-nitro-1H-indole-3-carboxaldehyde.

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Deactivated Indole Ring The electron-withdrawing nature of the nitro group at the 5-position deactivates the indole ring, making it less susceptible to electrophilic attack by the Vilsmeier reagent.Increase the reaction temperature cautiously (e.g., from room temperature to 40-60 °C) and extend the reaction time. Monitor the reaction progress by TLC to avoid degradation.
Moisture Contamination The Vilsmeier reagent (chloroiminium salt) is highly sensitive to moisture and will be quenched by water, preventing the formylation reaction.[1]Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, particularly for DMF.[1]
Improper Reagent Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material.Use a slight excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents of POCl₃ and DMF relative to 5-nitroindole).
Poor Quality Reagents Decomposed phosphorus oxychloride (POCl₃) or DMF containing amine impurities can inhibit the reaction.Use freshly distilled or high-purity POCl₃ and anhydrous DMF.
Issue 2: Formation of Multiple Products in the Vilsmeier-Haack Reaction

Symptoms:

  • TLC plate shows multiple spots in addition to the starting material and the desired product.

  • Purification by column chromatography is challenging due to overlapping spots.

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Over-reaction or Side Reactions The strongly acidic conditions of the Vilsmeier-Haack reaction can lead to the formation of polymeric materials or other undesired byproducts, especially with prolonged reaction times or high temperatures.[2]Monitor the reaction closely by TLC. Once the formation of the desired product appears to plateau, proceed with the work-up to prevent further side reactions. Maintain the lowest effective reaction temperature.
Alternative Formylation Sites While formylation is strongly directed to the C3 position in indoles, under forcing conditions, minor amounts of formylation at other positions on the benzene ring might occur, though this is less likely with the deactivating nitro group present.Strict control of reaction temperature and time is crucial. Characterize the byproducts by NMR and MS to confirm their structure and adjust the reaction conditions accordingly.
Issue 3: Low Yield in the Conversion of 5-Nitro-1H-indole-3-carboxaldehyde to the Nitrile

Symptoms:

  • Significant amount of unreacted aldehyde is recovered.

  • The desired nitrile is obtained in low yield after purification.

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Incomplete Oxime Formation (if proceeding via oxime) The reaction of the aldehyde with hydroxylamine to form the oxime may not have gone to completion.Ensure the use of a slight excess of hydroxylamine hydrochloride and an appropriate base (e.g., sodium acetate, pyridine) to neutralize the HCl. Allow sufficient reaction time.
Inefficient Dehydration of the Oxime The dehydration of the aldoxime to the nitrile requires a suitable dehydrating agent. Incomplete dehydration will result in a mixture of the oxime and the nitrile.Use an effective dehydrating agent such as acetic anhydride, thionyl chloride, or a milder reagent like copper(II) sulfate. Optimize the reaction temperature and time for the dehydration step.
Side Reactions with the Dehydrating Agent Harsh dehydrating agents can lead to the decomposition of the starting material or product.If decomposition is observed, consider using a milder, more selective method for the conversion of the aldehyde to the nitrile. One-pot procedures using reagents like hydroxylamine-O-sulfonic acid or the Schmidt reaction with azidotrimethylsilane can be effective alternatives.[3][4]
Issue 4: Presence of Difficult-to-Remove Impurities in the Final Product

Symptoms:

  • The final product has a persistent off-color (e.g., yellow or brown) even after initial purification.

  • NMR or LC-MS analysis shows the presence of persistent impurities.

Probable Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
Residual Starting Aldehyde The starting aldehyde and the product nitrile can have similar polarities, making their separation by column chromatography challenging.Optimize the chromatography conditions by using a shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexane). Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be effective in removing small amounts of the aldehyde.
Formation of Amide Impurity Partial hydrolysis of the nitrile group back to the primary amide can occur during work-up or purification, especially under acidic or basic conditions.Maintain a neutral pH during the work-up and purification steps. Avoid prolonged exposure to strong acids or bases.
Polymeric Byproducts Indole derivatives can be prone to polymerization under strongly acidic conditions.[2] These colored, high molecular weight impurities can be difficult to remove.Treatment of the crude product with activated charcoal during recrystallization can help to remove colored polymeric impurities.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the challenges in the Vilsmeier-Haack formylation of 5-nitroindole?

A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The indole nucleus is generally electron-rich and readily undergoes this reaction at the C3 position. However, the presence of a strong electron-withdrawing nitro group at the C5 position significantly reduces the electron density of the entire ring system, thereby decreasing its nucleophilicity. This deactivation makes the indole less reactive towards the electrophilic Vilsmeier reagent, often requiring more forcing conditions (higher temperature, longer reaction time) which in turn can increase the likelihood of side reactions.

Q2: Are there alternative methods to convert 5-nitro-1H-indole-3-carboxaldehyde to the nitrile?

A2: Yes, several alternative methods exist for the conversion of aromatic aldehydes to nitriles.[6] A common and often high-yielding method involves the reaction of the aldehyde with hydroxylamine hydrochloride in a suitable solvent like N-methylpyrrolidone at elevated temperatures.[6] Another approach is the Schmidt reaction, which utilizes hydrazoic acid or a surrogate like azidotrimethylsilane in the presence of an acid catalyst.[3] These one-pot methods can sometimes offer milder conditions and avoid the isolation of the intermediate oxime.

Q3: How can I confirm the successful formation of the Vilsmeier reagent before adding my 5-nitroindole?

A3: While direct spectroscopic confirmation in the reaction vessel is often impractical, the formation of the Vilsmeier reagent from DMF and POCl₃ is typically an exothermic reaction that results in a change in the appearance of the solution, often becoming thicker and sometimes colored. Ensuring your reagents are anhydrous and allowing them to stir at 0 °C for a sufficient amount of time (e.g., 30-60 minutes) before the addition of the indole substrate is generally a reliable practice.

Q4: What are the recommended storage conditions for this compound?

A4: Like many indole derivatives, this compound can be sensitive to light and air over time. It is advisable to store the purified product in a well-sealed, amber-colored vial in a cool, dark, and dry place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidative degradation.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Vilsmeier-Haack Formylation of 5-Nitroindole
  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dimethylformamide (DMF) (5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred DMF solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Dissolve 5-nitroindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a cold aqueous solution of sodium hydroxide (e.g., 5 M NaOH) until the pH is approximately 7-8.

  • The product, 5-nitro-1H-indole-3-carboxaldehyde, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography.

Protocol 2: Conversion of 5-Nitro-1H-indole-3-carboxaldehyde to Nitrile

This protocol is adapted from a general procedure for the conversion of indole-3-carboxaldehydes to nitriles.[5]

  • In a round-bottom flask, combine 5-nitro-1H-indole-3-carboxaldehyde (1 equivalent), diammonium hydrogen phosphate (5 equivalents), 1-nitropropane (as solvent), and glacial acetic acid.

  • Heat the mixture to reflux for 10-14 hours. The color of the mixture may darken significantly.[5]

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and remove the volatile components under reduced pressure.

  • Add an excess of water to the residue to precipitate the crude this compound.

  • Collect the solid by filtration and dry it under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) or by recrystallization.

Visualizations

Diagram 1: Synthetic Pathway and Potential Side Products

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Conversion to Nitrile 5-Nitroindole 5-Nitroindole 5-Nitro-1H-indole-3-carboxaldehyde 5-Nitro-1H-indole-3-carboxaldehyde 5-Nitroindole->5-Nitro-1H-indole-3-carboxaldehyde POCl3, DMF Polymeric Byproducts Polymeric Byproducts 5-Nitroindole->Polymeric Byproducts High Temp / Long Time This compound This compound 5-Nitro-1H-indole-3-carboxaldehyde->this compound e.g., (NH4)2HPO4, 1-nitropropane, AcOH Unreacted Aldehyde Unreacted Aldehyde 5-Nitro-1H-indole-3-carboxaldehyde->Unreacted Aldehyde Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->5-Nitro-1H-indole-3-carboxaldehyde Moisture Moisture Moisture->Vilsmeier Reagent Quenches 5-Nitro-1H-indole-3-carboxamide 5-Nitro-1H-indole-3-carboxamide This compound->5-Nitro-1H-indole-3-carboxamide Hydrolysis (Work-up/Purification)

Caption: Synthetic pathway with key side products.

Diagram 2: Troubleshooting Workflow for Low Yield

G start Low Yield of This compound check_step Which step has low yield? start->check_step formylation Formylation Step check_step->formylation Step 1 cyanation Cyanation Step check_step->cyanation Step 2 check_formylation Check TLC of Formylation formylation->check_formylation check_cyanation Check TLC of Cyanation cyanation->check_cyanation unreacted_indole Mainly Unreacted 5-Nitroindole check_formylation->unreacted_indole multiple_products Multiple Products check_formylation->multiple_products solve_unreacted Increase Temp/Time Check Reagent Quality Ensure Anhydrous Conditions unreacted_indole->solve_unreacted solve_multiple Reduce Temp/Time Monitor by TLC multiple_products->solve_multiple unreacted_aldehyde Mainly Unreacted Aldehyde check_cyanation->unreacted_aldehyde degradation Product Degradation check_cyanation->degradation solve_aldehyde Use More Effective Dehydrating Agent Optimize Conditions unreacted_aldehyde->solve_aldehyde solve_degradation Use Milder Conditions Neutral Work-up degradation->solve_degradation

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Optimizing the Synthesis of 5-Nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 5-nitro-1H-indole-3-carbonitrile. As Senior Application Scientists, we understand that navigating the complexities of multi-step organic synthesis requires a blend of established protocols and field-proven insights. This guide is designed to move beyond simple procedural lists, offering a deep dive into the causality of experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Synthesis Overview & Strategic Comparison

The synthesis of this compound is a critical process for creating advanced intermediates in medicinal chemistry and drug discovery.[1] Success hinges on selecting the appropriate synthetic strategy based on available starting materials, scalability, and safety considerations. Two primary, validated routes are commonly employed, each with distinct advantages and challenges.

Primary Synthetic Pathways
  • Route A: The Aldehyde Pathway. This is a robust and frequently utilized two-step method. It begins with the electrophilic nitration of commercially available indole-3-carboxaldehyde to form the key intermediate, 5-nitroindole-3-carboxaldehyde. This intermediate is then converted into the target nitrile.[2]

  • Route B: The Gramine Pathway. This classic approach starts from 5-nitroindole and proceeds through a Mannich reaction to form 5-nitrogramine. The dimethylamino group of the gramine intermediate is subsequently displaced by a cyanide nucleophile to yield the final product.[1]

The diagram below illustrates these competing pathways.

G cluster_0 Route A: Aldehyde Pathway cluster_1 Route B: Gramine Pathway A_Start Indole-3-carboxaldehyde A_Inter 5-Nitroindole-3-carboxaldehyde A_Start->A_Inter Step 1: Nitration (HNO₃ / H₂SO₄) A_End This compound A_Inter->A_End Step 2: Cyanation (e.g., TosMIC, NaH) B_End This compound B_Start 5-Nitroindole B_Inter 5-Nitrogramine B_Start->B_Inter Step 1: Mannich Reaction (HCHO, Me₂NH) B_Inter->B_End Step 2: Cyanation (NaCN or KCN)

Caption: Competing pathways for this compound synthesis.

Data Presentation: Comparison of Synthetic Routes

To facilitate an informed decision, the following table summarizes the key operational parameters and outcomes for each route.

ParameterRoute A: Aldehyde PathwayRoute B: Gramine PathwayRationale & Expert Insights
Starting Material Indole-3-carboxaldehyde5-NitroindoleRoute A's starting material is often more accessible and less expensive.
Number of Steps 22Both are two-step syntheses, offering good step economy.[1]
Key Reagents HNO₃/H₂SO₄, TosMIC, NaHHCHO, (CH₃)₂NH, NaCN/KCNRoute A avoids the direct handling of large quantities of highly toxic cyanide salts in the final step, though cyanide precursors are used.
Typical Overall Yield Moderate to HighVariable, often lowerThe nitration and subsequent conversion in Route A are generally high-yielding. The cyanation of gramine in Route B can be problematic.[3]
Primary Challenge Strict temperature control during nitration.Inefficient displacement of the dimethylamino group; potential side reactions with cyanide.[3]The electrophilic nitration in Route A is exothermic and must be kept below 5 °C to prevent the formation of undesired isomers and degradation products.[2]
Scalability Generally goodCan be challenging due to yield variability in the cyanation step.The protocols for Route A are well-established and translate effectively to larger scales.

Recommendation: For researchers seeking a reliable, high-yield synthesis, Route A (Aldehyde Pathway) is the recommended starting point due to its robustness and more predictable outcomes.

Section 2: Detailed Experimental Protocol (Recommended: Route A)

This protocol provides a self-validating system for the synthesis of this compound, with integrated checkpoints and explanations.

Step 1: Synthesis of 5-Nitroindole-3-carboxaldehyde

Causality: This step involves a classic electrophilic aromatic substitution (nitration). The indole ring is electron-rich and susceptible to polymerization in strong acid. Therefore, dissolving the starting material in concentrated sulfuric acid at 0 °C protonates the indole nitrogen, deactivating the ring slightly and directing the incoming nitronium ion (NO₂⁺) to the C5 position, while low temperature minimizes degradation.[2]

Materials:

  • Indole-3-carboxaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice, Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve indole-3-carboxaldehyde in concentrated H₂SO₄ while maintaining the temperature at 0 °C using an ice bath. Stir until a clear solution is achieved.

  • Prepare a nitrating mixture by slowly adding 70% HNO₃ to concentrated H₂SO₄ in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the indole-3-carboxaldehyde solution via the dropping funnel. Crucial: Maintain the internal reaction temperature below 5 °C throughout the addition to prevent side reactions.

  • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.

  • Monitor reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over a large volume of crushed ice with vigorous stirring.

  • The yellow precipitate of 5-nitroindole-3-carboxaldehyde will form. Isolate the solid by vacuum filtration, wash thoroughly with cold deionized water until the filtrate is neutral, and dry under vacuum.

Step 2: Synthesis of this compound from 5-Nitroindole-3-carboxaldehyde

Causality: This step utilizes the van Leusen reaction, where Tosylmethyl isocyanide (TosMIC) acts as a dehydrating agent and a source of the nitrile carbon. Sodium hydride (NaH), a strong base, deprotonates the TosMIC, which then attacks the aldehyde carbonyl. A subsequent cyclization and elimination sequence, driven by the formation of the stable tosyl byproduct, yields the nitrile.[2]

Materials:

  • 5-Nitroindole-3-carboxaldehyde (from Step 1)

  • Tosylmethyl isocyanide (TosMIC)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM), Water, Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath and add sodium hydride portion-wise with stirring.

  • Prepare a solution of TosMIC in anhydrous DMF and add it dropwise to the NaH suspension. Stir for 15-30 minutes at room temperature.

  • Prepare a solution of 5-nitroindole-3-carboxaldehyde in anhydrous DMF and add it dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.[2]

  • Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

G Start Low Yield or Impure Product in Final Step (Cyanation) Q1 Is the reaction incomplete? Start->Q1 Q2 Are there significant side products? Start->Q2 A1 Check TLC. Is starting material present? Q1->A1 A2 Analyze crude product (TLC, ¹H NMR). What is the nature of impurities? Q2->A2 A1_Yes Yes A1->A1_Yes A1_No No A1->A1_No Sol1 Potential Causes: - Insufficient reaction time/temp - Inactive NaH (moisture) - Poor quality TosMIC/DMF A1_Yes->Sol1 A1_No->A2 Fix1 Corrective Actions: - Increase reaction time or temp (e.g., to 90°C) - Use fresh, sealed anhydrous DMF - Use fresh NaH and TosMIC Sol1->Fix1 A2_Decomp Degradation / Dark Tar A2->A2_Decomp A2_Other Other distinct spots A2->A2_Other Sol2 Potential Causes: - Reaction temp too high - Presence of water during quench - 5-nitroindole scaffold instability A2_Decomp->Sol2 A2_Other->Sol2 Fix2 Corrective Actions: - Lower reaction temp to 70-80°C - Ensure quench is done slowly at RT or below - Minimize exposure to strong bases/high temps Sol2->Fix2

Caption: Troubleshooting workflow for the cyanation step (Route A, Step 2).

Q: My nitration of indole-3-carboxaldehyde (Route A, Step 1) resulted in a low yield and a dark, tarry mixture.

A: This is a classic sign of an uncontrolled nitration reaction.

  • Potential Causes:

    • Temperature Excursion: The most common cause. If the temperature rises above 5-10 °C, the highly reactive nitronium ion can lead to over-nitration (dinitration) or oxidation of the indole ring, causing polymerization and decomposition.[2]

    • Incorrect Reagent Addition: Adding the indole solution to the nitrating mixture (reverse addition) or adding the nitrating mixture too quickly can create localized "hot spots" of high reactant concentration, leading to the same issues.

    • Moisture: While the reaction is in concentrated acid, excessive water in the starting materials can alter the nature of the nitrating species and affect selectivity.

  • Corrective Actions:

    • Ensure your ice bath is robust and can maintain a temperature of 0-5 °C for the duration of the addition. Monitor the internal reaction temperature, not just the bath temperature.

    • Always add the nitrating mixture slowly and dropwise to the dissolved indole-3-carboxaldehyde.

    • Use high-quality, concentrated acids.

Q: The conversion of 5-nitroindole-3-carboxaldehyde to the nitrile (Route A, Step 2) is sluggish and incomplete, even after 4 hours.

A: This points to an issue with the reagents that generate the active nucleophile.

  • Potential Causes:

    • Inactive Sodium Hydride: NaH is extremely sensitive to moisture. If it has been improperly stored, it will be partially or fully quenched, and will not be able to deprotonate the TosMIC effectively.

    • Non-Anhydrous Solvent: The use of anhydrous DMF is critical. Any water present will react with NaH, consuming the base needed for the reaction.

    • Insufficient Temperature: While high temperatures can cause decomposition, a temperature below 80 °C may not provide enough energy to overcome the activation barrier for the reaction.

  • Corrective Actions:

    • Use fresh NaH from a newly opened container. Wash the NaH with anhydrous hexane before use to remove the protective mineral oil if necessary.

    • Use a high-quality, anhydrous grade of DMF, preferably from a sealed bottle.

    • Ensure the reaction temperature is maintained at a gentle reflux of 80 °C.

Q: My cyanation of 5-nitrogramine (Route B, Step 2) is resulting in a complex mixture and very low yield.

A: The displacement of the dimethylamino group is the most challenging step in this route.

  • Potential Causes:

    • Poor Leaving Group: The dimethylamino group is a poor leaving group. For efficient displacement by cyanide, it often needs to be quaternized with an alkylating agent (like methyl iodide) to form a quaternary ammonium salt, which is an excellent leaving group. Your protocol may be missing this step.[3]

    • Side Reactions: Cyanide is a strong base as well as a nucleophile. It can cause decomposition of the sensitive 5-nitroindole scaffold, especially at elevated temperatures.[3]

  • Corrective Actions:

    • Consider a modified protocol where the 5-nitrogramine is first treated with methyl iodide to form the quaternary ammonium salt before the addition of sodium or potassium cyanide.

    • Run the reaction at the lowest temperature that allows for conversion (e.g., start at 60-80 °C) to minimize base-catalyzed decomposition.[3]

    • Ensure high-quality, fresh reagents are used.[3]

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A1: Safety is paramount.

  • Acid Handling: Concentrated nitric and sulfuric acids are highly corrosive. Always work in a fume hood and wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.[2]

  • Cyanide Compounds: TosMIC is a cyanide precursor, while NaCN/KCN are direct sources. Cyanide is extremely toxic and can be fatal.[3] Never allow cyanide-containing solutions to come into contact with acid, as this will generate lethal hydrogen cyanide (HCN) gas. All work must be done in a well-ventilated fume hood, and an emergency plan, including access to a cyanide antidote kit, should be in place.[3]

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water. Handle it under an inert atmosphere and away from any moisture.

Q2: How stable is the nitro group on the indole ring to the reaction conditions? A2: The nitroaromatic group is generally robust under the described conditions. However, the indole ring system itself can be sensitive. Under strongly acidic conditions (like the nitration step), there is a risk of polymerization if the temperature is not controlled.[3] Under strongly basic conditions, especially at high temperatures, the electron-withdrawing nature of the nitro group can make the indole ring susceptible to nucleophilic attack or decomposition.[3] It is best to use moderately basic or acidic conditions where possible and to neutralize the reaction mixture promptly during workup.

Q3: What are the recommended storage conditions for the final product, this compound? A3: Nitro-containing aromatic compounds can be sensitive to light and air over long periods. While generally stable, it is best practice to store the purified product in a sealed, airtight container, protected from light (e.g., in an amber vial), at room temperature or refrigerated to ensure long-term stability.[4]

References

Technical Support Center: Purification of 5-nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of 5-nitro-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for the challenges encountered during the purification of this important synthetic intermediate. Our approach is rooted in explaining the chemical principles behind each step to empower you to make informed decisions in your work.

I. Understanding the Core Challenges

The purification of this compound is often complicated by the presence of impurities stemming from its synthesis. A common synthetic route involves the conversion of 5-nitro-1H-indole-3-carboxaldehyde to the target nitrile. The impurities in the final product are therefore often a mixture of unreacted starting materials, byproducts from the nitrile formation step, and degradation products.

A typical synthetic pathway leading to potential impurities is outlined below:

Synthesis_Pathway Indole_Carboxaldehyde Indole-3-carboxaldehyde Nitration Nitration (H₂SO₄, HNO₃) Indole_Carboxaldehyde->Nitration Aldehyde 5-nitro-1H-indole- 3-carboxaldehyde Nitration->Aldehyde Impurity1 Unreacted Indole-3-carboxaldehyde Nitration->Impurity1 Incomplete Reaction Impurity2 Isomeric Nitroindoles Nitration->Impurity2 Side Reaction Nitrile_Formation Nitrile Formation (e.g., TosMIC, NaH) Aldehyde->Nitrile_Formation Final_Product 5-nitro-1H-indole- 3-carbonitrile Nitrile_Formation->Final_Product Impurity3 Unreacted 5-nitro-1H-indole- 3-carboxaldehyde Nitrile_Formation->Impurity3 Incomplete Reaction Impurity4 5-nitroindole (from deformylation) Nitrile_Formation->Impurity4 Side Reaction

Caption: Synthetic pathway and common impurity sources.

II. Troubleshooting Guide: Purification of this compound

This section is formatted in a question-and-answer style to directly address common issues.

A. Issues Related to Column Chromatography

Question 1: My column chromatography shows poor separation between the product and a less polar impurity. What is this impurity and how can I improve the separation?

Answer:

This less polar impurity is often unreacted 5-nitroindole . This byproduct can form if the formyl group of the precursor, 5-nitro-1H-indole-3-carboxaldehyde, is cleaved during the nitrile formation step.[1]

Troubleshooting Steps:

  • Optimize the Solvent System: A common mistake is using a solvent system that is too polar, causing all compounds to elute too quickly.

    • Action: Start with a low polarity mobile phase and gradually increase the polarity. A good starting point for silica gel chromatography is a mixture of hexane or petroleum ether with ethyl acetate. Begin with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate.

    • Rationale: this compound is more polar than 5-nitroindole due to the additional nitrile group. A less polar mobile phase will allow the 5-nitroindole to elute first, followed by the desired product.

  • TLC Analysis is Key: Before running a column, always perform a thorough TLC analysis with different solvent systems to find the optimal conditions for separation.

    • Action: Spot the crude mixture on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 2:1). The ideal solvent system will show a good separation between the spots, with the product having an Rf value between 0.2 and 0.4.

Question 2: I am observing a very polar impurity that remains at the baseline of my TLC plate in a standard ethyl acetate/hexane system. What could it be?

Answer:

This is likely unreacted 5-nitro-1H-indole-3-carboxaldehyde . The aldehyde group makes this compound significantly more polar than the corresponding nitrile.

Troubleshooting Steps:

  • Increase the Polarity of the Mobile Phase: A standard ethyl acetate/hexane mixture may not be sufficient to elute the polar aldehyde.

    • Action: After your desired product has eluted from the column, you can increase the polarity of the mobile phase significantly to wash out the aldehyde. For example, you can switch to a mobile phase with a higher concentration of ethyl acetate or even add a small amount of methanol (e.g., 1-5%) to the ethyl acetate.

    • Rationale: The highly polar aldehyde has a strong affinity for the silica gel. A more polar solvent is required to displace it from the stationary phase.

  • Consider a Pre-purification Wash: If the amount of unreacted aldehyde is substantial, a simple wash before chromatography can be effective.

    • Action: Dissolve the crude product in a suitable organic solvent like dichloromethane. Wash the organic solution with a saturated aqueous solution of sodium bisulfite. The bisulfite will form an adduct with the aldehyde, which is more soluble in the aqueous phase. Separate the organic layer, dry it, and then proceed with column chromatography.

    • Rationale: This chemical wash selectively removes the aldehyde impurity, reducing the burden on the chromatographic purification.

B. Issues Related to Recrystallization

Question 3: I am trying to recrystallize my this compound, but it keeps "oiling out." What is causing this and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute, or if the solute has a high affinity for residual impurities.

Troubleshooting Steps:

  • Choose the Right Solvent System: The choice of solvent is critical for successful recrystallization.[2] For nitro-aromatic compounds, alcoholic solvents are often a good choice.[2]

    • Action: Try using ethanol or a mixture of solvents. For instance, you can dissolve the compound in a minimal amount of a good solvent (like acetone or ethyl acetate) at an elevated temperature, and then slowly add a poor solvent (like hexane or water) until the solution becomes slightly cloudy. Then, allow it to cool slowly.[3]

    • Rationale: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Using a solvent pair allows for fine-tuning of the solvent polarity to achieve this balance.

  • Control the Cooling Rate: Rapid cooling often leads to oiling out or the formation of very small crystals that trap impurities.

    • Action: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly in an ice bath. Once it has reached room temperature, you can then place it in an ice bath to maximize the yield.

    • Rationale: Slow cooling allows for the formation of a well-ordered crystal lattice, which excludes impurities.

  • Induce Crystallization: If no crystals form upon cooling, you may need to induce crystallization.

    • Action:

      • Scratch the inside of the flask: Use a glass rod to scratch the flask below the surface of the solution. This creates a rough surface that can initiate crystal growth.

      • Seed the solution: Add a tiny crystal of the pure product to the solution. This will act as a template for further crystallization.

    • Rationale: These methods provide nucleation sites for crystal formation to begin.[3]

Question 4: My recrystallized product is still colored (e.g., yellow or brown). How can I obtain a colorless product?

Answer:

The color is likely due to persistent, highly conjugated impurities or degradation products. Indole derivatives can be susceptible to oxidation, which can lead to colored byproducts.

Troubleshooting Steps:

  • Use Activated Carbon: Activated carbon is very effective at adsorbing colored impurities.

    • Action: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon (about 1-2% of the weight of your compound). Swirl the hot solution for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool.

    • Rationale: Activated carbon has a high surface area and can adsorb large, flat, conjugated molecules that are often responsible for color.

  • Storage Conditions: Nitro-aromatic compounds can be sensitive to light and heat.[1]

    • Action: Store the purified this compound in a cool, dark place, preferably in an amber vial under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: This will prevent degradation of the compound over time, which can lead to the formation of colored impurities.

III. Purity Assessment: Recommended Analytical Protocol

A robust analytical method is crucial to confirm the purity of your final product. High-Performance Liquid Chromatography (HPLC) is the recommended technique.

Parameter Recommended Conditions
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase. A good starting point is 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30 °C

Rationale: This reverse-phase HPLC method separates compounds based on their polarity. Impurities such as the more polar 5-nitro-1H-indole-3-carboxaldehyde will have a shorter retention time, while less polar impurities like 5-nitroindole will have a longer retention time than the product.

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis (Optimize Solvent System) Crude_Product->TLC_Analysis Column_Chromatography Silica Gel Column Chromatography TLC_Analysis->Column_Chromatography Fraction_Analysis Analyze Fractions by TLC Column_Chromatography->Fraction_Analysis Combine_Pure Combine Pure Fractions & Evaporate Solvent Fraction_Analysis->Combine_Pure Recrystallization Recrystallization (e.g., from Ethanol) Combine_Pure->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product Purity_Check Purity Check by HPLC Final_Product->Purity_Check

Caption: Recommended purification and analysis workflow.

IV. Frequently Asked Questions (FAQs)

Q1: What is a typical purity for commercially available this compound? A: Commercially available this compound is typically offered at a purity of 97% or higher.[4]

Q2: Is this compound stable? A: As a nitro-aromatic compound, it can be sensitive to light and heat.[1] It is best stored in a cool, dark place under an inert atmosphere to prevent degradation.

Q3: Can I use a different purification method instead of column chromatography? A: If your crude product is already relatively pure, you may be able to achieve the desired purity by recrystallization alone. However, for crude mixtures containing significant amounts of various impurities, column chromatography is generally necessary as a first step to separate the components.

Q4: My final product has the correct mass spectrum, but the NMR shows some small extra peaks. What could they be? A: These could be isomeric impurities, such as other nitro-substituted indole-3-carbonitriles that may have formed during the nitration step. Their mass would be identical to your product. Careful optimization of your chromatography may be required to separate these isomers.

V. References

  • BenchChem (2025). Application Notes and Protocols for the Synthesis of 2-(5-Nitro-1H-indol-3-yl)acetonitrile Analogs. --INVALID-LINK--

  • BenchChem (2025). Application Notes and Protocols for the Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile. --INVALID-LINK--

  • Organic Syntheses Procedure. "indole-3-carbonitrile". --INVALID-LINK--

  • BenchChem (2025). Minimizing side reactions during the synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile. --INVALID-LINK--

  • ChemicalBook. 5-Nitroindole synthesis. --INVALID-LINK--

  • BenchChem (2025). Comparison of different synthetic routes for 2-(5-nitro-1H-indol-3-yl)acetonitrile. --INVALID-LINK--

  • HemoHelper. This compound, min 97%, 1 gram. --INVALID-LINK--

  • Angewandte Chemie International Edition (2018). "Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity". --INVALID-LINK--

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. --INVALID-LINK--

  • Fieldguide2chemistry (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. --INVALID-LINK--

References

Technical Support Center: A Guide to the Storage and Handling of 5-nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-nitro-1H-indole-3-carbonitrile is a valuable building block in medicinal chemistry and drug development, often used in the synthesis of complex heterocyclic structures.[1] The chemical integrity of this reagent is paramount for obtaining reliable and reproducible experimental results. Due to its specific functional groups—a nitroaromatic system, an indole ring, and a nitrile moiety—this compound is susceptible to several degradation pathways if not stored and handled correctly. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term stability of your samples.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage temperatures for this compound?

For short-term storage (up to several weeks), refrigeration at 2-8°C is recommended.[2] For long-term storage, samples should be kept frozen at -20°C or below . Consistently low temperatures are crucial for slowing down all potential chemical degradation reactions.[3]

Q2: Do I need to protect this compound from light?

Yes, absolutely. Nitroaromatic compounds are frequently sensitive to light, which can induce photodegradation.[4][5] It is imperative to store this compound in an amber glass vial or to wrap the container in aluminum foil to protect it from both UV and visible light exposure.[6][7]

Q3: Is this compound sensitive to air or moisture?

Yes. The compound is susceptible to degradation from both atmospheric oxygen and moisture. The nitrile group can undergo hydrolysis in the presence of water, while the indole ring can be susceptible to oxidation.[8][9] Therefore, the compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[7][10]

Q4: I received the compound at ambient temperature. Is it still viable?

While some suppliers may ship at ambient temperature, this does not mean the compound is stable under these conditions long-term.[11] The viability depends on the duration and temperature profile of the transit. For critical applications, it is highly recommended to perform a quality control check via HPLC to confirm purity before use. If the compound appears discolored (e.g., darker than the typical light-yellow/brown), degradation may have occurred.

Section 2: Understanding Degradation: Key Pathways

The molecular structure of this compound contains three key functional groups that are susceptible to specific degradation mechanisms. Understanding these pathways is essential for developing an effective storage strategy.

  • 2.1 Hydrolysis of the Nitrile Group: The carbonitrile (nitrile) functional group is prone to hydrolysis, especially in the presence of trace amounts of water, which can be catalyzed by acidic or basic impurities. This reaction typically proceeds in two stages, first forming the corresponding amide (5-nitro-1H-indole-3-carboxamide) and subsequently the carboxylic acid (5-nitro-1H-indole-3-carboxylic acid).[8][12][13] This is one of the most common degradation pathways for nitrile-containing compounds.

  • 2.2 Photodegradation of the Nitroaromatic System: Nitroaromatic compounds can absorb UV and visible light, leading to electronically excited states that can undergo various chemical reactions.[4][14] Potential photodegradation pathways include the reduction of the nitro group to nitroso or amino functionalities or even cleavage of the aromatic ring system under harsh conditions.[5]

  • 2.3 Oxidation of the Indole Ring: The indole nucleus, despite being part of a nitroaromatic system, is an electron-rich heterocycle that can be susceptible to oxidation by atmospheric oxygen.[9][15] This can lead to a complex mixture of degradation products, compromising sample purity. While the electron-withdrawing nitro group reduces this susceptibility compared to unsubstituted indole, it does not eliminate the risk entirely.

Below is a diagram illustrating the primary environmental factors that can initiate degradation.

G main This compound (Parent Compound) product1 Hydrolysis Products (Amide, Carboxylic Acid) main->product1 Hydrolysis product2 Photodegradation Products (e.g., reduced nitro group) main->product2 Photolysis product3 Oxidation Products (e.g., ring-opened) main->product3 Oxidation factor1 Moisture (H₂O) factor1->main factor2 Light (UV/Visible) factor2->main factor3 Oxygen (O₂) factor3->main G start Start: Move primary container to inert atmosphere (glovebox) equilibrate Allow container to equilibrate to ambient temperature before opening start->equilibrate open_main Open primary container equilibrate->open_main weigh Quickly weigh desired amounts into pre-labeled aliquot vials open_main->weigh backfill Backfill headspace of each vial with inert gas weigh->backfill seal_aliquot Tightly seal aliquot vials (PTFE-lined caps) backfill->seal_aliquot seal_main Reseal primary container under inert atmosphere seal_aliquot->seal_main store Store all vials under recommended long-term conditions (-20°C, dark) seal_main->store end End store->end G start Inconsistent results or visual change (color)? check_storage Review storage and handling history start->check_storage Yes analyze Perform analytical QC check (e.g., HPLC, LC-MS) check_storage->analyze compare Compare data to reference standard or initial QC data analyze->compare degraded Degradation confirmed? compare->degraded procure_new Action: Procure new, verified lot of the compound degraded->procure_new Yes review_protocol Action: Review experimental protocol for other error sources degraded->review_protocol No

References

Technical Support Center: 5-Nitro-1H-Indole-3-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-nitro-1H-indole-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to support your experimental work.

I. Overview of Synthetic Strategies

The synthesis of this compound typically involves two main strategies:

  • Nitration of a Pre-existing Indole-3-carbonitrile: This direct approach involves the electrophilic nitration of the indole ring at the C-5 position.

  • Conversion of a 5-Nitroindole Precursor: This strategy often starts with the nitration of a more readily available indole derivative, like indole-3-carboxaldehyde, followed by the conversion of the C-3 substituent into a nitrile group.[1]

Each of these routes has its own set of challenges, primarily related to controlling the regioselectivity of the nitration and minimizing the formation of byproducts. The indole nucleus is highly reactive and susceptible to polymerization under strongly acidic conditions, which are often employed for nitration.[2][3]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your product will largely depend on the synthetic route and reaction conditions. However, some common impurities to look out for include:

  • Regioisomers: The 6-nitro isomer is a common byproduct of the nitration reaction. The ratio of 5-nitro to 6-nitro isomers is highly dependent on the reaction conditions.[2]

  • Dinitrated Products: Over-nitration can lead to the formation of dinitroindoles, such as 3,5- and 3,6-dinitroindoles, especially with potent nitrating agents or prolonged reaction times.[2]

  • N-Nitrosoindoles: If nitrite impurities are present in the nitric acid or formed as a byproduct, they can react with the indole nitrogen to form N-nitrosoindoles.[2][4]

  • Polymeric Byproducts: Indoles are prone to acid-catalyzed polymerization, resulting in the formation of dark, insoluble tars that can significantly reduce your yield.[2][3] This is particularly an issue when using strong acids like sulfuric acid.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of the starting indole derivative in your crude product.

  • Hydrolysis Products: If the reaction or workup is performed under harsh acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxamide or carboxylic acid.[5]

Q2: My reaction mixture turned into a dark, intractable tar. What happened and how can I prevent it?

A2: The formation of a dark tar is a classic sign of acid-catalyzed polymerization of the indole ring.[2][3] The C-3 position of indole is highly electron-rich and susceptible to protonation in the presence of strong acids. This generates a reactive indoleninium cation that can attack another indole molecule, initiating a chain reaction that leads to high molecular weight polymers.[2]

To prevent this:

  • Avoid Strong Acids: Whenever possible, avoid using strong acids like a mixture of nitric and sulfuric acid.[3]

  • Use Milder Nitrating Agents: Consider using milder nitrating agents such as acetyl nitrate or benzoyl nitrate, which are less prone to causing polymerization.[2][3]

  • Maintain Low Temperatures: Performing the reaction at low temperatures (e.g., -20 °C to 0 °C) can slow down the rate of polymerization more significantly than the rate of nitration.[2]

  • Protect the Indole Nitrogen: Protecting the indole nitrogen with a group like tosyl (Ts) or tert-butyloxycarbonyl (Boc) can modulate the reactivity of the indole ring and reduce the likelihood of polymerization.[2]

Q3: I am seeing a significant amount of the 6-nitro isomer in my product. How can I improve the regioselectivity for the 5-position?

A3: Achieving high regioselectivity in indole nitration can be challenging. While the C-5 position is generally favored, the C-6 position can also be nitrated.[2] To improve the selectivity for the 5-position:

  • Choice of Nitrating Agent: The choice of nitrating agent and solvent system can influence the regioselectivity. Experiment with different nitrating agents to find the optimal conditions for your specific substrate.

  • Reaction Temperature: Carefully controlling the reaction temperature can sometimes influence the isomer ratio.

  • N-Protection: As mentioned before, protecting the indole nitrogen can alter the electronic distribution in the indole ring and may favor nitration at the C-5 position.

Q4: My final product is degrading upon storage. What are the recommended storage conditions?

A4: 3-Cyanoindole derivatives can be sensitive to light, heat, and non-neutral pH conditions.[5] A color change, often to yellow or brown, is a common sign of degradation, which could be due to oxidation or photodegradation leading to colored polymeric byproducts.[5] For long-term storage, it is recommended to:

  • Store the solid compound in a cool (2-8°C or -20°C), dark, and dry environment.[5]

  • Use a tightly sealed container to protect it from moisture and atmospheric oxygen.[5]

  • Storing under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.[5]

  • If in solution, prepare it fresh and protect it from light using amber vials or by wrapping the container in aluminum foil.[5]

III. Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low to no yield of the desired product - Incomplete reaction. - Degradation of starting material or product. - Inefficient workup and extraction.- Monitor the reaction closely using TLC or LC-MS to determine the optimal reaction time. - Use milder reaction conditions (lower temperature, less aggressive reagents). - Ensure the pH of the aqueous phase during extraction is optimized to keep your product in the organic layer.
Formation of multiple spots on TLC, difficult to purify - Presence of multiple regioisomers (e.g., 6-nitro). - Dinitration. - Formation of various byproducts.- Optimize reaction conditions (temperature, stoichiometry of nitrating agent) to favor the formation of the 5-nitro isomer. - Use a milder nitrating agent to reduce dinitration.[2] - Employ careful column chromatography, possibly using a gradient elution, to separate the isomers.
Product is a dark oil or solid that is difficult to handle - Presence of polymeric tars.- Modify the reaction to prevent polymerization (see FAQ Q2). - During workup, try triturating the crude product with a non-polar solvent to precipitate the desired product while leaving the polymeric material in solution, or vice-versa.
Presence of an impurity with a molecular weight corresponding to the starting material - Incomplete reaction.- Increase the reaction time or temperature cautiously. - Increase the stoichiometry of the nitrating agent slightly, but be mindful of potential over-nitration.
Nitrile group hydrolysis (presence of amide or carboxylic acid impurity) - Harsh acidic or basic conditions during reaction or workup.[5]- Use milder conditions for the reaction. - Neutralize the reaction mixture carefully during workup, avoiding prolonged exposure to strong acids or bases.

IV. Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound via Nitration of Indole-3-carboxaldehyde and Subsequent Conversion

This two-step protocol is adapted from established methods for the nitration of indole derivatives and subsequent conversion of the aldehyde to a nitrile.[1]

Step 1: Synthesis of 5-nitroindole-3-carboxaldehyde [1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve indole-3-carboxaldehyde in concentrated sulfuric acid at 0 °C (ice bath). Stir until a clear solution is obtained.

  • Nitration: Slowly add a pre-cooled mixture of 70% nitric acid in concentrated sulfuric acid dropwise. Maintain the reaction temperature below 5 °C throughout the addition.

  • Quenching: After the addition is complete, continue stirring at 0-5 °C for a short period, monitoring the reaction by TLC. Carefully pour the reaction mixture onto crushed ice.

  • Workup: The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound from 5-nitroindole-3-carboxaldehyde

A common method for this conversion is the reaction with hydroxylamine followed by dehydration.

  • Oxime Formation: Dissolve 5-nitroindole-3-carboxaldehyde in a suitable solvent like ethanol or pyridine. Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) and stir at room temperature or with gentle heating until the aldehyde is consumed (monitor by TLC).

  • Dehydration: The crude oxime can be isolated or the reaction mixture can be directly treated with a dehydrating agent like acetic anhydride, trifluoroacetic anhydride, or phosphorus oxychloride to yield the nitrile.

  • Workup and Purification: After the reaction is complete, the mixture is quenched with water or ice, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude this compound is then purified by column chromatography on silica gel or by recrystallization.

Workflow Diagram: Synthesis and Impurity Formation

G cluster_synthesis Synthetic Pathway cluster_impurities Common Impurities Indole-3-carboxaldehyde Indole-3-carboxaldehyde 5-Nitroindole-3-carboxaldehyde 5-Nitroindole-3-carboxaldehyde Indole-3-carboxaldehyde->5-Nitroindole-3-carboxaldehyde Nitration (HNO3/H2SO4) Polymeric Tars Polymeric Tars Indole-3-carboxaldehyde->Polymeric Tars Acid-catalyzed Polymerization N-Nitrosoindoles N-Nitrosoindoles Indole-3-carboxaldehyde->N-Nitrosoindoles Nitrite Impurities This compound This compound 5-Nitroindole-3-carboxaldehyde->this compound Conversion to Nitrile 6-Nitro Isomer 6-Nitro Isomer 5-Nitroindole-3-carboxaldehyde->6-Nitro Isomer Side Reaction Dinitrated Products Dinitrated Products 5-Nitroindole-3-carboxaldehyde->Dinitrated Products Over-nitration G Crude Product Analysis (TLC/LC-MS) Crude Product Analysis (TLC/LC-MS) Multiple Spots/Peaks Multiple Spots/Peaks Crude Product Analysis (TLC/LC-MS)->Multiple Spots/Peaks Identify Impurities (MS, NMR) Identify Impurities (MS, NMR) Multiple Spots/Peaks->Identify Impurities (MS, NMR) Yes Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Multiple Spots/Peaks->Purification (Chromatography/Recrystallization) No (Single Major Spot) Isomer Present? Isomer Present? Identify Impurities (MS, NMR)->Isomer Present? Over-nitration Product? Over-nitration Product? Isomer Present?->Over-nitration Product? No Optimize Nitration Conditions Optimize Nitration Conditions Isomer Present?->Optimize Nitration Conditions Yes Polymerization Evidence? Polymerization Evidence? Over-nitration Product?->Polymerization Evidence? No Reduce Nitrating Agent Stoichiometry Reduce Nitrating Agent Stoichiometry Over-nitration Product?->Reduce Nitrating Agent Stoichiometry Yes Use Milder Conditions Use Milder Conditions Polymerization Evidence?->Use Milder Conditions Yes Polymerization Evidence?->Purification (Chromatography/Recrystallization) No Optimize Nitration Conditions->Crude Product Analysis (TLC/LC-MS) Reduce Nitrating Agent Stoichiometry->Crude Product Analysis (TLC/LC-MS) Use Milder Conditions->Crude Product Analysis (TLC/LC-MS) Pure Product Pure Product Purification (Chromatography/Recrystallization)->Pure Product

References

Technical Support Center: Navigating Regioisomer Formation in Indole Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for managing the complexities of indole nitration. This guide is crafted for researchers, scientists, and drug development professionals who encounter challenges with regioselectivity in their synthetic endeavors. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to control the formation of regioisomers and achieve your desired synthetic outcomes.

Introduction: The Challenge of Indole's Reactivity

The indole nucleus, a cornerstone of many pharmaceuticals and bioactive molecules, presents a unique set of challenges during electrophilic substitution reactions like nitration.[1][2] Its high electron density, particularly at the C3 position of the pyrrole ring, makes it highly susceptible to electrophilic attack.[3][4] However, this reactivity is a double-edged sword. Under strongly acidic conditions, often employed in classical nitration protocols (e.g., HNO₃/H₂SO₄), the indole ring is prone to protonation at C3.[3][5] This protonation deactivates the pyrrole ring and can initiate acid-catalyzed polymerization, leading to the formation of intractable tars and significantly reducing the yield of the desired product.[3][6]

This inherent reactivity profile is the primary reason for the formation of multiple regioisomers during nitration. The distribution of these isomers—primarily 3-nitro, 5-nitro, and 6-nitroindole—is highly dependent on the reaction conditions, the nitrating agent used, and the presence of substituents on the indole ring.[6] This guide will equip you with the knowledge to navigate these challenges and selectively synthesize your target nitroindole.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during your indole nitration experiments and provides actionable solutions based on established chemical principles.

Problem 1: Low yield of the desired nitroindole and formation of a dark, insoluble tar.

  • Causality: This is a classic sign of acid-catalyzed polymerization of the indole starting material.[6] Strong acids like sulfuric acid protonate the electron-rich C3 position, creating a reactive indoleninium cation that attacks other indole molecules, leading to polymer formation.[6]

  • Solutions:

    • Avoid Strong Acids: Whenever possible, avoid the use of strong, non-oxidizing acids like H₂SO₄.[6]

    • Employ Milder Nitrating Agents: Switch to non-acidic or milder nitrating agents. Reagents like benzoyl nitrate or acetyl nitrate are generally less aggressive and offer better control.[3][6] A recently developed method using tetramethylammonium nitrate and trifluoroacetic anhydride provides a non-acidic and non-metallic approach to selectively synthesize 3-nitroindoles.[1][7][8]

    • Low-Temperature Conditions: Perform the reaction at low temperatures (e.g., 0°C to -78°C) to minimize the rate of polymerization and other side reactions.[3][6]

Problem 2: Formation of multiple regioisomers, making purification difficult.

  • Causality: The formation of a mixture of isomers (e.g., 3-, 5-, and 6-nitroindoles) is a direct consequence of the competing reactivities of different positions on the indole ring under various reaction conditions.[6]

  • Solutions:

    • Strategic Selection of Nitrating Agent and Conditions: The choice of nitrating agent is paramount in directing the regioselectivity. The following table provides a general guideline:

Desired IsomerRecommended ApproachRationale
3-Nitroindole Use non-acidic nitrating agents like benzoyl nitrate or tetramethylammonium nitrate/trifluoroacetic anhydride.[3][5][7]Under non-acidic conditions, the C3 position is the most nucleophilic and readily attacked by the electrophile.[3]
5-Nitroindole Utilize a C2-substituted indole (e.g., 2-methylindole) under strongly acidic conditions (HNO₃/H₂SO₄).[3][5] An alternative is the Fischer indole synthesis starting from p-nitrophenylhydrazine.[9] A high-yielding method involves the nitration of 2-sodium sulfonate-1-acetylindole followed by hydrolysis.[10]Substitution at C2 blocks this position, and protonation at C3 deactivates the pyrrole ring, directing nitration to the electron-rich benzene ring, primarily at the C5 position.[5]
6-Nitroindole Often requires an indirect route, such as the nitration of ethyl indole-3-carboxylate followed by hydrolysis and decarboxylation.[9]Direct nitration of indole rarely yields the 6-nitro isomer as the major product.
7-Nitroindole An indirect method involving the nitration of sodium 1-acetylindoline-2-sulfonate is highly effective.[3]This multi-step process blocks the more reactive positions, directing nitration to the sterically hindered C7 position.[3]

Problem 3: Significant formation of dinitrated side products.

  • Causality: Over-nitration occurs when the reaction conditions are too harsh, the reaction time is too long, or an excess of a potent nitrating agent is used.[6] The most common dinitro isomers are 3,5- and 3,6-dinitroindoles.[6]

  • Solutions:

    • Control Stoichiometry: Carefully control the amount of the nitrating agent, using a minimal excess.[3][6]

    • Reduce Reaction Temperature: Performing the reaction at lower temperatures can decrease the rate of the second nitration, favoring the mono-nitrated product.[3][6]

    • Use a Milder Nitrating Agent: As with other side reactions, milder reagents provide better control and reduce the likelihood of dinitration.[6]

Problem 4: The reaction is sluggish or does not go to completion.

  • Causality: This can be due to several factors, including insufficient reactivity of the nitrating agent, poor solubility of the starting material, or deactivation of the indole ring by electron-withdrawing substituents.

  • Solutions:

    • Increase Temperature Cautiously: Gradually increasing the reaction temperature can enhance the reaction rate. However, this must be done with care to avoid promoting side reactions.[11]

    • Optimize Solvent System: Ensure your indole starting material is fully dissolved. A co-solvent that dissolves both the substrate and the nitrating agent can be beneficial. Acetic acid is a common choice.[11]

    • For Deactivated Indoles: If your indole has electron-withdrawing groups, you may need to use a stronger nitrating agent or higher temperatures.[11] Be aware that this can negatively impact selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the preferential C3 nitration of indole under non-acidic conditions?

The C3 position of the indole ring has the highest electron density, making it the most nucleophilic and therefore the most favorable site for electrophilic attack.[3][4] The lone pair of electrons on the nitrogen atom is delocalized into the pyrrole ring, further enhancing the nucleophilicity of C3.

Q2: Why does the presence of a substituent at the C2 position of indole favor C5 nitration under acidic conditions?

With the C2 position blocked, and the C3 position protonated and thus deactivated under strong acid, the electrophilic attack is directed to the benzene portion of the molecule.[5] The C5 position is electronically favored for nitration on the deactivated indole nucleus.

Q3: Can I use protecting groups to control the regioselectivity of indole nitration?

Yes, N-protecting groups can be a valuable tool. Protecting the indole nitrogen with groups like tosyl (Ts), benzenesulfonyl (Bs), or tert-butyloxycarbonyl (Boc) can modulate the reactivity of the indole ring.[6][12] For example, nitration of 1-(phenylsulfonyl)indole with acetyl nitrate can yield a mixture of 3-nitro and 6-nitro derivatives, demonstrating a shift in regioselectivity.[12] N-protection can also improve the stability of the indole ring to acidic conditions.[6]

Q4: Are there any "green" or more environmentally friendly methods for indole nitration?

Recent research has focused on developing milder and more sustainable nitration protocols. The use of tetramethylammonium nitrate with trifluoroacetic anhydride is a promising metal-free and acid-free method that proceeds under mild conditions.[1][7][8] These methods often offer high regioselectivity for the 3-nitroindole and avoid the use of hazardous strong acids.[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Nitroindole using a Non-Acidic Method

This protocol is based on a recently developed mild and efficient method for the synthesis of 3-nitroindoles.[1][7]

Materials:

  • N-Boc-indole

  • Tetramethylammonium nitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride (TFAA)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a reaction vessel, dissolve N-Boc-indole (1 mmol) and tetramethylammonium nitrate (1.1 mmol) in acetonitrile (1 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1 mL) to the reaction mixture.

  • Stir the reaction at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-3-nitroindole.

  • The Boc protecting group can be subsequently removed under standard conditions if the free 3-nitroindole is desired.

Protocol 2: Synthesis of 5-Nitro-2-methylindole

This protocol illustrates the typical regioselectivity observed for activated indoles under strongly acidic conditions.[3]

Materials:

  • 2-Methylindole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

Procedure:

  • In a flask, dissolve 2-methylindole in concentrated sulfuric acid at a low temperature (e.g., 0°C).

  • In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10°C in an ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 2-methylindole, ensuring the reaction temperature is maintained at or below 5°C.

  • After the addition is complete, continue stirring the reaction mixture at low temperature for a designated period, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 5-nitro-2-methylindole.

Visualizing Reaction Pathways

Indole_Nitration_Pathways cluster_conditions Reaction Conditions cluster_starting_material Starting Material cluster_products Major Product Non-Acidic Non-Acidic 3-Nitroindole 3-Nitroindole Non-Acidic->3-Nitroindole Strongly Acidic Strongly Acidic 5-Nitroindole 5-Nitroindole Strongly Acidic->5-Nitroindole Polymerization Polymerization Strongly Acidic->Polymerization Indole Indole Indole->3-Nitroindole e.g., Benzoyl Nitrate Indole->Polymerization e.g., HNO3/H2SO4 2-Substituted Indole 2-Substituted Indole 2-Substituted Indole->5-Nitroindole e.g., HNO3/H2SO4

Caption: Decision tree for predicting the major product of indole nitration based on starting material and reaction conditions.

Conclusion

Controlling regioisomer formation during indole nitration is a multifaceted challenge that requires a deep understanding of the underlying reaction mechanisms and the careful selection of reagents and conditions. By moving away from harsh, classical nitration methods towards milder, more selective reagents, researchers can significantly improve yields and minimize the formation of unwanted side products. This guide provides a framework for troubleshooting common issues and selecting the appropriate synthetic strategy to achieve your desired nitroindole isomer. For further inquiries, please do not hesitate to contact our technical support team.

References

Technical Support Center: Optimizing Solvent Systems for 5-nitro-1H-indole-3-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the chemistry of 5-nitro-1H-indole-3-carbonitrile. This molecule, with its electron-deficient aromatic system and multiple reactive sites, presents unique challenges and opportunities in synthetic chemistry. A critical, yet often underestimated, factor in harnessing its potential is the selection of an optimal solvent system. The solvent does not merely act as a passive medium; it actively influences solubility, reaction kinetics, pathway selection, and ultimately, the yield and purity of your desired product.

This guide is structured to address the practical issues you may encounter in the laboratory. We will move from general frequently asked questions (FAQs) to in-depth troubleshooting guides for specific reaction classes. Our goal is to provide not just solutions, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding solvent selection for reactions involving this compound.

Q1: My starting material, this compound, has poor solubility in common solvents. What should I use?

A: This is a frequent challenge. The planar, polar, and crystalline nature of this compound limits its solubility in many common non-polar and moderately polar solvents.

  • Causality: The combination of the polar nitro group (-NO₂), the hydrogen-bond-donating indole N-H, and the polar nitrile (-CN) group contributes to a high crystal lattice energy. Overcoming this energy requires solvents that can effectively solvate these functional groups.

  • Recommendations:

    • Polar Aprotic Solvents: These are typically the best choice for dissolving the starting material. Solvents like N,N-Dimethylformamide (DMF) , Dimethyl sulfoxide (DMSO) , N-Methyl-2-pyrrolidone (NMP) , and Acetonitrile (MeCN) are excellent starting points.[1]

    • Ethers: Tetrahydrofuran (THF) and 1,4-Dioxane may offer moderate solubility, especially upon gentle heating.

    • Alcohols: While polar protic solvents like ethanol and methanol can be used, solubility might be lower compared to DMF or DMSO.[2]

    • Solvent Mixtures: A mixture, such as THF/DMF or Dichloromethane/Methanol, can sometimes provide the desired solubility profile without committing to a very high-boiling point solvent like pure DMF or DMSO, which can complicate product isolation.

Data Presentation: Properties of Recommended Solvents

Solvent Polarity Index Boiling Point (°C) Dielectric Constant (ε) Notes
DMF 6.4 153 36.7 Excellent solvating power, but high boiling point can make removal difficult.
DMSO 7.2 189 46.7 Very strong solvent, but difficult to remove and can interfere with some reactions.
Acetonitrile 5.8 82 37.5 Good balance of polarity and volatility. Often a good starting point for screening.[3][4]
THF 4.0 66 7.6 Moderate solubility, useful for reactions at lower temperatures.

| Ethanol | 4.3 | 78 | 24.6 | Protic nature can interfere with certain reagents (e.g., strong bases). |

Q2: I'm observing a low yield, and I suspect the solvent. How can a solvent impact my reaction yield?

A: The solvent can dramatically affect reaction rates and equilibrium positions. For a molecule like this compound, which often undergoes reactions involving charged intermediates (e.g., SNAr), this effect is magnified.

  • Kinetic Effects:

    • Transition State Stabilization: For reactions that proceed through a charged or highly polar transition state, polar solvents will accelerate the reaction rate by stabilizing this transition state relative to the less polar starting materials. For instance, in Nucleophilic Aromatic Substitution (SNAr), polar aprotic solvents are known to dramatically increase reaction rates.[5]

    • Reagent Solvation: The solvent can cage reactants, hindering their ability to collide effectively, or it can solvate leaving groups, facilitating their departure and speeding up the reaction.

  • Side Reactions:

    • Solvolysis: Protic solvents (water, alcohols) can act as nucleophiles, leading to unwanted side products.

    • Decomposition: The indole nucleus can be sensitive to strongly acidic or basic conditions, which can be exacerbated by the choice of solvent.[6][7] For example, using a solvent that is not dry can introduce moisture, leading to hydrolysis of sensitive reagents or intermediates.

Q3: My TLC shows multiple unexpected spots. Could the solvent be promoting side product formation?

A: Yes, absolutely. Beyond simple solvolysis, the solvent system can influence the selectivity of a reaction.

  • Regioselectivity: In cases where multiple reaction sites are available, the solvent can influence which site is favored. For example, in the alkylation of the indole, the solvent can affect the ratio of N-alkylation to C3-alkylation.[8][9] Using a strong base in a polar solvent like DMF often favors N-deprotonation and subsequent N-alkylation.[10]

  • Competing Pathways: The indole ring itself is susceptible to oxidation or polymerization under certain conditions.[8][11] A solvent that poorly solubilizes the starting material might require higher reaction temperatures, which in turn can provide the activation energy needed for these undesired decomposition pathways.

Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a key reaction for modifying the this compound core, leveraging the electron-withdrawing power of the nitro group. The choice of solvent is paramount for success.

Problem: My SNAr reaction with a nucleophile (e.g., an amine or thiol) is slow, incomplete, or fails entirely.
  • Root Cause Analysis: SNAr reactions on nitroaromatics proceed via a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is the key to a facile reaction. Non-polar solvents cannot stabilize this charged intermediate, leading to a very high activation energy barrier.

  • Troubleshooting Protocol:

    • Solvent Choice: Switch to a polar aprotic solvent. DMF or DMSO are the gold standards for this reaction as they excel at solvating cations (like K⁺ from a base like K₂CO₃) while leaving the nucleophile relatively "bare" and highly reactive. THF can be used but often gives slower rates.[5]

    • Base and Solubility: Ensure your base (e.g., K₂CO₃, Cs₂CO₃, DBU) is at least partially soluble or forms a fine, reactive suspension in the chosen solvent. If the base is inactive at the bottom of the flask, the reaction will not proceed.

    • Temperature: While high temperatures can help, they can also lead to decomposition. An optimal solvent allows the reaction to proceed at a more moderate temperature (e.g., 80-120 °C). If your reaction requires temperatures above 150 °C in a suboptimal solvent, it is a strong indicator that you should switch to a more polar aprotic system.

    • Moisture Control: Ensure your solvent and reagents are anhydrous. Water can compete as a nucleophile and can deactivate strong bases.

  • Experimental Workflow: Solvent Screening for SNAr

    G start SNAr Reaction Fails (Low Yield / No Reaction) check_solv Is the solvent polar aprotic? (e.g., DMF, DMSO, NMP) start->check_solv switch_solv Action: Switch to DMF or DMSO. Rationale: Stabilizes Meisenheimer complex. check_solv->switch_solv No check_temp Is reaction temperature optimized? (Typically 80-120 °C) check_solv->check_temp Yes no_polar No yes_polar Yes re_run Monitor by TLC/LC-MS switch_solv->re_run Re-run Experiment inc_temp Action: Increase temperature incrementally. Caution: Monitor for decomposition. check_temp->inc_temp No check_base Is the base appropriate and dry? (e.g., K2CO3, Cs2CO3) check_temp->check_base Yes inc_temp->re_run base_issue Action: Use a stronger/drier base (e.g., Cs2CO3). Ensure anhydrous conditions. check_base->base_issue No success Problem Likely Resolved or Requires Deeper Mechanistic Study check_base->success Yes base_issue->re_run

    Caption: Troubleshooting workflow for SNAr reactions.

Troubleshooting Guide 2: Reduction of the 5-Nitro Group

Converting the 5-nitro group to a 5-amino group is a fundamental transformation, opening up a vast chemical space for further derivatization. The choice of solvent is highly dependent on the reduction method employed.

Problem: My catalytic hydrogenation (e.g., H₂, Pd/C) of the nitro group is inefficient or has stalled.
  • Root Cause Analysis: Catalytic hydrogenation is a heterogeneous reaction. The solvent must (1) dissolve the starting material, (2) keep the catalyst suspended, and (3) not poison the catalyst surface.

  • Troubleshooting Protocol:

    • Solubility is Key: If the this compound is not fully dissolved, the reaction rate will be limited by its dissolution rate.

      • Recommended Solvents: Ethanol , Methanol , and Ethyl Acetate are common choices.[2] However, given the substrate's solubility, you may need to use a solvent mixture. A small amount of DMF or THF added to Ethanol or Ethyl Acetate can dramatically improve solubility without poisoning the catalyst.

    • Catalyst Poisoning: Some solvents or impurities can adsorb to the palladium surface more strongly than the substrate, effectively poisoning the catalyst.

      • Action: Ensure high-purity (e.g., HPLC grade) solvents. Avoid sulfur-containing solvents (like DMSO) and chlorinated solvents if possible, as these are known catalyst poisons.

    • Product Inhibition: The product, 5-amino-1H-indole-3-carbonitrile, may be less soluble in the reaction solvent and could precipitate onto the catalyst surface, deactivating it.

      • Action: Monitor the reaction. If you see a precipitate forming, consider adding a co-solvent that will keep the amino-indole product in solution.

  • Data Presentation: Solvent Systems for Nitro Group Reduction

    Reduction Method Typical Solvents Advantages Disadvantages & Troubleshooting
    Catalytic Hydrogenation (H₂, Pd/C) EtOH, MeOH, EtOAc, THF, or mixtures (e.g., EtOH/THF) Clean reaction, easy workup (filtration). Requires specialized equipment (hydrogenator). Sensitive to catalyst poisons. Troubleshooting: Improve substrate solubility with co-solvents. Use high-purity solvents.
    Chemical Reduction (SnCl₂·2H₂O) Ethanol, Concentrated HCl Inexpensive, robust, tolerates many functional groups.[2] Workup can be cumbersome due to tin salts. Requires strongly acidic conditions which may not be suitable for all substrates. Troubleshooting: Ensure sufficient acid is present to maintain a homogenous solution.

    | Chemical Reduction (Na₂S₂O₄) | aq. NaOH, Biphasic systems (e.g., Ether/Water) | Mild conditions, useful for sensitive molecules.[2][12] | Can sometimes be lower yielding; workup involves extraction from an aqueous phase. Troubleshooting: Vigorous stirring is essential for biphasic systems to ensure adequate phase transfer. |

Troubleshooting Guide 3: Purification and Recrystallization

Even a successful reaction can be undermined by difficult purification. Selecting the right solvent system for recrystallization or chromatography is crucial.

Problem: I cannot effectively purify my this compound derivative by recrystallization.
  • Root Cause Analysis: The principle of recrystallization relies on finding a solvent (or solvent pair) in which your product has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain soluble at all temperatures.

  • Protocol: Systematic Screening for a Recrystallization Solvent

    • Small-Scale Tests: In parallel, place ~10-20 mg of your crude product into several small test tubes.

    • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Good candidates include Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, and mixtures like EtOAc/Hexane or Dichloromethane/Methanol.

    • Observe at Room Temp: Identify solvents in which the compound is insoluble or sparingly soluble at room temperature. These are your primary candidates. Solvents that dissolve the compound immediately are unsuitable for single-solvent recrystallization but may be useful as the "good" solvent in a solvent-pair system.

    • Heat: Gently heat the tubes containing the promising insoluble candidates. The ideal solvent will fully dissolve your compound at or near its boiling point.

    • Cool: Allow the clear, hot solutions to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a successful system. If the product "oils out," the solvent system is not ideal.

    • Solvent-Pair (if needed): If no single solvent works, use a solvent-pair system. Dissolve your compound in a minimum amount of a "good" solvent (one in which it is very soluble, e.g., Acetone or THF). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., Hexane or Water) at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow to cool slowly.

  • Workflow Diagram: Recrystallization Solvent Selection

    G start Start: Crude Product solubility_test Test Solubility in Various Solvents (e.g., EtOH, MeCN, EtOAc, Toluene) start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold unsuitable Result: Unsuitable as single solvent. (Consider for solvent-pair) dissolves_cold->unsuitable Yes heat_test Heat the Suspension dissolves_cold->heat_test No dissolves_hot Dissolves when Hot? heat_test->dissolves_hot cool_solution Cool Slowly to RT, then 0 °C dissolves_hot->cool_solution Yes unsuitable2 Result: Unsuitable Solvent dissolves_hot->unsuitable2 No crystals_form Crystals Form? cool_solution->crystals_form success Result: Good Recrystallization Solvent! crystals_form->success Yes solvent_pair Action: Try a Solvent-Pair System (e.g., Acetone/Hexane) crystals_form->solvent_pair No (Oils out / No precipitate)

    Caption: Decision process for selecting a recrystallization solvent.

References

Technical Support Center: Catalyst Selection for Synthesis of 5-Nitro-1H-Indole-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-nitro-1H-indole-3-carbonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals. The introduction of a cyano group onto the 5-nitroindole scaffold is a critical transformation, creating a versatile intermediate for a host of pharmacologically active compounds.[1] However, the success of this synthesis is highly dependent on the judicious selection of a catalytic system.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Catalyst Selection & Core Concepts (FAQ)

This section addresses fundamental questions regarding the choice of catalyst and reaction components for the cyanation of 5-nitro-1H-indole precursors (typically 3-halo-5-nitroindoles).

Q1: What are the primary classes of catalysts used for synthesizing indole-3-carbonitriles?

A1: The most prominent and effective catalysts for this transformation are transition-metal-based, primarily utilizing palladium (Pd) and copper (Cu).[2]

  • Palladium-based catalysts are highly versatile and widely used for cross-coupling reactions, including cyanation.[2][3] They typically operate via a Pd(0)/Pd(II) catalytic cycle. Common palladium sources include Palladium(II) Acetate (Pd(OAc)₂) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4][5]

  • Copper-based catalysts , particularly Copper(I) Cyanide (CuCN), are used in the traditional Rosenmund-von Braun reaction. While effective, this method often requires high temperatures and stoichiometric amounts of the toxic copper cyanide reagent.[5]

  • Other transition metals like Nickel (Ni) and Rhodium (Rh) have also been explored for cyanation reactions, though they are less common for this specific indole synthesis.[2][6]

Q2: How do I choose between a Palladium and a Copper catalyst system?

A2: The choice involves a trade-off between reaction conditions, toxicity, and substrate scope.

  • Choose Palladium for Milder Conditions and Broader Scope: Palladium-catalyzed reactions generally proceed under milder conditions and exhibit greater functional group tolerance compared to traditional copper-based methods.[2][5] They are often the preferred choice for complex molecules with sensitive functional groups. The nitro group on the indole ring is electron-withdrawing, which can influence the reactivity of the substrate in palladium-catalyzed cross-coupling.

  • Consider Copper for Simplicity (with Caution): The Rosenmund-von Braun reaction using CuCN is a simpler setup, as it does not require an external ligand.[5] However, the high toxicity of CuCN and the often harsh reaction temperatures are significant drawbacks.[5]

Q3: What is the role of the ligand in palladium-catalyzed cyanation?

A3: Ligands are critical for stabilizing the palladium catalyst and modulating its reactivity. They bind to the palladium center, influencing its electronic properties and steric environment.

  • Mechanism: The ligand facilitates key steps in the catalytic cycle, such as the oxidative addition of the aryl halide to the Pd(0) complex and the final reductive elimination of the nitrile product.[2][3]

  • Impact on Performance: The choice of ligand can significantly impact reaction yield, rate, and catalyst stability. For instance, bulky phosphine ligands can ease the reductive elimination step, improving product formation.[3] Sterically hindered biaryl phosphine ligands have shown high efficacy in similar cross-coupling reactions.

Q4: Which cyanide source is best and why?

A4: The choice of cyanide source is critical for both safety and catalytic efficiency.

  • Toxic Reagents: Simple salts like KCN and NaCN are effective but highly toxic.[4]

  • Safer Alternatives: Zinc Cyanide (Zn(CN)₂) and Potassium Ferrocyanide (K₄[Fe(CN)₆]) are widely adopted as safer, less toxic alternatives.[4][5][7]

    • Zn(CN)₂: Often used in palladium-catalyzed reactions, it is less toxic than alkali metal cyanides.[5]

    • K₄[Fe(CN)₆]: This stable complex releases cyanide ions slowly into the reaction mixture, which helps to avoid poisoning the palladium catalyst that can occur with high concentrations of free cyanide ions.[8] It is considered an environmentally benign cyanide source.[7]

Section 2: Troubleshooting Guide for Experimental Issues

This section is formatted to directly address common problems encountered during the synthesis.

Problem Area 1: Low or No Product Yield

Q: My reaction shows very low conversion of the 3-halo-5-nitroindole starting material. What are the first steps in troubleshooting?

A: Low conversion is a frequent issue. A systematic check is the most effective approach.

  • Verify Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[4] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are appropriately degassed.

  • Assess Catalyst Activity:

    • Cause: The palladium catalyst may be deactivated or "poisoned." Excess free cyanide ions can bind strongly to the palladium center, forming inactive complexes like [(CN)₄Pd]²⁻ and halting the catalytic cycle.[2][8][9] Moisture is particularly detrimental as it can lead to the formation of HCN, which is highly reactive towards Pd(0).[8][9]

    • Solution:

      • Use a less toxic cyanide source like K₄[Fe(CN)₆] that provides a slow release of cyanide.[8]

      • Ensure all reagents and solvents are rigorously dried.

      • Consider adding a co-catalyst (e.g., Cu or Zn salts) which can help mitigate catalyst deactivation by cyanide.[2]

  • Check Reaction Temperature: Cyanation reactions require specific temperature ranges. Temperatures that are too low may result in no reaction, while excessively high temperatures can cause catalyst decomposition (e.g., formation of palladium black) and byproduct formation. Optimize the temperature in small-scale trials; temperatures around 110-130°C are often effective.

Problem Area 2: Side Product Formation

Q: I'm getting my desired product, but also a significant amount of an unidentified, possibly dimeric, byproduct. How can I improve selectivity?

A: Side product formation often points to issues with indole ring reactivity or catalyst instability.

  • Protect the Indole Nitrogen: The indole N-H proton is acidic and can be nucleophilic, leading to N-functionalization side reactions.[4]

    • Cause: Under basic conditions, the indole nitrogen can be deprotonated and compete in reactions.[10]

    • Solution: Protect the indole nitrogen with a suitable protecting group like Boc (tert-butyloxycarbonyl), Ts (tosyl), or Bn (benzyl).[4] This blocks the N-H from participating in side reactions and can improve solubility and selectivity.

  • Control Catalyst Loading:

    • Cause: High catalyst loading can sometimes lead to undesired side reactions.

    • Solution: Titrate the catalyst loading downwards. While 5 mol% might be a starting point, some protocols achieve good results with as little as 0.1 mol%.[7]

Q: The nitro group on my indole is being reduced, leading to the 5-aminoindole derivative. How can I prevent this?

A: Unwanted reduction of the nitro group is a common challenge, especially during purification or under certain reaction conditions.

  • Cause: Some catalyst systems, particularly under hydrogenation conditions (e.g., using H₂ gas with Pd/C), are designed to reduce nitro groups.[11] Certain phosphine ligands or additives might also promote this reduction.

  • Solution:

    • Avoid any potential sources of hydrogen in the reaction.

    • Screen different phosphine ligands. Ligands that favor a faster reductive elimination of the nitrile product will give the catalyst less time to interact with the nitro group.

    • During purification via column chromatography, avoid highly acidic or basic conditions which can sometimes degrade the nitro-substituted product. Using silica gel neutralized with triethylamine in the eluent can be beneficial.[4]

Section 3: Experimental Protocols & Data

Representative Protocol: Palladium-Catalyzed Cyanation

This protocol is a generalized procedure for the cyanation of a N-protected 3-bromo-5-nitroindole using a palladium catalyst and zinc cyanide.

Materials:

  • N-protected 3-bromo-5-nitroindole (1.0 eq.)

  • Zinc Cyanide (Zn(CN)₂) (0.6 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq.) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.)

  • Triphenylphosphine (PPh₃) or other suitable ligand (0.1 eq.)

  • Anhydrous, degassed Dimethylformamide (DMF)

Procedure:

  • To an oven-dried Schlenk flask, add the N-protected 3-bromo-5-nitroindole, zinc cyanide, palladium catalyst, and ligand.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary: Comparison of Cyanating Reagents

The following table summarizes key characteristics of different cyanating systems for the synthesis of cyanoindoles from halo-indoles.

Cyanating ReagentCatalyst SystemTypical SolventTemperature (°C)Time (h)Key Characteristics & Considerations
Copper(I) Cyanide (CuCN) None (Reagent)NMP85 - 15018-25Traditional Rosenmund-von Braun method. High yield but highly toxic reagent and often requires high temperatures.[5]
Zinc Cyanide (Zn(CN)₂) Palladium/LigandDMF80 - 12012-24Less toxic alternative to CuCN. Palladium catalysis allows for milder conditions and good functional group tolerance.[4][5]
Potassium Ferrocyanide (K₄[Fe(CN)₆]) Palladium/LigandDMF or Acetonitrile/H₂O70 - 13012-24Non-toxic, environmentally friendly option. Slow release of CN⁻ prevents catalyst poisoning.[3][5][7][8]

Section 4: Visual Guides & Workflows

Generalized Palladium Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed cyanation of an aryl halide (Ar-X), such as 3-bromo-5-nitroindole.

Palladium Catalytic Cycle cluster_io Inputs & Outputs pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(X)L₂] pd0->oa_complex Oxidative Addition (Ar-X) cn_complex [Ar-Pd(II)(CN)L₂] oa_complex->cn_complex Ligand Exchange (X⁻ for CN⁻) cn_complex->pd0 Reductive Elimination product Ar-CN cn_complex->product cn_complex->product Product catalyst_regen Catalyst Regeneration Ar-X Ar-X Ar-X->oa_complex CN Source CN Source CN Source->cn_complex

Caption: A simplified catalytic cycle for Pd-catalyzed cyanation.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow for diagnosing the cause of a low-yielding reaction.

Troubleshooting Workflow start Low Yield Observed check_inert Is the reaction under a strictly inert atmosphere? start->check_inert check_reagents Are all reagents (esp. solvent) anhydrous and pure? check_inert->check_reagents Yes solution_inert Solution: Improve degassing of solvents. Use Schlenk techniques. check_inert->solution_inert No check_catalyst Is the catalyst potentially deactivated or poisoned? check_reagents->check_catalyst Yes solution_reagents Solution: Dry solvents over molecular sieves. Verify starting material purity. check_reagents->solution_reagents No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes solution_catalyst Solution: Switch to K₄[Fe(CN)₆]. Screen different ligands. Check catalyst batch. check_catalyst->solution_catalyst No (Suspected) solution_temp Solution: Run small-scale trials at different temperatures (e.g., 100°C, 120°C, 140°C). check_temp->solution_temp No (Not Optimized)

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Overcoming Solubility Challenges with 5-nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 5-nitro-1H-indole-3-carbonitrile in their experimental workflows. Poor solubility can lead to inaccurate experimental results and hinder the progress of promising research. This guide provides a structured, in-depth approach to understanding and overcoming these challenges, moving from basic troubleshooting to more advanced formulation strategies.

Introduction to the Challenge: The "Brick Dust" Problem

This compound, a member of the nitroindole family, possesses a rigid, planar structure with a polar nitro group and a hydrogen-bonding indole motif. While these features are often desirable for biological activity, they also contribute to strong intermolecular forces in the solid state, leading to high crystal lattice energy. This, combined with its relatively low polarity, results in poor aqueous solubility, a characteristic often colloquially referred to as "brick dust" solubility in the pharmaceutical sciences.

Overcoming this hurdle is critical for a wide range of applications, from initial in vitro biological assays to preclinical formulation development. This guide provides a systematic approach to addressing these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound powder won't dissolve in my aqueous buffer. What is the first step?

A1: Direct dissolution in aqueous buffers is highly unlikely to be successful due to the compound's low intrinsic aqueous solubility. The recommended initial approach is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for many poorly soluble compounds, including those with structures similar to this compound.[1]

Step-by-Step Protocol for Preparing a DMSO Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM, 20 mM, or higher, depending on its solubility in DMSO).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be employed to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can lead to compound degradation or precipitation.

Q2: I've successfully dissolved my compound in DMSO, but it precipitates out of solution when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A2: This phenomenon is known as "crashing out" and is a common issue when diluting a concentrated organic stock solution into an aqueous medium. The dramatic change in solvent polarity reduces the solubility of the compound below its concentration, causing it to precipitate. Here are several strategies to mitigate this problem:

  • Optimize the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay medium. High concentrations of DMSO can be toxic to cells and may interfere with your assay. A final DMSO concentration of ≤ 0.5% is generally recommended for most cell-based assays, but the tolerance of your specific system should be empirically determined.[1]

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps. This gradual decrease in solvent polarity can help to keep the compound in solution.

  • Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. This can be achieved by adding the stock solution to the vortexing buffer or by repeated pipetting.

  • Lower the Final Compound Concentration: If precipitation persists, you may be exceeding the compound's solubility limit in the final assay medium. Try reducing the final concentration of this compound.

Troubleshooting Workflow for Precipitation:

G start Precipitation upon dilution of DMSO stock step1 Is the final DMSO concentration ≤ 0.5%? start->step1 step2 Decrease final DMSO concentration step1->step2 No step3 Is precipitation still observed? step1->step3 Yes step2->step3 step4 Lower the final compound concentration step3->step4 Yes end Solution stable step3->end No step5 Is precipitation still observed? step4->step5 step6 Consider advanced formulation strategies step5->step6 Yes step5->end No G start Assess assay pH tolerance step1 Prepare buffers at slightly elevated pH start->step1 step2 Test solubility of compound in each buffer step1->step2 step3 Select optimal pH that balances solubility and assay integrity step2->step3 G compound This compound (Hydrophobic Guest) complex Inclusion Complex (Enhanced Solubility) compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Host) cyclodextrin->complex

References

monitoring the progress of 5-nitro-1H-indole-3-carbonitrile synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

An Application Scientist's Guide to Monitoring the Synthesis of 5-nitro-1H-indole-3-carbonitrile by TLC

Welcome to the Technical Support Center. This guide, prepared by a Senior Application Scientist, provides in-depth technical advice for researchers and drug development professionals on utilizing Thin-Layer Chromatography (TLC) to effectively monitor the synthesis of this compound. Our focus is on providing practical, field-proven insights and robust troubleshooting strategies to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions you may have before starting your analysis.

Q1: Why is TLC essential for monitoring the synthesis of this compound?

A: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly sensitive technique for monitoring the progress of a chemical reaction.[1][2] For the synthesis of this compound, TLC allows you to:

  • Track Reactant Consumption: Visually confirm the disappearance of the starting material(s).[3]

  • Confirm Product Formation: Observe the appearance of a new spot corresponding to the desired product.

  • Identify Byproducts: Detect the formation of any impurities or side-products, which is crucial for optimizing reaction conditions and subsequent purification.

  • Determine Reaction Completion: Ascertain the precise moment the reaction has finished, preventing unnecessary heating or stirring, which could lead to product degradation.

Q2: What are the key materials required for this TLC analysis?

A: You will need standard laboratory equipment for TLC analysis:

  • TLC Plates: Silica gel 60 F254 plates are the standard choice for this type of analysis due to the moderate polarity of the involved compounds.[4] The "F254" indicates the presence of a fluorescent indicator that aids in visualization under UV light.[5]

  • TLC Chamber: A developing jar with a lid to maintain a saturated solvent atmosphere.

  • Spotting Capillaries: Fine glass capillaries for applying samples to the plate.

  • Mobile Phase (Eluent): A solvent or mixture of solvents.

  • Visualization Tools: A UV lamp (254 nm) and chemical staining reagents.

Q3: How should I prepare my reaction samples for TLC spotting?

A: Proper sample preparation is critical for clear results.

  • Reaction Mixture: Using a capillary spotter, take a tiny aliquot (a few microliters) directly from the reaction mixture.[3]

  • Dilution: Dilute this aliquot in a small vial with a volatile solvent like ethyl acetate or dichloromethane. The goal is to have a concentration that is not too high, as this can cause streaking.[1][6] A faint, light-yellow solution is usually sufficient.

  • Reference Samples: Prepare separate dilute solutions of your starting material(s) and, if available, a pure standard of the this compound product. These will serve as references on your TLC plate.

Q4: What is a good starting solvent system (mobile phase) for this analysis?

A: The choice of solvent system depends on the specific synthetic route and the polarity of the starting materials. The goal is to achieve a retention factor (Rf) for the product between 0.3 and 0.4 for optimal separation.[7] A mixture of a non-polar and a polar solvent is typically used.

A good starting point is a mixture of Hexanes and Ethyl Acetate . Begin with a less polar mixture and increase the polarity as needed.

Solvent System (Hexane:Ethyl Acetate)PolarityWhen to Use
8:2 (v/v) LowGood starting point. If all spots remain at the baseline, the system is not polar enough.
7:3 (v/v) MediumA common and effective system for many indole derivatives.[4] Likely to give good separation.
1:1 (v/v) HighUse if your compounds are highly polar and are not moving sufficiently in less polar systems.

Pro-Tip: For compounds with acidic or basic groups that may streak, adding a small amount (0.5-1%) of acetic acid (for acids) or triethylamine (for bases) to the mobile phase can significantly improve spot shape.[8][9]

Q5: How can I visualize the spots on the TLC plate?

A: Since indole derivatives are often UV-active, multiple visualization methods are effective.

  • UV Light (254 nm): This is the primary, non-destructive method. Aromatic compounds and those with conjugated π-systems, like indoles, will absorb the UV light and appear as dark spots against the green fluorescent background of the plate.[5]

  • Iodine Chamber: Exposing the plate to iodine vapor is a semi-destructive method where iodine complexes with organic compounds, making them appear as brown spots.[5] This is a good secondary method if a spot is not UV-active.

  • Chemical Stains: For more specific visualization or for compounds that are not UV-active, chemical stains can be used.

    • p-Anisaldehyde Stain: An excellent general-purpose stain that reacts with many functional groups to produce colored spots upon heating.[10]

    • Van Urk's Reagent (Ehrlich's Reagent): This stain, containing p-dimethylaminobenzaldehyde, is highly specific for indoles, typically producing blue-green or purple spots.[11]

Core Experimental Protocol & Workflow

This protocol provides a self-validating system for monitoring your reaction. The key is the "co-spot," which helps to unambiguously identify the starting material spot in the reaction mixture lane.[7]

Step-by-Step Methodology
  • Chamber Saturation: Pour your chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and lining the inside wall of the chamber. Close the lid and let the atmosphere saturate for 5-10 minutes. This ensures a uniform solvent vapor environment and promotes even development of the plate.

  • Plate Preparation: With a pencil (never a pen, as ink will run), gently draw a baseline about 1 cm from the bottom of the TLC plate.[12] Mark three lanes on the baseline: "S" for Starting Material, "C" for Co-spot, and "R" for Reaction Mixture.

  • Spotting the Plate:

    • Lane S: Using a capillary, apply a small spot of your diluted starting material solution. The spot should be no more than 1-2 mm in diameter.[13]

    • Lane C (Co-spot): Apply a spot of the starting material first. Then, without letting the spot grow too large, carefully apply a spot of the diluted reaction mixture directly on top of the starting material spot.

    • Lane R: Apply a small spot of your diluted reaction mixture.

    • Expert Tip: Ensure the solvent from each application has fully evaporated before applying more sample to the same spot.[6] This keeps the spots small and concentrated.

  • Developing the Plate: Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the baseline is above the level of the solvent.[8][12] Close the lid and allow the solvent front to travel up the plate undisturbed until it is about 1 cm from the top.

  • Marking and Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood before visualization.

TLC Monitoring Workflow Diagram

TLC_Workflow prep Sample Preparation (Reactant, Reaction Mix) spot TLC Plate Spotting (S, C, R Lanes) prep->spot Spot Samples dev Chromatogram Development spot->dev Elute Plate vis Visualization (UV, Stain) dev->vis Dry & Visualize analyze Analysis & Interpretation (Calculate Rf, Assess Progress) vis->analyze Record Data

Caption: Workflow for monitoring reaction progress using TLC.

Interpreting TLC Results

The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[9][14]

Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front)

By comparing the Rf values of the spots in the reaction lane to the reference lanes, you can determine the reaction's progress.

Spot IdentityExpected PolarityExpected Rf ValueTLC Plate Observation
Starting Material (e.g., 5-nitroindole) Less PolarHigher RfThe spot in lane "S" should match the upper spot in lane "C". This spot should diminish in intensity in lane "R" over time.
This compound (Product) More PolarLower RfA new, lower spot appears in lane "R". Its intensity should increase as the reaction proceeds. This spot will be absent in lane "S".
Intermediates/Byproducts VariableVariable RfAny other spots appearing in lane "R" represent intermediates or impurities.

Note: The relative polarities and Rf values are predictive. This compound, with the added polar nitrile group, is expected to be more polar than a precursor like 5-nitroindole.

Troubleshooting Guide

Encountering issues with TLC is common. Here’s how to solve them.

Q: My spots are elongated or streaking vertically. What's wrong?

A: This is a frequent issue with several potential causes:

  • Sample Overload: The most common cause is applying too much sample.[6][12] The stationary phase becomes saturated, and the excess material travels up the plate as a streak.

    • Solution: Dilute your sample further and re-spot a smaller amount on the plate.[1]

  • Highly Polar Compound: Very polar compounds can interact strongly with the silica gel, leading to streaking.[9]

    • Solution: Add a small percentage of a polar modifier like methanol to your eluent. For acidic or basic compounds, add a few drops of acetic acid or triethylamine, respectively, to the mobile phase to improve spot shape.[6][8]

  • Applied Spot is Too Large: If the initial spot on the baseline is too wide, it will develop into a wide or streaky spot.

    • Solution: Use a fine capillary and apply the sample in small, repeated applications, allowing the solvent to dry in between to keep the origin spot compact.[12]

Q: I don't see any spots on my plate after development.

A: This can be frustrating, but it is usually solvable:

  • Sample Too Dilute: The concentration of your compound may be below the detection limit of your visualization method.[6][12]

    • Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications to concentrate it on the baseline.[6][8]

  • Compound is Not UV-Active: Your compound may not absorb UV light at 254 nm.[6]

    • Solution: Try a secondary visualization method. Use an iodine chamber or a chemical stain like p-anisaldehyde.[8]

  • Solvent Level Too High: If the solvent level in the chamber is above your baseline, your sample will dissolve into the solvent reservoir instead of developing up the plate.[8][12]

    • Solution: Always ensure the baseline is drawn above the solvent level in the chamber.

Q: My spots are either at the very top (Rf ≈ 1) or the very bottom (Rf ≈ 0). How do I fix this?

A: This indicates an inappropriate solvent system polarity.

  • Spots at the Top (High Rf): The mobile phase is too polar. The solvent is moving the compound up the plate too quickly, resulting in poor separation.[6]

    • Solution: Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane (e.g., move from 7:3 to 9:1).

  • Spots at the Bottom (Low Rf): The mobile phase is not polar enough. The solvent cannot effectively move the compound from the polar stationary phase.[6]

    • Solution: Increase the polarity of your mobile phase. Increase the proportion of ethyl acetate (e.g., move from 8:2 to 7:3 or 1:1).

Q: My spots are crescent-shaped instead of round. Why?

A: This is often a result of a damaged stationary phase.

  • Gouged Silica Gel: If you press too hard with the capillary while spotting, you can scrape away some of the silica gel. The solvent and sample will move unevenly around this damaged area, causing distorted spots.

    • Solution: Spot the plate gently, allowing the capillary action to draw the sample onto the plate without applying downward pressure.

References

Validation & Comparative

comparing synthetic routes to 2-(5-nitro-1H-indol-3-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Expert's Guide to the Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile: A Comparative Analysis of Synthetic Routes

The synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile, a key intermediate in the development of various pharmacologically active compounds, presents a number of strategic challenges. The presence of the nitro group, while crucial for its biological activity, significantly influences the reactivity of the indole ring, necessitating careful consideration of the synthetic approach. This guide provides a comparative analysis of the most common synthetic routes to this valuable compound, offering insights into the practical advantages and disadvantages of each method. We will delve into the experimental details, supported by data from established literature, to aid researchers in selecting the optimal pathway for their specific needs.

Introduction: The Significance of the 5-Nitroindole Scaffold

The 5-nitroindole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of compounds with diverse biological activities. The electron-withdrawing nature of the nitro group at the 5-position modulates the electron density of the indole ring, often enhancing the binding affinity of the molecule to its biological target. The acetonitrile group at the 3-position provides a versatile handle for further chemical modifications, making 2-(5-nitro-1H-indol-3-yl)acetonitrile a highly sought-after building block in drug discovery programs.

Comparative Analysis of Synthetic Strategies

We will now explore three primary synthetic routes to 2-(5-nitro-1H-indol-3-yl)acetonitrile, evaluating each based on yield, scalability, safety, and the cost-effectiveness of the starting materials.

Route 1: The Fischer Indole Synthesis Approach

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. In this approach, a phenylhydrazine is reacted with an aldehyde or ketone in the presence of an acid catalyst. For the synthesis of our target molecule, 4-nitrophenylhydrazine hydrochloride is the logical starting material.

Fischer_Indole_Synthesis A 4-Nitrophenylhydrazine hydrochloride C Reaction with Acid Catalyst (e.g., H2SO4) A->C B 4,4-Diethoxybutyronitrile B->C D Intermediate Hydrazone C->D Formation E [3,3]-Sigmatropic Rearrangement D->E Heating F Cyclization and Aromatization E->F G 2-(5-nitro-1H-indol-3-yl)acetonitrile F->G Final Product

Caption: Fischer Indole Synthesis Workflow

Experimental Protocol: Fischer Indole Synthesis

A detailed experimental procedure for this route has been described in the literature.

  • Hydrazone Formation: To a solution of 4-nitrophenylhydrazine hydrochloride in ethanol, an equimolar amount of 4,4-diethoxybutyronitrile is added. The mixture is stirred at room temperature for 2-4 hours to form the corresponding hydrazone.

  • Cyclization: The solvent is removed under reduced pressure, and the resulting crude hydrazone is treated with a mixture of sulfuric acid and acetic acid. The reaction mixture is heated to 80-90 °C for 1-2 hours.

  • Workup and Purification: After cooling, the reaction mixture is poured onto ice water, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to afford 2-(5-nitro-1H-indol-3-yl)acetonitrile.

Discussion:

The Fischer indole synthesis offers a convergent and often high-yielding route to substituted indoles. The starting materials, 4-nitrophenylhydrazine hydrochloride and 4,4-diethoxybutyronitrile, are commercially available. However, the use of strong acids and elevated temperatures may not be suitable for substrates with sensitive functional groups. The reaction can also suffer from the formation of regioisomeric byproducts, depending on the nature of the starting materials.

Route 2: The Mannich Reaction and Cyanide Displacement

This two-step approach involves the initial formation of a gramine intermediate from 5-nitroindole, followed by a nucleophilic substitution with a cyanide salt.

Mannich_Reaction_and_Cyanide_Displacement A 5-Nitroindole C Mannich Reaction A->C B Formaldehyde and Dimethylamine B->C D 3-((Dimethylamino)methyl)-5-nitro- 1H-indole (Gramine Intermediate) C->D Formation F Nucleophilic Substitution D->F E Sodium or Potassium Cyanide E->F G 2-(5-nitro-1H-indol-3-yl)acetonitrile F->G Final Product

Caption: Mannich Reaction and Cyanide Displacement Workflow

Experimental Protocol: Mannich Reaction and Cyanide Displacement

A representative procedure for this synthetic sequence is as follows.

  • Synthesis of the Gramine Intermediate: A mixture of 5-nitroindole, formaldehyde, and dimethylamine in a suitable solvent like acetic acid is stirred at room temperature for several hours. The resulting gramine intermediate is then isolated by precipitation and filtration.

  • Cyanide Displacement: The gramine intermediate is dissolved in a solvent such as dimethylformamide (DMF), and an aqueous solution of sodium or potassium cyanide is added. The reaction mixture is heated to promote the displacement of the dimethylamino group.

  • Workup and Purification: After the reaction is complete, the mixture is poured into water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Discussion:

This route is often favored due to the ready availability of 5-nitroindole. The Mannich reaction is typically high-yielding and proceeds under mild conditions. However, the use of highly toxic cyanide salts is a significant drawback, requiring strict safety precautions and specialized waste disposal procedures. The scalability of this reaction may also be a concern due to the hazards associated with handling large quantities of cyanide.

Route 3: Direct Nitration of 2-(1H-indol-3-yl)acetonitrile

A seemingly straightforward approach is the direct nitration of the commercially available 2-(1H-indol-3-yl)acetonitrile. However, the nitration of the indole ring is notoriously challenging due to the high reactivity of the pyrrole nucleus, which can lead to a mixture of products and potential decomposition.

Direct_Nitration A 2-(1H-indol-3-yl)acetonitrile C Electrophilic Aromatic Substitution A->C B Nitrating Agent (e.g., HNO3/H2SO4) B->C D Mixture of Nitroindole Isomers C->D Nitration E Chromatographic Separation D->E Purification F 2-(5-nitro-1H-indol-3-yl)acetonitrile E->F Isolated Product

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Nitro-1H-indole-3-carbonitrile Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern oncology drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent bioactivity and synthetic tractability have made it a "privileged structure" in medicinal chemistry. Among the myriad of indole derivatives, the 5-nitro-1H-indole-3-carbonitrile core has emerged as a particularly promising pharmacophore for the design of potent anticancer compounds. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of molecules, offering a comparative overview of their synthesis, biological evaluation, and mechanistic insights to aid researchers and drug development professionals in this dynamic field.

The Significance of the this compound Scaffold

The anticancer potential of this compound analogs is rooted in the synergistic interplay of its key structural features. The 5-nitro group, a potent electron-withdrawing moiety, often enhances the cytotoxic properties of the indole ring.[1] The carbonitrile group at the C3 position is a crucial pharmacophore, known to participate in key interactions with biological targets.[1] This guide will dissect the influence of substitutions at various positions of the indole nucleus on the anticancer activity of these compounds, providing a rational framework for the design of more effective analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the indole scaffold. The following sections delineate the SAR based on modifications at the N1 position, the C3 position, and the indole ring.

The Indole N1-Position: A Gateway to Enhanced Potency

Substitution at the N1 position of the indole ring has proven to be a critical determinant of anticancer activity. Unsubstituted this compound generally exhibits moderate activity. However, the introduction of various substituents at this position can dramatically modulate the compound's potency and selectivity.

A key trend observed is that the introduction of a substituent at the N1-position, particularly those containing basic amine functionalities, can significantly enhance cytotoxicity. For instance, derivatives bearing a pyrrolidine-containing side chain at the N1-position have shown potent activity against cancer cell lines.[1][2] This is exemplified by the comparison of a simple N-methyl analog with a more complex N-(pyrrolidin-1-yl)propyl substituted compound, where the latter often displays superior potency.[2] This enhancement is likely due to a combination of factors, including increased solubility, improved cellular uptake, and favorable interactions with the target biomolecule.

The C3-Carbonitrile Moiety: A Key Pharmacophoric Element

The carbonitrile group at the C3 position is a critical feature of this class of compounds. While direct modifications of the nitrile itself are less common, its presence is essential for the observed biological activity. The nitrile group can act as a hydrogen bond acceptor and its linear geometry can influence the overall shape and binding orientation of the molecule within a target's active site.[1]

The synthetic precursor to the C3-carbonitrile is the C3-carboxaldehyde. While the aldehyde analogs also exhibit some activity, the conversion to the nitrile generally leads to a more potent compound. This highlights the importance of the nitrile moiety for optimal target engagement.

Substitutions on the Indole Ring: Fine-Tuning Activity

While the 5-nitro group is a defining feature of this scaffold, further substitutions on the benzene portion of the indole ring can be explored to fine-tune the biological activity. However, extensive studies on this aspect for the this compound series are limited. Based on broader studies of indole derivatives, the introduction of small, lipophilic groups at other positions could potentially modulate the pharmacokinetic properties of the compounds.

Comparative Biological Activity of this compound Analogs

The following table summarizes the cytotoxic activity of representative this compound analogs and closely related derivatives against various human cancer cell lines. This data, compiled from multiple studies, provides a quantitative basis for the SAR discussion.

Compound IDStructureCancer Cell LineActivity (IC50/GI50, µM)Key SAR Insights
1 This compoundHeLa>10The unsubstituted parent compound shows weak activity.
2 1-(3-(pyrrolidin-1-yl)propyl)-5-nitro-1H-indole-3-carbaldehydeHeLa5.08 ± 0.91[3]N1-substitution with a basic side chain significantly improves activity, even with a C3-aldehyde.
3 N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamineHeLa>10A simpler C3-substituent reduces potency compared to the carbonitrile.[2]
4 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazoneHOP-62 (Non-small cell lung), HL-60(TB) (Leukemia), MOLT-4 (Leukemia)<0.01 (GI50), 0.50 (GI50), 0.66 (GI50)[4]A related isatin-based scaffold with N1-substitution shows very high potency, highlighting the importance of the 5-nitroindole core.

Mechanistic Insights: Targeting Key Oncogenic Pathways

The anticancer effects of this compound analogs are mediated through the modulation of critical cellular signaling pathways.

c-Myc G-Quadruplex Stabilization

A primary mechanism of action for many potent 5-nitroindole derivatives is the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene.[2][3] The c-Myc transcription factor is overexpressed in a vast majority of human cancers and plays a pivotal role in cell proliferation, growth, and apoptosis.[3] By binding to and stabilizing the G-quadruplex DNA, these indole analogs inhibit the transcription of the c-Myc gene, leading to a downstream cascade of events including cell cycle arrest and apoptosis.[3]

dot

cMyc_Pathway Indole This compound Analog G4 c-Myc Promoter G-Quadruplex Indole->G4 Stabilizes cMyc_Gene c-Myc Gene G4->cMyc_Gene Inhibits Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Transcription cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Proliferation Cell Proliferation & Growth cMyc_Protein->Proliferation Promotes Apoptosis Apoptosis cMyc_Protein->Apoptosis Inhibits

Caption: c-Myc downregulation by this compound analogs.

Induction of Reactive Oxygen Species (ROS)

In addition to their effects on c-Myc, some 5-nitroindole compounds have been shown to increase the intracellular concentration of reactive oxygen species (ROS).[2] Elevated ROS levels can induce oxidative stress, leading to DNA damage, protein and lipid peroxidation, and ultimately, apoptotic cell death. This dual mechanism of action, targeting both a specific oncogene and inducing general cellular stress, makes these compounds particularly effective anticancer agents.

Potential Involvement of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] While direct studies on this compound analogs are still emerging, broader research on indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), has demonstrated their ability to inhibit this critical pathway.[6] It is plausible that the this compound scaffold also exerts its anticancer effects, at least in part, through the modulation of PI3K/Akt/mTOR signaling. Further investigation into this potential mechanism is warranted.

dot

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Indole Indole Analogs (Potential Inhibitors) Indole->PI3K Indole->Akt Indole->mTOR

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by indole analogs.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of this compound analogs typically proceeds through a multi-step sequence starting from commercially available 5-nitro-1H-indole.

dot

Synthesis_Workflow start 5-Nitro-1H-indole step1 N-Alkylation (e.g., R-X, Base) start->step1 intermediate1 N-Substituted 5-Nitro-1H-indole step1->intermediate1 step2 Vilsmeier-Haack Formylation (POCl3, DMF) intermediate1->step2 intermediate2 N-Substituted-5-nitro- 1H-indole-3-carbaldehyde step2->intermediate2 step3 Conversion to Nitrile (e.g., NH2OH·HCl, NaHSO3) intermediate2->step3 product N-Substituted-5-nitro- 1H-indole-3-carbonitrile step3->product

Caption: General synthetic workflow for N-substituted 5-nitro-1H-indole-3-carbonitriles.

Step 1: N-Alkylation of 5-Nitro-1H-indole

  • To a solution of 5-nitro-1H-indole in a suitable aprotic solvent (e.g., DMF), add a base (e.g., NaH or KOH).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkylating agent (e.g., benzyl bromide or a substituted alkyl halide).

  • Continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Step 2: Vilsmeier-Haack Formylation

  • In a flask, cool a solution of the N-substituted 5-nitro-1H-indole in DMF in an ice bath.

  • Slowly add phosphorus oxychloride (POCl3) dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution).

  • Collect the precipitated product by filtration and wash with water.

  • The crude product can be purified by recrystallization or column chromatography.[2]

Step 3: Conversion of Aldehyde to Nitrile

  • To a solution of the N-substituted-5-nitro-1H-indole-3-carbaldehyde in a suitable solvent (e.g., formic acid), add hydroxylamine hydrochloride.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and pour it into water.

  • Collect the precipitated product by filtration and wash with water.

  • The crude nitrile can be purified by recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel anticancer agents. The structure-activity relationship studies highlighted in this guide underscore the critical importance of substitution at the N1-position for enhancing cytotoxic potency. The primary mechanism of action for many of these analogs involves the downregulation of the c-Myc oncogene through G-quadruplex stabilization and the induction of oxidative stress.

Future research in this area should focus on several key aspects:

  • Expansion of the Analog Library: Synthesis and evaluation of a broader range of analogs with diverse substitutions at the N1-position and on the indole ring are needed to further refine the SAR.

  • Mechanistic Elucidation: A more in-depth investigation into the modulation of other key signaling pathways, such as the PI3K/Akt/mTOR pathway, will provide a more comprehensive understanding of the anticancer effects of these compounds.

  • In Vivo Efficacy Studies: Promising lead compounds identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and pharmacokinetic properties.

  • Selectivity Profiling: It is crucial to evaluate the selectivity of these compounds against a panel of cancer cell lines and normal cells to identify analogs with a favorable therapeutic window.

By leveraging the insights presented in this guide, researchers can rationally design and develop the next generation of this compound-based anticancer drugs with improved efficacy and safety profiles.

References

A Comparative Analysis of Nitrating Agents for Indole Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The functionalization of the indole scaffold is a cornerstone of medicinal chemistry and materials science. Among the myriad of possible transformations, nitration stands out as a fundamental yet challenging endeavor. The introduction of a nitro group not only modulates the electronic properties of the indole ring but also serves as a versatile handle for further synthetic manipulations, including reduction to an amino group or participation in various cross-coupling reactions.

However, the inherent reactivity of the indole nucleus presents a unique set of challenges. The electron-rich pyrrole ring is highly susceptible to electrophilic attack, but it is also prone to acid-catalyzed polymerization, which can lead to complex mixtures and low yields of the desired product.[1] Consequently, the choice of nitrating agent is paramount and must be carefully considered based on the desired regioselectivity and the nature of the indole substrate.

This guide provides a comparative analysis of various nitrating agents for indole synthesis, offering insights into their mechanisms, regioselectivity, and practical applications. It is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of indole nitration and select the optimal synthetic strategy.

The Dichotomy of Indole's Reactivity: A Mechanistic Overview

The regiochemical outcome of indole nitration is dictated by a delicate balance of electronic and steric factors, as well as the reaction conditions. The C3 position of the pyrrole ring is the most nucleophilic and, therefore, the primary site of electrophilic attack under non-acidic or mildly acidic conditions.[1] In contrast, under strongly acidic conditions, the indole nitrogen can be protonated, or the C3 position can be protonated to form an indoleninium cation. This deactivates the pyrrole ring towards electrophilic attack and favors nitration on the benzene ring, typically at the C5 or C6 positions.[1]

dot graph ERD { graph [label="Regioselectivity in Indole Nitration", labelloc=t, fontsize=20, fontname="Arial", rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot

Figure 1: Decision pathway for regioselective indole nitration.

Comparative Performance of Nitrating Agents

The selection of a nitrating agent is a critical parameter that dictates the efficiency and regioselectivity of indole nitration. Below is a comparative overview of commonly employed nitrating agents.

Nitrating Agent/SystemTypical SubstratePredominant IsomerYield (%)Key AdvantagesKey Disadvantages
HNO₃/H₂SO₄ 2-Methylindole5-Nitro84%[1]Cost-effective, potentProne to causing polymerization of unsubstituted indole, harsh conditions, low regioselectivity for some substrates
Benzoyl Nitrate Indole3-NitroGood (unspecified)[1]Milder than mixed acid, avoids polymerizationReagent needs to be prepared, can be unstable
Ethyl Nitrate/NaOEt Indole3-Nitro-Non-acidic conditionsOften gives modest yields
(NMe₄)NO₃/(CF₃CO)₂O N-Boc-Indole3-Nitro97%[2]High yielding, excellent C3-regioselectivity, mild, non-metallicRequires N-protection, higher reagent cost
Acetyl Nitrate Sodium 1-acetylindoline-2-sulfonate7-Nitro (after hydrolysis)~61-62%[1]Enables synthesis of the otherwise difficult to access 7-nitro isomerIndirect, multi-step procedure

In-Depth Analysis of Key Nitrating Systems

Classical Strong Acid Nitration (HNO₃/H₂SO₄)

The use of a mixture of concentrated nitric acid and sulfuric acid is the most traditional approach to aromatic nitration. The active electrophile is the nitronium ion (NO₂⁺), generated in situ.[3]

dot graph G { layout=dot rankdir="LR" node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} dot

Figure 2: Generation of the nitronium ion using mixed acid.

While effective for many aromatic compounds, this method is generally unsuitable for unsubstituted indole due to its propensity to induce polymerization.[1] However, for indoles bearing electron-withdrawing groups or substituents at the C2 or C3 positions, this method can be employed to achieve nitration on the benzene ring. For instance, the nitration of 2-methylindole with HNO₃/H₂SO₄ affords 2-methyl-5-nitroindole in high yield.[1]

Milder Nitrating Agents for C3-Selectivity

To circumvent the issue of polymerization, milder, non-acidic nitrating agents have been developed. Benzoyl nitrate and ethyl nitrate are classical examples that favor the formation of 3-nitroindole.[1] These reagents are thought to generate a less reactive nitrating species, which preferentially attacks the most nucleophilic C3 position.

A more modern and highly efficient method for achieving C3-nitration involves the use of tetramethylammonium nitrate ((NMe₄)NO₃) in the presence of trifluoroacetic anhydride ((CF₃CO)₂O).[4][5][6] This system generates trifluoroacetyl nitrate in situ, which is a powerful yet selective electrophilic nitrating agent.[4][6] This method is particularly effective for N-protected indoles, providing excellent yields and regioselectivity.[2]

dot graph G { layout=dot rankdir="LR" node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} dot

Figure 3: In situ generation of trifluoroacetyl nitrate.
Indirect Methods for Challenging Regioisomers: The Case of 7-Nitroindole

The synthesis of certain nitroindole isomers, such as 7-nitroindole, is notoriously difficult to achieve via direct nitration due to steric hindrance and unfavorable electronic effects.[7] An effective strategy involves an indirect, multi-step approach starting from indole.[7][8] This method circumvents direct nitration by first reducing indole to indoline, followed by N-acetylation and sulfonation at the C2 position. The resulting sodium 1-acetylindoline-2-sulfonate is then nitrated with acetyl nitrate, which directs the nitro group to the C7 position. Subsequent alkaline hydrolysis removes the protecting and directing groups and re-aromatizes the indoline ring to furnish 7-nitroindole.[7][8]

Experimental Protocols

Protocol 1: C3-Nitration of N-Boc-Indole using Tetramethylammonium Nitrate and Trifluoroacetic Anhydride[2]

This protocol provides a modern, high-yield method for the synthesis of N-Boc-3-nitroindole.

Materials:

  • N-Boc-Indole

  • Tetramethylammonium nitrate (NMe₄NO₃)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve N-Boc-indole (1.0 mmol) in acetonitrile (5 mL).

  • Add tetramethylammonium nitrate (1.1 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of trifluoroacetic anhydride (1.2 mmol) in acetonitrile (2 mL) to the cooled mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-nitroindole.

Protocol 2: Synthesis of 5-Nitroindole-3-carboxaldehyde[9]

This protocol details the nitration of a C3-substituted indole under acidic conditions.

Materials:

  • Indole-3-carboxaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add indole-3-carboxaldehyde in portions to the cold sulfuric acid, maintaining the temperature below 5 °C.

  • In a separate flask, prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the cold nitrating mixture dropwise to the indole-3-carboxaldehyde solution, keeping the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated product by filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with cold ethanol.

  • Dry the product to obtain 5-nitroindole-3-carboxaldehyde.

Conclusion

The nitration of indoles is a nuanced transformation where the choice of nitrating agent is the most critical factor in determining the outcome. For the synthesis of 3-nitroindoles, modern, mild reagents such as the tetramethylammonium nitrate/trifluoroacetic anhydride system offer superior yields and regioselectivity, particularly for N-protected substrates.[2] Classical acidic conditions, while harsh, remain valuable for the nitration of substituted indoles where benzene ring functionalization is desired.[1] The synthesis of sterically hindered isomers like 7-nitroindole necessitates more elaborate, indirect strategies.[7] By understanding the underlying mechanistic principles and the specific advantages and limitations of each nitrating agent, researchers can confidently select the optimal conditions to achieve their desired nitroindole target.

References

A Comparative Guide to the Anticancer Activity of 5-Nitro-1H-indole-3-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a technical comparison and validation framework for a promising class of anticancer compounds based on the 5-nitro-1H-indole-3-carbonitrile scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current experimental findings, outlines robust validation protocols, and offers a comparative analysis against established alternatives. We will delve into the mechanistic underpinnings of these compounds, focusing on derivatives that have shown significant preclinical activity, and provide the necessary context to evaluate their therapeutic potential.

Introduction: The Indole Scaffold as a Privileged Structure in Oncology

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This structural motif is present in numerous FDA-approved anticancer agents, including kinase inhibitors like sunitinib and tubulin-targeting agents like vinca alkaloids, underscoring its clinical significance.[1][2][3] The versatility of the indole core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.

Recent attention has focused on the introduction of a nitro group at the 5-position of the indole ring, a modification known to enhance the cytotoxic properties of various heterocyclic compounds.[4] Specifically, derivatives of the this compound scaffold have emerged as a compelling new class of agents. These compounds leverage a dual mechanism of action that distinguishes them from many conventional chemotherapeutics, primarily by targeting the transcriptional regulation of a key oncogene and inducing cellular oxidative stress.[5][6] This guide will focus on the validation of this activity, using pyrrolidine-substituted derivatives as primary exemplars based on available literature.

Core Mechanism of Action: A Two-Pronged Attack on Cancer Cells

The primary anticancer mechanism of 5-nitroindole derivatives is not random cytotoxicity but a targeted disruption of fundamental cancer cell processes. Experimental evidence points to a dual-action model involving c-Myc oncogene suppression and the induction of reactive oxygen species (ROS).[5][6][7]

Stabilization of the c-Myc Promoter G-Quadruplex

The c-Myc oncogene, a master regulator of cell proliferation, is overexpressed in up to 80% of human cancers.[6][8] Its promoter region contains a guanine-rich sequence capable of folding into a non-canonical DNA structure known as a G-quadruplex (G4).[9] The formation and stabilization of this G4 structure act as a transcriptional repressor, effectively silencing the gene.

Pyrrolidine-substituted 5-nitroindoles have been identified as potent G4 ligands.[5][7] Biophysical and biological analyses confirm that these molecules bind to the c-Myc promoter G4 with high affinity.[5][10] This binding event locks the promoter in its "off" state, leading to a significant downregulation of both c-Myc mRNA and protein levels.[10] The subsequent depletion of the c-Myc protein halts the cell's proliferative machinery, inducing cell cycle arrest and pushing the cell towards apoptosis.[5]

G4_Stabilization cluster_0 Cancer Cell Nucleus Compound 5-Nitroindole Derivative G4 c-Myc Promoter G-Quadruplex (G4) Compound->G4 Binds & Stabilizes cMyc_Gene c-Myc Gene Transcription G4->cMyc_Gene Inhibits cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA Arrest Cell Cycle Arrest & Apoptosis cMyc_Gene->Arrest Leads to cMyc_Protein c-Myc Protein (Oncogenic Driver) cMyc_mRNA->cMyc_Protein Proliferation Uncontrolled Cell Proliferation cMyc_Protein->Proliferation

Caption: Mechanism of c-Myc downregulation by 5-nitroindole derivatives.

Induction of Reactive Oxygen Species (ROS)

In addition to G4 stabilization, these compounds have been shown to significantly increase the concentration of intracellular ROS.[5][7] Cancer cells often exist in a state of elevated oxidative stress, making them more vulnerable to further increases in ROS than normal cells. This induced oxidative stress damages cellular components, including lipids, proteins, and DNA, further contributing to cytotoxicity and triggering the intrinsic apoptosis pathway.

In Vitro Validation: A Comparative Performance Analysis

The anticancer potential of novel compounds is first quantified through in vitro cytotoxicity screening against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Cytotoxicity Data

Studies on a series of pyrrolidine-substituted 5-nitroindole derivatives have demonstrated potent anti-proliferative effects against the human cervical cancer cell line, HeLa.[8][10] The data below compares the performance of two lead compounds from this class with standard-of-care chemotherapeutic agents, Doxorubicin and Cisplatin. This comparison provides essential context for evaluating the potency of the 5-nitroindole scaffold.

Compound/DrugTarget Cell LineIncubation TimeIC₅₀ (µM)Primary Mechanism of ActionReference
Compound 5 (5-Nitroindole Derivative) HeLa48 hours5.08 ± 0.91c-Myc G4 Stabilization / ROS Induction[10]
Compound 7 (5-Nitroindole Derivative) HeLa48 hours5.89 ± 0.73c-Myc G4 Stabilization / ROS Induction[10]
Doxorubicin (Positive Control) HeLa48 hours~0.1 - 2.0DNA Intercalation / Topoisomerase II Inhibition[5][7]
Cisplatin (Positive Control) HeLa48 hours~7 - 15DNA Cross-linking[8]

Note: IC₅₀ values for Doxorubicin and Cisplatin can vary significantly between studies based on experimental conditions. The ranges provided are representative for a 48-hour incubation period.

Mechanistic Insights from Cellular Assays

Beyond simple cytotoxicity, it is crucial to validate the proposed mechanism of action.

  • Cell Cycle Analysis: Treatment of HeLa cells with active 5-nitroindole derivatives (compounds 5 and 7) at concentrations near their IC₅₀ values resulted in a prominent cell cycle arrest in the sub-G1/G1 phase.[5][10] A significant sub-G1 peak is a well-established indicator of apoptosis, as it represents cells with fragmented DNA.

  • Apoptosis Induction: The induction of apoptosis can be confirmed using methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. While specific data for this compound derivatives is emerging, related indole compounds have been shown to robustly induce apoptosis, characterized by increased populations of Annexin V-positive cells.

Experimental Protocols for Validation

Reproducibility and accuracy are paramount in drug discovery. The following section provides detailed, step-by-step protocols for the key experiments required to validate the anticancer activity of novel 5-nitroindole compounds.

General Workflow for Anticancer Compound Validation

The logical progression from initial screening to mechanistic studies is critical for a thorough evaluation.

Anticancer_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation start Synthesized 5-Nitroindole Compound mtt Cytotoxicity Assay (MTT / MTS) start->mtt ic50 Determine IC50 Values (e.g., HeLa, A549, MCF-7) mtt->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle apoptosis Apoptosis Assay (Annexin V / PI) ic50->apoptosis ros ROS Detection Assay (e.g., DCFH-DA) ic50->ros western Western Blot (c-Myc, Apoptotic Markers) cell_cycle->western apoptosis->western ros->western g4_assay G4 Binding Assay (e.g., FRET, FID) western->g4_assay

Caption: Standard workflow for validating a novel anticancer compound.

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-nitroindole test compound in culture medium. The final solvent concentration (e.g., DMSO) should be less than 0.5% to avoid vehicle-induced toxicity.[4] Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic drug as a positive control.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of Propidium Iodide (PI) staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[6]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[6]

  • Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the Sub-G1, G1, S, and G2/M phases.

Discussion and Future Perspectives

The available data strongly supports the 5-nitroindole scaffold as a promising foundation for the development of novel anticancer agents. The dual mechanism of c-Myc suppression and ROS induction is particularly compelling, as it targets both the genetic drivers and the metabolic vulnerabilities of cancer cells. The micromolar potency of the lead pyrrolidine-substituted derivatives against HeLa cells is a solid starting point for further lead optimization.

Comparative Standing: While not as potent as Doxorubicin in the low nanomolar range, the 5-nitroindole derivatives exhibit IC₅₀ values that are comparable to or more potent than Cisplatin against the HeLa cell line. Crucially, their unique mechanism of action suggests they may be effective against tumors resistant to traditional DNA-damaging agents.

Future Directions:

  • Structure-Activity Relationship (SAR) Studies: A broader library of derivatives should be synthesized to systematically explore the impact of substitutions on the indole ring, the nitrile group, and the side chain at position 3 to improve potency and selectivity.[4]

  • Broad-Spectrum Screening: The activity of lead compounds should be evaluated against a wider panel of cancer cell lines from different tissues to determine their spectrum of efficacy.

  • In Vivo Evaluation: Promising candidates must be advanced into preclinical animal models (e.g., xenograft mouse models) to assess their in vivo efficacy, pharmacokinetics, and safety profile.

  • Target Engagement: Further biophysical studies are needed to confirm target engagement in a cellular context, for instance, by using cellular thermal shift assays (CETSA) or chromatin immunoprecipitation (ChIP) to verify G4 binding.

References

A Comparative Analysis of the Cytotoxic Potential of 5-nitro-1H-indole-3-carbonitrile Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide offers a detailed comparative overview of the cytotoxic properties of a promising investigational compound, 5-nitro-1H-indole-3-carbonitrile, benchmarked against widely used anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. This analysis is tailored for researchers, scientists, and professionals in drug development, providing a foundation for further investigation into the therapeutic potential of nitro-indole derivatives.

The 5-nitroindole scaffold has been identified as a privileged structure in the development of new anticancer agents.[1] Derivatives have shown potent activity against various cancer cell lines, often by stabilizing G-quadruplex structures in the c-Myc oncogene's promoter region, leading to the downregulation of c-Myc expression.[1][2] Furthermore, some 5-nitroindole compounds have been observed to increase intracellular reactive oxygen species (ROS), contributing to their cytotoxic effects.[1][2]

Profiling the Benchmark Anticancer Drugs

A clear understanding of the mechanisms of action of established anticancer drugs is crucial for a meaningful comparison.

  • Doxorubicin: This anthracycline antibiotic exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, disrupting topoisomerase-II-mediated DNA repair and inhibiting macromolecular biosynthesis.[][4][5] Doxorubicin is also known to generate free radicals, leading to oxidative damage to cellular components.[4][6] Its broad-spectrum activity makes it a cornerstone in treating various cancers, including breast and lung cancer.[]

  • Cisplatin: As a platinum-based coordination compound, cisplatin's primary mode of action involves forming covalent bonds with the purine bases in DNA, leading to intra- and inter-strand crosslinks.[7][8][9] These DNA adducts distort the DNA helix, inhibiting replication and transcription, and ultimately inducing apoptosis.[9][10][11] It is widely used for solid tumors such as testicular, ovarian, and bladder cancers.[8][12]

  • Paclitaxel: A member of the taxane family, paclitaxel's mechanism is unique in that it stabilizes microtubules, rather than causing their disassembly.[13][14][] This interference with the normal dynamics of microtubules disrupts mitotic spindle assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13][16] It is a key therapeutic agent for breast, ovarian, and lung cancers.[][17]

Experimental Design for Comparative Cytotoxicity Assessment

To objectively evaluate the cytotoxic potential of this compound, a rigorous and standardized experimental approach is essential.

Cell Line Selection:

A panel of well-characterized human cancer cell lines is proposed to provide a comprehensive cytotoxicity profile. The selection should include:

  • MCF-7: A human breast adenocarcinoma cell line, widely used for studying hormone-responsive breast cancers.

  • HeLa: A human cervical cancer cell line, one of the oldest and most commonly used immortalized human cell lines.

  • A549: A human lung carcinoma cell line, often used in studies of lung cancer and respiratory diseases.

Cytotoxicity Assays:

Two distinct assays are recommended to provide a multi-faceted view of cell death:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of membrane integrity and cytotoxicity.

MTT Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight.[18]

  • Compound Treatment: Treat the cells with varying concentrations of this compound, doxorubicin, cisplatin, and paclitaxel for 24, 48, and 72 hours.

  • MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.[18]

LDH Assay Protocol:

  • Cell Culture and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH reaction mixture.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified duration.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength as per the manufacturer's instructions.

Experimental Workflow Visualization

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Lines MCF-7, HeLa, A549 Seeding Seed in 96-well plates Cell_Lines->Seeding Compound_A This compound Compound_B Doxorubicin Compound_C Cisplatin Compound_D Paclitaxel Treatment Incubate for 24, 48, 72h Compound_A->Treatment Compound_B->Treatment Compound_C->Treatment Compound_D->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay LDH_Assay LDH Assay Treatment->LDH_Assay IC50 IC50 Determination MTT_Assay->IC50 LDH_Assay->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Workflow for comparative cytotoxicity analysis.

Comparative Cytotoxicity Data (Hypothetical)

The following table summarizes hypothetical IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for the tested compounds across the selected cell lines after a 48-hour treatment period.

CompoundMCF-7 (µM)HeLa (µM)A549 (µM)
This compound 5.27.810.5
Doxorubicin 0.81.21.5
Cisplatin 12.515.020.1
Paclitaxel 0.050.080.1

Note: These are hypothetical values for illustrative purposes. Actual experimental results may vary.

Mechanisms of Action and Signaling Pathways

Understanding the molecular pathways affected by these compounds is critical for interpreting their cytotoxic effects.

Established Anticancer Drugs:

  • Doxorubicin: Primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest.[6][19] It also induces the production of reactive oxygen species (ROS), contributing to oxidative stress and apoptosis.[4][20]

  • Cisplatin: Forms DNA adducts, which trigger a DNA damage response.[10][21] This can activate pathways involving p53, leading to cell cycle arrest and apoptosis.[11]

  • Paclitaxel: Stabilizes microtubules, leading to mitotic arrest.[13][16] This prolonged mitotic block activates the spindle assembly checkpoint, ultimately triggering apoptosis.[14][22]

Proposed Mechanism for this compound:

Based on existing research on 5-nitroindole derivatives, the proposed mechanism of action for this compound involves the modulation of key cellular signaling pathways. A primary target is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[18] Inhibition of components within this pathway can suppress cancer cell growth.[18]

Signaling Pathway Diagrams

Doxorubicin_Pathway Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Production Dox->ROS Damage DNA Damage DNA->Damage TopoII->Damage ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Doxorubicin's mechanism of action.

Cisplatin_Pathway Cis Cisplatin DNA_adducts DNA Adducts Cis->DNA_adducts DDR DNA Damage Response DNA_adducts->DDR p53 p53 Activation DDR->p53 Apoptosis Apoptosis p53->Apoptosis

Caption: Cisplatin's mechanism of action.

Paclitaxel_Pathway Pac Paclitaxel Microtubules Microtubule Stabilization Pac->Microtubules Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action.

Nitroindole_Pathway Nitroindole 5-nitro-1H-indole- 3-carbonitrile PI3K PI3K Nitroindole->PI3K Inhibition Apoptosis Apoptosis Nitroindole->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed mechanism for this compound.

Conclusion

This guide provides a framework for the comparative evaluation of this compound's cytotoxicity. The proposed experimental design, utilizing multiple cell lines and complementary assays, will yield robust and reliable data. While the hypothetical data suggests that this compound may exhibit promising cytotoxic activity, further comprehensive studies are imperative to fully elucidate its therapeutic potential and mechanism of action. The exploration of novel compounds like this compound is a critical endeavor in the ongoing effort to develop more effective and targeted cancer therapies.

References

A Comparative In Vitro Evaluation of Novel 5-Nitroindole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-nitroindole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in binding to various biological targets and eliciting a range of therapeutic effects. While derivatives of this heterocyclic system have shown promise in several areas, their most profound impact to date has been in the realm of oncology.[1][2] This guide provides a comprehensive in vitro comparison of novel 5-nitroindole derivatives, with a primary focus on their well-documented anticancer properties. Additionally, it will explore the broader antimicrobial and anti-inflammatory potential of the indole scaffold, presenting key experimental data and detailed protocols to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

Section 1: The Potent Anticancer Activity of 5-Nitroindole Derivatives

The significant anticancer potential of 5-nitroindole derivatives stems from a dual mechanism of action that selectively targets cancer cells, leading to cell cycle arrest and apoptosis.[1][2]

Mechanism of Action: A Two-Pronged Assault on Cancer

The anticancer efficacy of these compounds is primarily attributed to two synergistic effects: the stabilization of c-Myc G-quadruplexes and the induction of reactive oxygen species (ROS).[1][2]

  • c-Myc G-Quadruplex Stabilization: The promoter region of the c-Myc oncogene, which is overexpressed in up to 80% of human cancers, contains guanine-rich sequences capable of forming non-canonical DNA secondary structures known as G-quadruplexes.[1] The formation of these structures represses the transcription of the c-Myc gene. 5-nitroindole derivatives have been shown to bind to and stabilize these G-quadruplexes, leading to the downregulation of c-Myc expression.[1][2] This, in turn, disrupts the cell cycle and initiates apoptosis.[3]

  • Induction of Reactive Oxygen Species (ROS): Certain 5-nitroindole derivatives have been observed to increase the intracellular concentration of ROS.[2][3] Elevated ROS levels in cancer cells can induce oxidative stress, damage cellular components, and trigger apoptotic cell death.[2]

cluster_0 5-Nitroindole Derivative Action 5-Nitroindole 5-Nitroindole c-Myc G-Quadruplex c-Myc G-Quadruplex 5-Nitroindole->c-Myc G-Quadruplex Binds and Stabilizes ROS ROS 5-Nitroindole->ROS Induces c-Myc Downregulation c-Myc Downregulation c-Myc G-Quadruplex->c-Myc Downregulation Leads to Oxidative Stress Oxidative Stress ROS->Oxidative Stress Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest c-Myc Downregulation->Cell Cycle Arrest Cell Cycle Arrest->Apoptosis Oxidative Stress->Apoptosis

Caption: Dual mechanism of anticancer action of 5-nitroindole derivatives.

Comparative Cytotoxicity of 5-Nitroindole Derivatives

The in vitro cytotoxic activity of several 5-nitroindole derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%, are summarized below.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5 HeLa (Cervical Cancer)5.08 ± 0.91[2]
Compound 7 HeLa (Cervical Cancer)5.89 ± 0.73[2]
Compound 4l HOP-62 (Non-small cell lung)< 0.01 (GI50)[4]
Compound 4l HL-60(TB) (Leukemia)0.50 (GI50)[4]
Compound 4l MOLT-4 (Leukemia)0.66 (GI50)[4]
Experimental Protocols for Anticancer Evaluation

To ensure the reproducibility and standardization of in vitro anticancer screening, detailed protocols for key assays are provided below.

cluster_1 Anticancer Screening Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Compound_Treatment Treatment with 5-Nitroindole Derivatives Cell_Culture->Compound_Treatment Assays In Vitro Assays Compound_Treatment->Assays MTT MTT Assay (Viability) Assays->MTT Flow_Cytometry Flow Cytometry (Cell Cycle) Assays->Flow_Cytometry Western_Blot Western Blot (c-Myc) Assays->Western_Blot Data_Analysis Data Analysis (IC50, etc.) MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro anticancer screening.

Protocol 1: Cell Viability (MTT) Assay [5][6]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., HeLa)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 5-nitroindole derivatives

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • 96-well plates

  • Procedure:

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of the 5-nitroindole derivatives for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values from the dose-response curves.

Protocol 2: Cell Cycle Analysis by Flow Cytometry [1][6]

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.

  • Materials:

    • Cancer cell lines

    • 5-nitroindole derivatives

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compounds for 24-48 hours.

    • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

Protocol 3: Western Blotting for c-Myc Expression [7]

This technique is used to detect the levels of c-Myc protein in treated cells.

  • Materials:

    • Cancer cell lines

    • 5-nitroindole derivatives

    • Lysis buffer (RIPA) with protease inhibitors

    • Protein assay reagent (BCA)

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (5% non-fat milk in TBST)

    • Primary antibody (anti-c-Myc)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the test compounds, then lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-c-Myc antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Section 2: The Antimicrobial Potential of the Indole Scaffold

The indole nucleus is a key structural component in many natural and synthetic compounds with significant antimicrobial activity.[8][9] While extensive research has been conducted on various indole derivatives, the specific antimicrobial properties of 5-nitroindoles are a promising yet underexplored area of investigation.

Comparative Antimicrobial Activity of Indole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values for some indole derivatives against a range of microbial pathogens. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDMicroorganismMIC (µg/mL)Reference
5-iodoindole Acinetobacter baumannii (XDR)64[8]
5-fluoroindole Acinetobacter baumannii (XDR)64[8]
6-bromoindole Acinetobacter baumannii (XDR)64[8]
3-methylindole Acinetobacter baumannii (XDR)64[8]
Indole-thiadiazole (2c) Bacillus subtilis3.125[9]
Indole-triazole (3c) Bacillus subtilis3.125[9]
Halo substituted indole dihydropyrimidines (6e-h) Various bacteria50[10]
Experimental Protocol for Antimicrobial Evaluation

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method is a standardized technique for determining the MIC of antimicrobial agents.

  • Materials:

    • Bacterial or fungal strains

    • Mueller-Hinton Broth (MHB) or appropriate broth medium

    • 5-nitroindole derivatives

    • 96-well microtiter plates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

    • Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the absorbance.

Section 3: The Anti-inflammatory Properties of Indole Derivatives

Indole and its derivatives have demonstrated notable anti-inflammatory activities in various in vitro and in vivo models.[11][12] This suggests that 5-nitroindole compounds may also possess therapeutic potential for inflammatory disorders, warranting further investigation.

Comparative In Vitro Anti-inflammatory Activity of Indole Derivatives

The anti-inflammatory effects of indole derivatives have been assessed through various assays, including the inhibition of nitric oxide (NO) production and cyclooxygenase (COX) enzymes.

CompoundAssayActivityReference
Indazole COX-2 InhibitionIC50 = 23.42 µM[11]
5-aminoindazole COX-2 InhibitionIC50 = 12.32 µM[11]
6-nitroindazole COX-2 InhibitionIC50 = 19.22 µM[11]
Ursolic acid-indole derivative (UA-1) NO Inhibition in RAW 264.7 cellsIC50 = 2.2 ± 0.4 µM[13]
Ursolic acid-indole derivative (6) NO Inhibition in RAW 264.7 cells54.3 ± 4.8% at 10 µM[12]
Experimental Protocol for Anti-inflammatory Evaluation

Protocol 5: In Vitro Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to scavenge nitric oxide radicals, a key mediator in inflammation.

  • Materials:

    • Sodium nitroprusside

    • Phosphate-buffered saline (PBS)

    • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

    • 5-nitroindole derivatives

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Prepare solutions of the test compounds in PBS.

    • In a 96-well plate, mix the compound solutions with sodium nitroprusside solution.

    • Incubate the mixture at room temperature.

    • After incubation, add Griess reagent to each well.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO scavenging activity compared to a control without the test compound.

Conclusion

This guide highlights the substantial evidence supporting the in vitro evaluation of novel 5-nitroindole derivatives, particularly as potent anticancer agents with a well-defined dual mechanism of action. The provided comparative data and detailed experimental protocols offer a robust framework for researchers to advance the discovery and development of this promising class of compounds. While their anticancer potential is clearly established, the exploration of 5-nitroindole derivatives for antimicrobial and anti-inflammatory applications remains a compelling and underexplored frontier. Further research in these areas could unlock the full therapeutic versatility of the 5-nitroindole scaffold, paving the way for the development of novel treatments for a wide spectrum of diseases.

References

Assessing the Target Specificity of 5-Nitro-1H-Indole-3-Carbonitrile Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 5-nitro-1H-indole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities, particularly in oncology.[1] Derivatives of this class have been investigated as inhibitors of various protein kinases and as binders of non-canonical DNA structures like G-quadruplexes.[2][3] However, a critical aspect of their therapeutic potential lies in their target specificity. The promiscuity of small molecule inhibitors, especially those targeting the highly conserved ATP-binding pocket of kinases, can lead to off-target effects, resulting in unforeseen toxicities or a polypharmacological profile that can be either beneficial or detrimental.[4]

This guide provides a comprehensive framework for assessing the target specificity of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present a comparative analysis using data from structurally related indole compounds to illustrate the principles of selectivity assessment. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical knowledge to rigorously characterize the on- and off-target profiles of these promising therapeutic candidates.

The Rationale for a Multi-Pronged Specificity Assessment

Relying on a single IC50 value against a primary target is insufficient to declare a compound "specific." A robust assessment requires a tiered and orthogonal approach that interrogates the compound's activity at multiple levels: biochemical, cellular, and ideally, proteome-wide.

  • Biochemical Assays: These provide the first-pass analysis of a compound's inhibitory potential against a purified protein, typically the intended target and a panel of related off-targets. They are essential for determining intrinsic potency (e.g., IC50, Kd) but lack the complexity of the cellular environment.[5]

  • Cell-Based Assays: These assays are critical for confirming that a compound can engage its target within a living cell, where factors like cell permeability, efflux pumps, and intracellular ATP concentrations come into play.[4] They also allow for the measurement of downstream functional consequences of target inhibition.

  • Proteome-Wide Profiling: Techniques like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry can provide a global view of a compound's interactions across the entire soluble proteome, offering an unbiased method to identify off-targets.[6]

Below, we detail the experimental workflows for a comprehensive target specificity assessment.

Part 1: Initial Potency and Kinome-Wide Selectivity Profiling

The indole scaffold is a common feature in many kinase inhibitors.[6] Therefore, the most critical first step in assessing the specificity of a this compound derivative suspected of kinase activity is to perform a broad screen against a large panel of kinases.

Experimental Workflow: Kinome Profiling

This workflow outlines a typical two-tiered approach to kinome profiling, which is both efficient and cost-effective.[5]

G cluster_0 Tier 1: Single-Dose Screening cluster_1 Tier 2: Dose-Response Validation A Compound of Interest (e.g., this compound derivative) B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Single High-Concentration Screen (e.g., 1-10 µM) B->C D Large Kinase Panel (e.g., KINOMEscan®, >400 kinases) C->D E Measure % Inhibition Relative to DMSO Control D->E F Identify 'Hits' (e.g., >70% Inhibition) E->F Data Analysis G 10-Point Dose-Response Curve F->G H Determine IC50 or Kd Values G->H I Generate Selectivity Profile H->I J Calculate Selectivity Score (e.g., S-Score) I->J Quantify Selectivity

Caption: Tiered workflow for comprehensive kinase selectivity profiling.

Exemplar Protocol: Luminescence-Based Biochemical Kinase Assay (e.g., ADP-Glo™)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction. It is a robust method suitable for high-throughput screening.[7]

Principle: The assay is performed in two steps. First, after the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP. Second, a "Kinase Detection Reagent" is added to convert the generated ADP back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the ADP concentration and, therefore, the kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Reconstitute kinase and substrate in kinase buffer to desired concentrations.

    • Prepare a 10-point serial dilution of the this compound derivative in DMSO, then dilute further in kinase buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).[8]

    • Prepare ATP solution at a concentration close to its Km for the specific kinase being tested.[7]

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the compound dilution.

    • Add 2.5 µL of the kinase/substrate mixture.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.[7]

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate for a defined period (e.g., 1-2 hours) at room temperature.

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 30-40 minutes at room temperature to stop the kinase reaction and deplete ATP.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using "no-enzyme" controls (0% activity) and "DMSO-only" controls (100% activity).

    • Plot the normalized activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Selectivity of Indole-Based Kinase Inhibitors

While comprehensive kinome scan data for a specific this compound derivative is not publicly available, we can analyze data from structurally related indole-3-carbonitriles to illustrate the expected outcomes. The following table summarizes the inhibitory activity of a 7-chloro-2-phenyl-1H-indole-3-carbonitrile derivative against DYRK1A and other related kinases.[3]

Target KinaseIC50 (µM)Key Structural Feature of TargetRationale for Comparison
DYRK1A 0.058 Primary Target CMGC group kinase, implicated in neurodegenerative diseases.
DYRK1B0.28High homology with DYRK1AAssesses isoform selectivity.
CLK10.081CMGC group kinaseA common off-target for DYRK1A inhibitors.
GSK-3β> 10CMGC group kinaseAssesses selectivity within the same kinase group.
CDK5/p25> 10CMGC group kinaseAssesses selectivity within the same kinase group.

This data is adapted from a study on 7-chloro-2-phenyl-1H-indole-3-carbonitrile and serves as an illustrative example of a selectivity profile.[3]

This table demonstrates that while the compound is potent against its primary target, DYRK1A, it also shows significant activity against the closely related CLK1 kinase. This highlights the importance of profiling against related family members to understand the true selectivity window.

Part 2: Confirming Target Engagement in a Cellular Context

A compound that is potent in a biochemical assay may not be effective in a cell due to poor permeability or rapid efflux. Furthermore, high intracellular ATP concentrations can outcompete ATP-competitive inhibitors. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds to its intended target in an unperturbed cellular environment.[6][9]

Principle of CETSA

The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[10] When a compound binds to its protein target, the resulting complex is often more resistant to thermal denaturation. By heating cells or cell lysates to various temperatures and then quantifying the amount of soluble protein that remains, one can determine the melting temperature (Tm) of the target protein. A shift in this melting curve to a higher temperature in the presence of a compound is direct evidence of target engagement.[6]

Experimental Workflow: CETSA

G A 1. Cell Culture & Treatment - Plate cells and grow to confluency. - Treat with compound or vehicle (DMSO). B 2. Heat Shock - Aliquot cell suspension into PCR tubes. - Heat tubes to a range of temperatures (e.g., 40-70°C) for 3 min. A->B C 3. Cell Lysis - Lyse cells by freeze-thaw cycles. B->C D 4. Separation of Soluble Fraction - Centrifuge at high speed (e.g., 20,000 x g). - Collect the supernatant (soluble proteins). C->D E 5. Protein Quantification - Detect target protein in the soluble fraction using Western Blot, ELISA, or AlphaScreen. D->E F 6. Data Analysis - Plot % soluble protein vs. temperature. - Compare curves of treated vs. vehicle samples to determine thermal shift (ΔTm). E->F

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Exemplar Protocol: CETSA with Western Blot Detection

This protocol provides a detailed method for performing CETSA and analyzing the results using standard laboratory techniques.

Step-by-Step Methodology:

  • Cell Treatment:

    • Culture cells (e.g., HeLa, U2OS) to ~80% confluency.

    • Treat cells with the desired concentration of the this compound derivative or vehicle (DMSO) for a specified time (e.g., 1 hour) in culture medium.

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors to a final concentration of ~10^7 cells/mL.

  • Thermal Challenge:

    • Aliquot 50 µL of the cell suspension into each of several PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of different temperatures (e.g., 10-12 points from 40°C to 70°C) for 3 minutes.

    • Follow the heating step with a cooling step to room temperature for 3 minutes.[11]

    • Include an unheated control sample.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • To separate the soluble and aggregated protein fractions, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new tube.

  • Analysis by Western Blot:

    • Determine the protein concentration of the soluble fractions.

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein of interest.

    • Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Data Interpretation:

    • Quantify the band intensities for the target protein at each temperature point.

    • Normalize these values to the unheated control sample (100% soluble).

    • Plot the normalized band intensity versus temperature for both the vehicle-treated and compound-treated samples.

    • The rightward shift of the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Part 3: Assessing Specificity Against Non-Kinase Targets

While kinome profiling is essential, it's also crucial to consider that indole-based scaffolds can interact with other target classes. For instance, certain 5-nitroindole derivatives have been identified as binders of c-Myc G-quadruplex DNA, a non-canonical DNA structure involved in oncogene regulation.[2] Assessing activity against such alternative targets provides a more complete picture of a compound's specificity.

Comparative Target Class: c-Myc G-Quadruplex DNA

A study on pyrrolidine-substituted 5-nitroindoles demonstrated their ability to bind to and stabilize the G-quadruplex in the c-Myc promoter, leading to the downregulation of c-Myc expression and cell cycle arrest in cancer cells.[2]

Compound IDPrimary TargetIC50 (HeLa cells)Mechanism of Action
Compound 5 c-Myc G-quadruplex5.08 µMDownregulation of c-Myc expression, cell cycle arrest.[2]
Compound 7 c-Myc G-quadruplex5.89 µMDownregulation of c-Myc expression, cell cycle arrest.[2]

Data adapted from Nimbarte et al. (2021) on pyrrolidine-substituted 5-nitroindoles.[2]

This comparison underscores the importance of not limiting specificity assessment to a single target class. The 5-nitroindole core is versatile, and its derivatives may possess multiple mechanisms of action.

Relevant Signaling Pathway: Kinase Inhibition vs. G-Quadruplex Binding

The downstream consequences of inhibiting a kinase versus stabilizing a G-quadruplex are distinct, as illustrated below.

G cluster_0 Kinase Inhibition Pathway cluster_1 G-Quadruplex Binding Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Indole_Kinase Indole Derivative (Kinase Inhibitor) Indole_Kinase->RAF Inhibition cMyc_Gene c-Myc Gene Promoter G4 G-Quadruplex (G4) Formation cMyc_Gene->G4 Transcription_Blocked Transcription Blocked G4->Transcription_Blocked cMyc_Protein c-Myc Protein Levels Decrease Transcription_Blocked->cMyc_Protein Cell_Cycle Cell Cycle Arrest, Apoptosis cMyc_Protein->Cell_Cycle Indole_G4 Indole Derivative (G4 Binder) Indole_G4->G4 Stabilization

Caption: Contrasting signaling pathways affected by indole derivatives.

Conclusion and Future Directions

The assessment of target specificity for this compound derivatives is a multifaceted process that is fundamental to their development as safe and effective therapeutic agents. This guide outlines a logical, tiered approach, beginning with broad, biochemical screening (e.g., kinome profiling) to identify on- and off-targets, followed by cell-based target engagement assays (e.g., CETSA) to confirm activity in a physiological context.

As the data on related indole structures show, while potent inhibitors can be developed, absolute specificity is rare. A thorough investigation may reveal a polypharmacological profile, which requires careful characterization to distinguish between beneficial, synergistic effects and detrimental, toxic off-target activities. The experimental frameworks provided herein offer a robust starting point for researchers to rigorously validate their compounds, ensuring that mechanistic claims are supported by a foundation of comprehensive and self-validating data. Future studies should aim to publish full selectivity profiles, including large-scale kinome scans and unbiased proteomic studies, to build a public repository of knowledge that can guide the rational design of next-generation indole-based inhibitors.

References

A Senior Application Scientist's Guide to the Physicochemical Properties of Substituted 5-Nitroindoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the key physicochemical properties of substituted 5-nitroindoles. The 5-nitroindole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] Understanding how substituents on this core structure modulate its physicochemical properties is paramount for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) profiles.

This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and physical characteristics. We will explore the "why" behind the data and provide robust, self-validating experimental protocols for their determination in your own laboratory.

The 5-Nitroindole Core: An Electronic Overview

The foundational structure of the compounds discussed herein is 5-nitroindole. The indole ring is an aromatic heterocyclic system, but the addition of a potent electron-withdrawing nitro (-NO₂) group at the C5 position dramatically alters the electronic landscape of the molecule. This substitution significantly influences the acidity of the N-H proton, the electron density of the aromatic system, and consequently, all major physicochemical properties.

Caption: The core chemical structure of 5-nitroindole.

Comparative Analysis of Physicochemical Properties

The strategic placement of substituents allows for the fine-tuning of a molecule's properties to enhance its drug-like characteristics. Here, we compare the key properties influenced by such substitutions.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the partition coefficient (LogP) between n-octanol and water.[4]

  • Causality: The parent 5-nitroindole is a relatively hydrophobic aromatic compound.[5] Introducing alkyl or aryl substituents will generally increase the LogP, enhancing lipophilicity. Conversely, adding polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH₂) groups, will decrease the LogP, increasing hydrophilicity. For ionizable compounds, the distribution coefficient (LogD) is more relevant as it considers the partition of both the neutral and ionized forms at a specific pH.

  • Expert Insight: A LogP value is not just a number; it's a guide for formulation and predicting biological behavior. For instance, a compound with a high LogP may exhibit poor aqueous solubility and be prone to binding to plasma proteins, while a very low LogP might prevent it from crossing the cell membrane. Calculated LogP (cLogP) values can serve as a useful starting point for predicting solubility characteristics.[6]

Acidity (pKa)

The pKa value quantifies the strength of an acid in solution.[7] For 5-nitroindoles, the most relevant pKa is that of the N-H proton of the indole ring.

  • Causality: The indole N-H is weakly acidic. However, the strong electron-withdrawing effect of the 5-nitro group delocalizes the negative charge of the conjugate base, significantly increasing the acidity (i.e., lowering the pKa) compared to unsubstituted indole. Further substitution on the ring can modulate this acidity. Electron-withdrawing groups (e.g., -CN, -CF₃) will further lower the pKa, while electron-donating groups (e.g., -CH₃, -OCH₃) will raise it. Studies on related 2-substituted indoles show that fluorine-containing substituents dramatically decrease the pKa of the N-H proton.[8]

  • Expert Insight: The pKa is crucial for predicting the ionization state of a molecule at physiological pH (around 7.4). A compound that is significantly ionized at this pH will generally have higher aqueous solubility but lower membrane permeability compared to its neutral form. Understanding the pKa is therefore essential for predicting oral absorption and cellular uptake.

Solubility

Solubility, particularly in aqueous media, is a prerequisite for a drug to be absorbed and distributed throughout the body.

  • Causality: 5-nitroindole itself is described as being soluble in organic solvents like ethanol, ether, and acetone, but insoluble in glycerol and mineral oils.[9][10] Its aqueous solubility is limited. The "like dissolves like" principle is key here.[11] To enhance aqueous solubility, polar or ionizable functional groups are typically introduced. For example, converting a carboxylic acid substituent to its corresponding salt can dramatically increase water solubility.

  • Expert Insight: Poor aqueous solubility is a major hurdle in drug development. When assessing a new compound, it is vital to determine its solubility not just in water but also in buffers at different pH values, especially if the compound has an ionizable center. This provides a more complete picture of how it will behave in the gastrointestinal tract.

Melting Point (M.p.)

The melting point is the temperature at which a solid turns into a liquid.[12][13] It is a fundamental physical property that provides an indication of the purity and the strength of the crystal lattice forces of a compound.[12][14] A pure crystalline substance will have a sharp, well-defined melting point range of 1-2°C, whereas impurities will typically lower and broaden this range.[14]

  • Data Summary: The following table summarizes the melting points of the parent 5-nitroindole and a selection of its substituted derivatives as reported in the literature.

CompoundSubstituent(s)Melting Point (°C)
5-NitroindoleNone140-142[9][10][15][16][17]
5-Nitroindole-3-carboxaldehyde3-CHO109-111[2]
5-Nitro-1H-indole-3-carboxylic acid3-COOH276-278 (decomp.)[18]
  • Expert Insight: The significant variation in melting points highlights the impact of substituents on intermolecular forces. The high melting point of the carboxylic acid derivative, for instance, is likely due to strong hydrogen bonding in the crystal lattice. When synthesizing a new derivative, a sharp melting point is the first, crucial indicator of successful purification.

Spectroscopic Properties (UV-Vis & NMR)
  • UV-Visible Spectroscopy: The 5-nitroindole chromophore exhibits characteristic absorption in the near-UV range (300-400 nm).[19] The parent 5-nitroindole has an absorption peak at 322 nm.[19] The position and intensity of these absorption bands are sensitive to substitution and the solvent used, which can be useful for both qualitative and quantitative analysis.[20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure. In the ¹H NMR spectrum of 5-nitroindole, the protons on the aromatic ring appear at distinct chemical shifts, which are influenced by the electronic effects of the nitro group and any other substituents.[2][22] Similarly, ¹³C and ¹⁵N NMR spectra provide further structural confirmation.[23][24] NMR is also a powerful tool for studying the interaction of these molecules with biological targets, such as DNA G-quadruplexes.[2][3]

Experimental Workflows & Protocols

To ensure the generation of reliable and reproducible data, standardized protocols are essential. The following sections provide step-by-step methodologies for determining the key physicochemical properties discussed.

G cluster_workflow Physicochemical Characterization Workflow A Synthesized Compound B Purity Check (TLC, HPLC) A->B C Melting Point Determination B->C If Pure D LogP (Shake-Flask) C->D E pKa (Potentiometric Titration) C->E F Aqueous Solubility C->F G Structural Confirmation (NMR, MS) C->G H Data Analysis & Comparison D->H E->H F->H G->H

Caption: Workflow for the physicochemical characterization of a novel substituted 5-nitroindole.

Protocol 1: Determination of Melting Point

This protocol describes the capillary method, a widely used technique for accurate melting point determination.[12][13][25]

  • Principle: A small, finely powdered sample in a capillary tube is heated at a controlled rate. The temperature range from the first appearance of liquid (collapse point) to the complete liquefaction of the solid is recorded as the melting point.[13][14]

  • Instrumentation: Melting point apparatus (e.g., Mettler Toledo MP series or Stuart SMP series), glass capillary tubes (closed at one end).

  • Procedure:

    • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, crush coarse crystals using a mortar and pestle.[12]

    • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. The packed sample height should be 2-4 mm.[26]

    • Measurement: a. Place the loaded capillary into the heating block of the apparatus. b. For an unknown compound, perform a rapid preliminary heating (10-20°C/min) to determine an approximate melting range.[26] c. Allow the apparatus to cool to at least 10-15°C below the approximate melting point. d. Insert a new sample and heat at a slow, controlled rate (1-2°C/min) to ensure thermal equilibrium.[26] e. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.

  • System Validation: Calibrate the thermometer of the apparatus periodically using certified melting point standards (e.g., caffeine, vanillin). A sharp melting range (≤ 2°C) is indicative of high purity.

Protocol 2: Determination of LogP by Shake-Flask Method

This is the "gold standard" method for experimentally determining the partition coefficient.[4][27]

  • Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a buffer like PBS for LogD). After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated from the ratio of these concentrations.[27]

  • Materials: n-Octanol (pre-saturated with water), water or buffer (pre-saturated with n-octanol), test tubes with screw caps, vortex mixer, centrifuge, analytical instrument for quantification (e.g., HPLC-UV).

  • Procedure:

    • Phase Saturation: Vigorously mix equal volumes of n-octanol and water/buffer for at least 24 hours. Allow the phases to separate completely.

    • Partitioning: a. Add equal volumes (e.g., 2 mL) of the pre-saturated n-octanol and aqueous phases to a test tube. b. Add a small, known amount of the test compound to achieve a final concentration that is detectable in both phases. c. Cap the tube securely and vortex vigorously for 5-10 minutes to facilitate partitioning.[28]

    • Phase Separation: Centrifuge the tube (e.g., at 2000 rpm for 10 minutes) to ensure complete separation of the two layers.[28]

    • Quantification: a. Carefully withdraw an aliquot from each phase, avoiding cross-contamination. b. Determine the concentration of the compound in each aliquot (C_octanol and C_water) using a calibrated HPLC-UV method.

    • Calculation: Calculate the LogP using the formula: LogP = log₁₀(C_octanol / C_water).

  • System Validation: Run a known compound with a certified LogP value in parallel to validate the experimental setup and analytical method. The experiment should be performed in triplicate to ensure reproducibility.

Protocol 3: Determination of pKa by Potentiometric Titration

This method involves monitoring pH changes during the titration of the compound with an acid or base.[29][30][31]

  • Principle: A solution of the compound is titrated with a standardized acid or base. The pH is measured after each addition of titrant. The pKa corresponds to the pH at the half-equivalence point, which is identified as the inflection point on the titration curve.[29][32]

  • Instrumentation: Calibrated pH meter with an electrode, automatic titrator or manual burette, magnetic stirrer, reaction vessel.

  • Procedure:

    • Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[31]

    • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1-10 mM). A constant ionic strength is maintained using a background electrolyte like KCl.[31]

    • Titration: a. Place the sample solution in the reaction vessel and immerse the pH electrode and the tip of the burette. Stir the solution continuously. b. For an acidic compound (like the 5-nitroindole N-H), titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH). For a basic compound, titrate with a strong acid (e.g., 0.1 M HCl). c. Add the titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the value and the total volume of titrant added.

    • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa can be determined from the first derivative of the curve (where the inflection point is the maximum) or by finding the pH at the point where half of the compound has been neutralized.

  • System Validation: Titrate a known standard with a pKa close to the expected value of the test compound to verify the accuracy of the method. The requirement for a pure compound is high for this technique.[29]

Protocol 4: Measurement of Aqueous Solubility

This protocol outlines a general method for determining the thermodynamic equilibrium solubility of a compound.

  • Principle: An excess amount of the solid compound is equilibrated with water or a buffer at a constant temperature. After equilibrium is reached, the solid is removed, and the concentration of the dissolved compound in the supernatant is determined.

  • Materials: Vials with screw caps, shaker or rotator, constant temperature bath, centrifuge, filters (e.g., 0.22 µm PVDF), analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer).

  • Procedure:

    • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium (e.g., purified water or pH 7.4 buffer). The presence of undissolved solid should be visible.

    • Seal the vials and place them in a shaker in a constant temperature bath (typically 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary time-course experiment can establish the required equilibration time.

    • After equilibration, allow the vials to stand to let the solid settle.

    • Centrifuge the samples to pellet the remaining solid.

    • Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

    • Dilute the filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method.

  • System Validation: The experiment should be performed in triplicate. It is crucial to confirm that equilibrium has been reached by measuring the concentration at successive time points (e.g., 24h and 48h) and ensuring the value is constant. The presence of solid material must be confirmed at the end of the experiment.

Conclusion

The physicochemical properties of substituted 5-nitroindoles are highly sensitive to the nature and position of substituents on the indole ring. The electron-withdrawing nitro group establishes a baseline of increased N-H acidity and specific spectroscopic characteristics. By strategically adding or modifying other functional groups, properties such as lipophilicity, solubility, and melting point can be systematically modulated. A thorough characterization of these properties using robust and validated experimental protocols is a cornerstone of rational drug design and is indispensable for advancing 5-nitroindole derivatives from chemical curiosities to viable therapeutic candidates.

References

A Comparative Guide to HPLC-Based Purity Validation of Synthesized 5-nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, the synthetic intermediate 5-nitro-1H-indole-3-carbonitrile is a molecule of significant interest, often serving as a critical building block in the development of novel therapeutics.[1][2] Its molecular structure, featuring an indole nucleus, a nitrile group, and a nitro functional group, provides a versatile scaffold for constructing complex target molecules. However, the very reactivity that makes it a valuable precursor also presents a challenge: ensuring its purity. The presence of unreacted starting materials, isomeric byproducts, or degradation products can have profound implications for downstream reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, safety and efficacy.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity validation of this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind critical methodological choices, enabling you to develop and implement a self-validating system for purity assessment that aligns with the highest standards of scientific integrity.

The Critical Role of Orthogonal Purity Assessment

Before delving into specific methods, it is paramount to understand the "why." Purity is not a monolithic concept. A sample that appears pure by one analytical technique may reveal hidden impurities under different conditions. For this compound, the primary concerns stem from its synthesis, which often involves the nitration of an indole precursor.[3][4][5] This process can lead to several potential impurities:

  • Isomeric Impurities: Nitration can occur at different positions on the indole ring, leading to isomers such as 4-nitro, 6-nitro, or 7-nitro-1H-indole-3-carbonitrile. These isomers often have similar physical properties, making them difficult to separate by crystallization alone.

  • Unreacted Starting Material: Incomplete nitration will leave residual indole-3-carbonitrile.[6]

  • Process-Related Impurities: Reagents and byproducts from the synthesis, such as residual acids or solvents, may be present.[7]

  • Degradation Products: The nitro-indole structure can be susceptible to degradation under certain light or pH conditions.

An effective HPLC method must be able to resolve the main compound from all potential and actual impurities, a principle known as specificity . This is a core requirement of international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[8][9][10][11]

Comparing HPLC Methodologies: Isocratic vs. Gradient Elution

The cornerstone of a successful purity analysis is the chromatographic separation itself. Reversed-Phase HPLC (RP-HPLC) is the technique of choice for moderately polar compounds like our target analyte.[12][13][14] The primary decision point in method development is the choice between an isocratic and a gradient elution strategy.

Parameter Method A: Isocratic Elution Method B: Gradient Elution (Recommended)
Principle Mobile phase composition remains constant throughout the run.Mobile phase composition (strength) changes over time.
Typical Mobile Phase 60:40 (v/v) Acetonitrile : Water with 0.1% Formic Acid.Start: 30% Acetonitrile, Ramp to 95% Acetonitrile over 15 min.
Resolution (Rs) May provide adequate separation for known, closely eluting impurities.Superior resolution for separating a wide range of impurities with different polarities.
Analysis Time Can be faster if all peaks elute quickly.Potentially longer, but ensures elution of late-eluting, non-polar impurities.
Peak Shape Good for the main analyte.Excellent peak shape for all components; prevents peak broadening for late-eluting peaks.
Key Advantage Simplicity and robustness.High peak capacity and specificity; ideal for complex impurity profiles.
Key Disadvantage Poor resolution for impurities with widely different polarities. "General Elution Problem."Requires column re-equilibration between runs; more complex setup.

Causality: The "General Elution Problem" in isocratic elution means that conditions optimized for early-eluting polar impurities will cause late-eluting non-polar impurities to be broad and poorly resolved. Conversely, strengthening the mobile phase to quickly elute non-polar compounds will cause polar impurities to rush through the column with little to no retention or separation. A gradient elution method systematically increases the organic solvent concentration, providing optimal separation conditions for compounds across a wide polarity range within a single run. For purity analysis of a novel or research-grade compound where the impurity profile is not fully known, a gradient approach is unequivocally superior and provides a more trustworthy assessment.

The Self-Validating Protocol: A Step-by-Step Guide

This protocol details a validated, gradient RP-HPLC method designed for robust purity determination. The inclusion of a Photodiode Array (PDA) detector is critical, as it provides spectral data that adds a second, orthogonal dimension to the analysis, confirming peak identity and purity.[15][16][17][18][19]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Interpretation A Standard & Sample Weighing (Approx. 1 mg/mL) B Dissolution in Diluent (50:50 ACN:H2O) A->B C Vortex & Sonicate to Ensure Dissolution B->C D HPLC Injection (5 µL) C->D E Gradient Separation on C18 Column D->E F PDA Detection (210-400 nm) E->F G Chromatogram Integration (% Area Calculation) F->G H Peak Purity Analysis (Spectral Comparison) G->H I Final Purity Report H->I

Caption: Workflow for HPLC purity validation.

Detailed Method Parameters:
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.[16]

    • Chromatography Data System (CDS) for control and data analysis.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

      • Rationale: C18 columns provide excellent hydrophobic retention for indole derivatives, offering a good balance of selectivity and efficiency.[20]

    • Mobile Phase A: 0.1% Formic Acid in Water.

      • Rationale: The acid suppresses the ionization of the indole N-H proton, leading to sharper, more symmetrical peaks.[21]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Rationale: Acetonitrile is a common organic modifier with a low UV cutoff and viscosity, providing good separation efficiency.

    • Gradient Program:

      • 0-1 min: 30% B

      • 1-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-22 min: Re-equilibration at 30% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

      • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

    • Detection: PDA detection, monitoring at 280 nm for quantification and collecting spectral data from 210-400 nm for purity analysis.[14][22][23]

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Concentration: Accurately weigh and dissolve the synthesized this compound in the diluent to a final concentration of approximately 1.0 mg/mL.

    • Filtration: Filter the sample through a 0.45 µm syringe filter if any particulate matter is visible.

Trustworthiness: The Self-Validating System

The true power of this method lies in the use of the PDA detector, which makes the protocol inherently self-validating. For each analysis, you must perform two key checks:

  • Purity by Area Percentage: The CDS will integrate all detected peaks and calculate the purity based on the area of the main peak relative to the total area of all peaks. This gives the primary quantitative purity value.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

  • Peak Purity Analysis: The PDA detector captures a complete UV-Vis spectrum at multiple points across each eluting peak (the upslope, apex, and downslope).[15][17][19] The CDS software can then compare these spectra. If the peak represents a single, pure compound, all spectra will be identical. If a hidden impurity is co-eluting, the spectra at the leading or tailing edge of the peak will differ from the spectrum at the apex. The software generates a "purity angle" or "purity factor" that quantitatively assesses this similarity. A passing result confirms that the main peak is spectrally homogeneous and therefore pure.

Conceptual Diagram of Impurity Origins

Impurity_Sources cluster_inputs Reaction Inputs cluster_impurities Potential Impurities Product Synthesized This compound Degradant Degradation Products Product->Degradant Instability SM Indole-3-carbonitrile (Starting Material) SM->Product Desired Reaction Unreacted Unreacted Starting Material SM->Unreacted Incomplete Reaction Nitrating Nitrating Agents (e.g., HNO3/H2SO4) Nitrating->Product Isomer Isomeric Byproducts (e.g., 4-nitro, 6-nitro) Nitrating->Isomer Side Reaction

Caption: Origins of potential process-related impurities.

Conclusion

Validating the purity of synthesized this compound is not merely a quality control checkpoint; it is a fundamental requirement for ensuring the integrity and reproducibility of subsequent research and development. While a simple isocratic HPLC method might provide a superficial purity value, it lacks the rigor to detect unexpected or poorly resolved impurities.

By adopting a gradient RP-HPLC method coupled with PDA detection, researchers create a powerful, self-validating system. This approach provides not only a quantitative measure of purity via area percentage but also an orthogonal confirmation of peak homogeneity through spectral analysis. This dual-validation strategy provides the highest level of confidence in the quality of the synthetic intermediate, safeguarding the integrity of the entire drug development pipeline. The principles and protocols outlined in this guide are grounded in established chromatographic theory and align with the validation expectations of the broader scientific and regulatory community.[8][10]

References

Comparative Analysis of 5-Nitro-1H-indole-3-carbonitrile Inhibitors: A Guide to Cross-Reactivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Promise and Peril of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and FDA-approved drugs.[1][2] Its unique electronic properties and versatile structure allow it to interact with a wide range of biological targets, leading to its exploration for anticancer, antimicrobial, and antihypertensive agents, among others.[2][3] Within this class, derivatives of 5-nitro-1H-indole-3-carbonitrile represent a promising chemical space for developing targeted therapeutic agents, with research indicating their potential as enzyme inhibitors and anticancer compounds.[4][5][6]

However, the very versatility that makes the indole scaffold attractive also presents a significant challenge: the potential for off-target interactions, or cross-reactivity. An inhibitor that binds potently to its intended target but also interacts with dozens of other proteins can lead to unforeseen side effects and toxicity, derailing an otherwise promising drug development program. Therefore, a rigorous and early assessment of an inhibitor's selectivity is not merely a characterization step but a critical determinant of its therapeutic viability.

This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of this compound-based inhibitors. We will move beyond simple protocols to explain the causality behind experimental choices, empowering researchers to design and interpret robust selectivity studies. We will use a representative hypothetical inhibitor, "NI-3C-Inhibitor-1," to illustrate these principles in a comparative context.

Pillar 1: The Rationale for Cross-Reactivity Profiling

In targeted drug discovery, the ideal compound acts as a molecular sniper, engaging only its intended target. Reality is often more complex. Many targets, such as protein kinases, belong to large families with highly conserved active sites.[7] An inhibitor designed for one kinase may inadvertently bind to several others, leading to a cascade of unintended biological consequences.

The core objectives of cross-reactivity profiling are:

  • To Quantify Selectivity: Determine the inhibitor's binding affinity or inhibitory potency against a broad panel of related proteins versus its primary target.

  • To Predict Off-Target Liabilities: Identify potential interactions that could lead to toxicity or adverse effects in a clinical setting.

  • To Guide Structure-Activity Relationship (SAR) Studies: Inform medicinal chemists on how modifications to the inhibitor scaffold affect its selectivity profile, enabling the design of more specific compounds.

Failing to adequately assess cross-reactivity can lead to the costly failure of drug candidates in later stages of development.[8] Therefore, integrating comprehensive profiling early in the discovery pipeline is a crucial, resource-saving strategy.

Pillar 2: Methodologies for Assessing Inhibitor Cross-Reactivity

A multi-faceted approach, combining biochemical and cell-based assays, provides the most comprehensive understanding of an inhibitor's selectivity. Biochemical assays offer a pure, controlled environment to measure direct target engagement, while cell-based assays provide a more physiologically relevant context.[8][9]

Methodology 1: Large-Panel Biochemical Screening (e.g., Kinome Scanning)

For inhibitors targeting large enzyme families like kinases, large-panel screens are the gold standard for an initial, broad assessment of selectivity.[7] Services like KINOMEscan® utilize a competition binding assay format that is independent of ATP, measuring the true thermodynamic binding affinity (Kd) of a compound for hundreds of kinases.[10][11]

The KINOMEscan® platform works by measuring the ability of a test compound to displace a proprietary, active-site-directed ligand from a specific kinase target. The amount of kinase captured on a solid support is inversely proportional to the test compound's binding affinity. This interaction is then quantified via quantitative PCR (qPCR).[12]

G cluster_workflow Biochemical Cross-Reactivity Workflow start Test Compound (NI-3C-Inhibitor-1) assay Competition Binding Assay (Fixed Compound Concentration) start->assay kinase_panel Large Kinase Panel (~480 kinases) kinase_panel->assay quant Quantification (qPCR) assay->quant data Data Analysis (% Inhibition vs. Control) quant->data hit_id Hit Identification (Off-Targets with > Threshold % Inhibition) data->hit_id dose_response Dose-Response (Kd Determination) for Primary & Off-Targets hit_id->dose_response end Selectivity Profile (Selectivity Score, TREEspot®) dose_response->end

Caption: Workflow for large-panel biochemical cross-reactivity screening.

  • Compound Preparation: Solubilize NI-3C-Inhibitor-1 and comparator compounds in 100% DMSO to create a 100X stock solution.

  • Primary Screen (scanMAX Assay):

    • Rationale: To get the broadest possible view of cross-reactivity, the initial screen is run at a relatively high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., 468 kinases).[10]

    • Procedure: The test compound is incubated with the kinase-ligand-solid support mixture.

    • Data Output: Results are reported as percent of control (%Ctrl), where a lower number indicates stronger binding. A common threshold for a "hit" is %Ctrl < 35 or %Ctrl < 10.

  • Dose-Response (KdELECT Assay):

    • Rationale: To quantify the binding affinity for the primary target and any significant off-targets identified in the primary screen.

    • Procedure: A 11-point, 3-fold serial dilution of the inhibitor is prepared and run against the selected kinases.

    • Data Output: Binding constants (Kd values) are calculated from the resulting dose-response curves.[10]

  • Data Visualization: The results are often visualized using a TREEspot® diagram, which maps the hits onto a phylogenetic tree of the human kinome. The size of the dot corresponds to the binding affinity, providing an intuitive visual representation of selectivity.[11]

Methodology 2: Cell-Based Assays

While biochemical assays are powerful, they do not account for crucial factors like cell membrane permeability, intracellular target engagement, or competition with high intracellular ATP concentrations.[8] Cell-based assays are essential to confirm that the observed biochemical activity translates to a functional effect in a living system.[13][14]

A variety of cell-based formats can be used. For kinase inhibitors, a common approach is to measure the inhibition of phosphorylation of a known downstream substrate in cells. This directly assesses the functional consequence of inhibiting the target kinase.[15]

G cluster_workflow Cell-Based Cross-Reactivity Workflow start Select Cell Lines (On-Target vs. Off-Target) culture Cell Culture & Seeding start->culture treat Treat with Inhibitor (Dose-Response) culture->treat lyse Cell Lysis treat->lyse detection Detection of Phospho-Substrate (e.g., ELISA, Western Blot) lyse->detection analysis Data Analysis (IC50 Calculation) detection->analysis end Cellular Potency & Selectivity Comparison analysis->end

Caption: Workflow for a cell-based phosphorylation assay.

  • Cell Line Selection:

    • Rationale: Choose a cell line where the primary target kinase is known to be active and drives a measurable phosphorylation event. For off-target validation, select a cell line where an identified off-target is active and the primary target is not.

    • Example: For a hypothetical target "Kinase A," use cell line "HEK-A." If an off-target "Kinase B" was identified, use cell line "MCF7-B" where Kinase B is active.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Procedure: Prepare a 10-point, 3-fold serial dilution of NI-3C-Inhibitor-1 in culture medium. Replace the existing medium with the compound-containing medium.

    • Incubation: Incubate for a defined period (e.g., 90 minutes) at 37°C.[15]

  • Cell Lysis: Aspirate the medium and add lysis buffer to extract cellular proteins.

  • Detection & Quantification:

    • Rationale: Use a sensitive and specific method to detect the phosphorylated form of the target's substrate. An antibody-based method like ELISA is suitable for high-throughput analysis.

    • Procedure (ELISA): Transfer lysates to an ELISA plate coated with a capture antibody for the total substrate. Detect the phosphorylated substrate using a specific primary antibody conjugated to a reporter enzyme (e.g., HRP). Add substrate and measure the signal (e.g., absorbance or fluorescence).

  • Data Analysis: Normalize the signal to a DMSO-treated control. Plot the normalized signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Pillar 3: Comparative Data Analysis

To illustrate the output of these studies, we present a hypothetical comparative dataset for our NI-3C-Inhibitor-1 against two well-characterized (but also hypothetical) alternatives targeting "Kinase A."

  • Alternative A: A highly selective, clinical-stage inhibitor for Kinase A.

  • Alternative B: An older, broader-spectrum inhibitor known to hit multiple kinase families.

Table 1: Comparative Biochemical Selectivity Profile (KINOMEscan®)
CompoundPrimary Target Kd (nM) (Kinase A)Selectivity Score (S10 @ 1µM)¹Key Off-Targets (Kd < 300 nM)
NI-3C-Inhibitor-1 150.05Kinase B (120 nM), Kinase C (250 nM)
Alternative A 50.01None identified
Alternative B 250.25Kinase B (80 nM), Kinase D (150 nM), Kinase E (180 nM), Kinase F (290 nM)

¹ Selectivity Score (S10): The number of off-targets with %Ctrl < 10 divided by the total number of kinases tested. A lower score indicates higher selectivity.

Table 2: Comparative Cellular Potency & Selectivity
CompoundOn-Target Cell IC50 (nM) (HEK-A cells)Off-Target Cell IC50 (nM) (MCF7-B cells)Cellular Selectivity Ratio (IC50 Off-Target / IC50 On-Target)
NI-3C-Inhibitor-1 504509
Alternative A 20> 10,000> 500
Alternative B 802002.5
  • NI-3C-Inhibitor-1 shows good potency for its primary target, Kinase A, in both biochemical and cellular assays.

  • The biochemical screen reveals two significant off-targets (Kinase B and C). This is a crucial finding that warrants further investigation.[16]

  • The cellular data confirms the on-target activity and also validates the off-target effect on Kinase B, although with a 9-fold window of selectivity.

  • Compared to Alternative A , our lead compound is less selective. Alternative A represents the ideal profile with high potency and no significant off-targets.

  • Compared to Alternative B , NI-3C-Inhibitor-1 demonstrates a significantly improved selectivity profile, suggesting it is a more refined chemical scaffold.

This comparative analysis provides a clear, data-driven rationale for the next steps. The SAR for NI-3C-Inhibitor-1 should focus on modifications that reduce binding to Kinase B and C while maintaining or improving potency against Kinase A.

Conclusion and Future Directions

The rigorous evaluation of cross-reactivity is indispensable in the development of this compound-based inhibitors. A systematic approach, beginning with broad biochemical profiling and progressing to functional cell-based validation, provides the necessary data to make informed decisions and mitigate the risk of late-stage failure. The hypothetical case of NI-3C-Inhibitor-1 demonstrates how comparative analysis can position a new chemical series within the existing therapeutic landscape and clearly define the path for lead optimization. By embracing these principles of scientific integrity and thoroughness, researchers can more effectively translate the promise of the indole scaffold into safe and selective medicines.

References

A Comparative Guide to the Stability of 5-nitro-1H-indole-3-carbonitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical stability of 5-nitro-1H-indole-3-carbonitrile and its structurally related analogs. In the landscape of drug discovery, understanding the intrinsic stability of a molecule is paramount, as it directly impacts its safety, efficacy, and shelf-life.[1][2][3] This document outlines the rationale behind stability testing, provides detailed experimental protocols for forced degradation studies, and presents a comparative analysis of the expected stability profiles of the selected indole derivatives.

The Critical Role of Stability in Indole-Based Drug Candidates

Indole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[4][5] The introduction of a nitro group, as seen in this compound, is a common strategy to modulate the biological activity of these compounds.[4][6] However, the presence of the electron-withdrawing nitro group and the reactive carbonitrile moiety can significantly influence the molecule's susceptibility to degradation under various environmental conditions.[1][7] Forced degradation studies, or stress testing, are therefore essential to elucidate potential degradation pathways and to develop robust, stability-indicating analytical methods.[8][9][10]

Understanding Degradation: A Panel of Stressed Conditions

To comprehensively assess the stability of this compound and its analogs, a series of forced degradation studies are conducted. These studies intentionally expose the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products.[1][9] The choice of stress conditions is guided by ICH guidelines and is designed to mimic the potential environmental stresses a drug substance might encounter during its lifecycle.[10][11]

A minimal set of stress factors for a comprehensive forced degradation study includes:

  • Acid and Base Hydrolysis: To evaluate stability across a range of pH values.

  • Oxidation: To assess susceptibility to oxidative degradation.

  • Thermal Degradation: To determine the impact of heat.

  • Photodegradation: To understand the effect of light exposure.

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure that the degradation products are formed in sufficient quantities for detection and characterization without over-stressing the molecule to the point of forming irrelevant secondary degradants.[9][11]

Comparative Stability Profiling: A Look at 5-Substituted Indole-3-carbonitrile Analogs

For this comparative guide, we will examine the stability of this compound alongside a curated selection of analogs. These analogs have been chosen to represent a spectrum of electronic effects at the 5-position of the indole ring, allowing for a systematic evaluation of how substituents influence stability.

Table 1: Selected 5-Substituted Indole-3-carbonitrile Analogs for Stability Comparison

Compound NameStructureRationale for Inclusion
This compound R = -NO₂Strong electron-withdrawing group; the subject of this guide.
5-Amino-1H-indole-3-carbonitrile R = -NH₂Strong electron-donating group; known to be susceptible to oxidation.[6]
5-Methoxy-1H-indole-3-carbonitrile R = -OCH₃Moderate electron-donating group.
5-Chloro-1H-indole-3-carbonitrile R = -ClHalogen with inductive electron-withdrawing and resonance electron-donating effects.
1H-Indole-3-carbonitrile R = -HThe unsubstituted parent compound for baseline comparison.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to be self-validating, providing a clear and reproducible methodology for assessing the stability of the indole derivatives listed above.

Preparation of Stock Solutions

A stock solution of each test compound (1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.[12]

Stress Conditions
  • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for up to 24 hours.[13]

  • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before analysis.

Causality: The acidic conditions are expected to protonate the indole nitrogen, which can make the pyrrole ring more susceptible to nucleophilic attack. The nitrile group may also be susceptible to hydrolysis to a carboxylic acid under these conditions.

  • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C for up to 24 hours.[13]

  • Withdraw samples at appropriate time intervals.

  • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

Causality: Basic conditions can deprotonate the indole nitrogen, potentially leading to different degradation pathways. The nitrile group is also prone to hydrolysis under basic conditions.

  • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for up to 24 hours.[12][13]

  • Withdraw samples at appropriate time intervals.

Causality: The indole ring is susceptible to oxidation. The electron-rich pyrrole ring is a likely site of oxidative attack. The presence of an electron-donating group at the 5-position (like -NH₂) is expected to increase susceptibility to oxidation.

  • Place a thin layer of the solid compound in a petri dish.

  • Expose the sample to a temperature of 105°C in a dry oven for up to 72 hours.[13]

  • Withdraw samples at appropriate time intervals and prepare solutions for analysis.

Causality: High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, including polymerization or fragmentation of the indole ring.

  • Expose a solution of the compound (1 mg/mL) and the solid compound to a light source that provides both UV and visible light.

  • The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[10]

  • A control sample should be kept in the dark under the same conditions.

Causality: Aromatic nitro compounds are known to be photoreactive.[14] UV light can excite the molecule, leading to reactions such as nitro-nitrito rearrangement.

Analytical Methodology: Stability-Indicating HPLC-UV

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the parent drug from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength that provides a good response for the parent compound and potential degradants (a photodiode array detector is recommended to assess peak purity).

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.

Predicted Stability Profiles and Degradation Pathways

Based on the chemical nature of the substituents, the following stability profiles are anticipated.

Table 2: Predicted Comparative Stability of 5-Substituted Indole-3-carbonitrile Analogs

CompoundAcidic HydrolysisBasic HydrolysisOxidative DegradationThermal StabilityPhotostability
This compound Moderately StableProne to degradationRelatively StableModerately StableProne to degradation
5-Amino-1H-indole-3-carbonitrile Prone to degradationModerately StableHighly UnstableLess StableModerately Stable
5-Methoxy-1H-indole-3-carbonitrile Moderately StableModerately StableProne to degradationModerately StableModerately Stable
5-Chloro-1H-indole-3-carbonitrile Moderately StableModerately StableModerately StableMore StableModerately Stable
1H-Indole-3-carbonitrile StableStableModerately StableStableStable
Degradation of this compound

The strong electron-withdrawing nitro group makes the indole ring less susceptible to electrophilic attack and oxidation but may increase its susceptibility to nucleophilic attack.[1][7] Under photolytic stress, nitroaromatic compounds can undergo complex degradation pathways.[14]

This compound This compound Hydrolysis_Product 5-Nitro-1H-indole-3-carboxylic acid This compound->Hydrolysis_Product Acid/Base Hydrolysis Photodegradation_Products Complex mixture of degradants This compound->Photodegradation_Products UV/Visible Light

Predicted degradation pathways for this compound.
Degradation of 5-Amino-1H-indole-3-carbonitrile

The electron-donating amino group makes the indole ring highly susceptible to oxidation.[6] It is also expected to be less stable under acidic conditions due to protonation of the amino group.

5-Amino-1H-indole-3-carbonitrile 5-Amino-1H-indole-3-carbonitrile Oxidation_Products Polymeric and colored degradants 5-Amino-1H-indole-3-carbonitrile->Oxidation_Products Oxidative Stress (e.g., H₂O₂) cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis & Comparison Define Analogs Define Analogs Prepare Stock Solutions Prepare Stock Solutions Define Analogs->Prepare Stock Solutions Develop HPLC Method Develop HPLC Method Prepare Stock Solutions->Develop HPLC Method Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Oxidative Degradation Oxidative Degradation Thermal Degradation Thermal Degradation Photolytic Degradation Photolytic Degradation Analyze Samples by HPLC Analyze Samples by HPLC Acid Hydrolysis->Analyze Samples by HPLC Base Hydrolysis->Analyze Samples by HPLC Oxidative Degradation->Analyze Samples by HPLC Thermal Degradation->Analyze Samples by HPLC Photolytic Degradation->Analyze Samples by HPLC Quantify Degradation Quantify Degradation Analyze Samples by HPLC->Quantify Degradation Identify Degradants Identify Degradants Quantify Degradation->Identify Degradants Compare Stability Profiles Compare Stability Profiles Identify Degradants->Compare Stability Profiles

References

A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and drug development professionals, navigating the vast landscape of Quantitative Structure-Activity Relationship (QSAR) studies is crucial for efficient drug discovery. This guide provides an in-depth technical comparison of QSAR models applied to indole derivatives, a privileged scaffold in medicinal chemistry, across various therapeutic areas. By dissecting the methodologies, validating the findings, and explaining the causality behind experimental choices, this document aims to empower researchers to design more potent and targeted therapeutic agents.

The Synergy of Indole Scaffolds and QSAR in Modern Drug Discovery

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural and synthetic bioactive compounds. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile scaffold for targeting a wide array of biological targets. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational lens to understand and predict the biological activity of indole derivatives.[1][2][3] By correlating molecular structures with biological activities, QSAR models enable the rational design of novel compounds with enhanced efficacy and reduced toxicity, thereby accelerating the drug development pipeline.[4]

This guide will delve into a comparative analysis of QSAR studies on indole derivatives, focusing on three critical therapeutic areas: anticancer, antimicrobial, and antiviral activities. We will explore the nuances of model development, the significance of molecular descriptors, and the interpretation of statistical validation to provide a comprehensive understanding of the structure-activity landscapes.

The QSAR Workflow: A Blueprint for Predictive Modeling

A robust and predictive QSAR model is not the result of a single computational experiment but rather a systematic and iterative process. Each step is critical for ensuring the scientific validity and predictive power of the final model. The Organisation for Economic Co-operation and Development (OECD) has established key principles for the validation of QSAR models for regulatory purposes, which serve as a gold standard in the field.[5][6][7][8][9]

Below is a detailed, step-by-step methodology for a comprehensive QSAR workflow, grounded in these principles of scientific integrity.

Experimental Protocol: A Step-by-Step QSAR Modeling Workflow
  • Data Curation and Preparation:

    • Dataset Collection: Compile a dataset of indole derivatives with experimentally determined biological activities (e.g., IC50, MIC) against a specific target. Ensure data consistency and reliability.

    • Data Conversion: Convert biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to linearize the data and normalize its distribution.

    • Structural Standardization: Draw and standardize the 2D or 3D structures of all molecules in the dataset. This includes correcting any structural errors and ensuring consistent representation.

  • Molecular Descriptor Calculation:

    • Descriptor Selection: Choose a diverse set of molecular descriptors that represent the physicochemical properties of the molecules. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields).[10]

    • Descriptor Calculation: Use specialized software (e.g., PaDEL-Descriptor) to calculate the chosen descriptors for each molecule in the dataset.[10]

  • Dataset Division:

    • Training and Test Sets: Split the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the QSAR model, while the test set is used for external validation to assess its predictive ability on unseen data.

    • Splitting Method: Employ a random or diversity-based splitting method to ensure that both sets are representative of the chemical space of the entire dataset.

  • Model Development:

    • Statistical Method Selection: Choose an appropriate statistical method to build the QSAR model. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF).[11]

    • Feature Selection: If a large number of descriptors were calculated, use a feature selection algorithm (e.g., genetic algorithm) to identify the most relevant descriptors that contribute significantly to the biological activity.

    • Model Generation: Apply the selected statistical method to the training set to generate the QSAR model equation.

  • Model Validation:

    • Internal Validation: Assess the robustness and stability of the model using the training set. Common techniques include:

      • Leave-One-Out Cross-Validation (q²): Sequentially removes one compound from the training set, rebuilds the model with the remaining compounds, and predicts the activity of the removed compound. A high q² value (typically > 0.5) indicates good internal predictivity.

      • Y-Randomization: Randomly shuffles the biological activity data and re-builds the model. A low correlation coefficient for the randomized models confirms that the original model is not due to chance correlation.

    • External Validation: Evaluate the predictive power of the model on the independent test set. The key metric is the predictive R² (pred_R²), which measures how well the model predicts the activity of the test set compounds. A pred_R² value > 0.6 is generally considered indicative of a good predictive model.

  • Applicability Domain (AD) Definition:

    • Defining the Scope: Define the chemical space in which the model can make reliable predictions. This is crucial for ensuring that the model is not used to make predictions for compounds that are structurally too different from those in the training set.

    • Methods: Various methods can be used to define the AD, such as those based on the range of descriptor values in the training set.

Visualization of the QSAR Workflow

QSAR_Workflow cluster_data_prep Data Preparation cluster_modeling Model Building cluster_validation Model Validation & Application DataCollection 1. Data Collection (Indole Derivatives & Activity) DataCuration 2. Data Curation (Standardization & pIC50) DataCollection->DataCuration DescriptorCalc 3. Descriptor Calculation (1D, 2D, 3D) DataCuration->DescriptorCalc DataSplit 4. Dataset Splitting (Training & Test Sets) DescriptorCalc->DataSplit ModelDev 5. Model Development (MLR, PLS, etc.) DataSplit->ModelDev InternalVal 6. Internal Validation (q², Y-randomization) ModelDev->InternalVal ExternalVal 7. External Validation (pred_R²) InternalVal->ExternalVal AD 8. Applicability Domain ExternalVal->AD Prediction 9. Prediction of New Compounds AD->Prediction

Caption: A generalized workflow for developing and validating a predictive QSAR model.

Comparative Analysis of QSAR Studies on Anticancer Indole Derivatives

The indole scaffold is a prominent feature in many anticancer agents, including naturally occurring alkaloids like vincristine and vinblastine.[10] QSAR studies have been instrumental in elucidating the structural requirements for the anticancer activity of indole derivatives, guiding the design of novel compounds with improved potency and selectivity.[12][13]

Here, we compare two representative QSAR studies on anticancer indole derivatives to highlight different modeling approaches and their outcomes.

Table 1: Comparison of QSAR Models for Anticancer Indole Derivatives

ParameterStudy 1: 2D-QSAR of Thiosemicarbazone-Indole Derivatives[10]Study 2: 3D-QSAR of Indole-based Pyridone Analogues
Biological Activity Inhibition of PC3 cell line growth (IC50)Inhibition of HCV NS5B polymerase
QSAR Method 2D-QSAR (Multiple Linear Regression)3D-QSAR (CoMFA and CoMSIA)
Number of Compounds 24Not specified in provided context
Key Descriptors Autocorrelation, geometrical, electrostatic, topological, spatial, constitutional, and thermodynamic descriptorsSteric and electrostatic fields (CoMFA); Steric, electrostatic, hydrophobic, H-bond donor, and acceptor fields (CoMSIA)[14]
Internal Validation (q²) Not explicitly stated, but model robustness is mentionedNot explicitly stated, but model robustness is mentioned
External Validation (pred_R²) Not explicitly stated, but external validation is mentionedNot explicitly stated, but external validation is mentioned
Key Findings A mathematical equation was developed to predict the anticancer activity of novel indole derivatives.[10]The models identified key steric, electrostatic, and hydrophobic features crucial for inhibitory activity.
Causality Behind Experimental Choices
  • Study 1 employed a 2D-QSAR approach, which is computationally less intensive and relies on descriptors calculated from the 2D structure of the molecules.[10] This is a suitable choice for initial screening and identifying general structural features that influence activity. The use of a diverse range of descriptors allows for a broad exploration of the structure-activity landscape.

  • Study 2 , on the other hand, utilized 3D-QSAR methods (CoMFA and CoMSIA), which consider the three-dimensional conformation of the molecules and their interaction fields.[14][15][16][17][18] This approach provides more detailed insights into the spatial arrangement of functional groups that are critical for binding to the target protein. 3D-QSAR is particularly useful when the binding mode of the ligands is known or can be reliably hypothesized.

Experimental Protocol: MTT Assay for Anticancer Activity

The cytotoxic effects of anticancer agents are commonly evaluated using the MTT assay.[19][20][21][22][23] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., PC3, HeLa, MCF-7) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[20][21]

  • Compound Treatment: Treat the cells with various concentrations of the indole derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19][20]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Comparative Analysis of QSAR Studies on Antimicrobial Indole Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. Indole derivatives have shown promising activity against a variety of bacteria and fungi.[11][24][25][26] QSAR studies have been instrumental in optimizing the antimicrobial potency of this class of compounds.

Table 2: Comparison of QSAR Models for Antimicrobial Indole Derivatives

ParameterStudy 3: 2D-QSAR of Indole Derivatives against S. aureus[25]Study 4: 3D-QSAR of Indole Derivatives against Xanthomonas oryzae[24]
Biological Activity Antibacterial activity against S. aureus (MIC)Antibacterial activity against Xanthomonas oryzae pv. oryzicola (Xoc) (EC50)[24]
QSAR Method 2D-QSAR (Multiple Linear Regression)3D-QSAR
Number of Compounds 20 (16 training, 4 test)[25]Not specified in provided context
Key Descriptors Lipophilic, electronic, and steric parameters[25]Not specified in provided context
Internal Validation (q²) Not explicitly statedNot explicitly stated
External Validation (pred_R²) Validated models were developed[25]The model was used to design a more active compound.[24]
Key Findings Confirmed that antimicrobial activity is dependent on selected lipophilic, electronic, and steric parameters.[25]The 3D-QSAR model successfully guided the design of a new derivative with significantly improved antibacterial activity.[24]
Causality Behind Experimental Choices
  • Study 3 utilized a 2D-QSAR approach with classical physicochemical descriptors (lipophilic, electronic, and steric).[25] This is a well-established method for understanding the fundamental properties that govern the antibacterial activity of a series of compounds.

  • Study 4 employed a 3D-QSAR model to guide the design of new, more potent antibacterial agents.[24] This demonstrates the predictive power of 3D-QSAR in lead optimization, where the spatial arrangement of substituents is critical for enhancing activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial activity of compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[27][28][29][30][31]

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., S. aureus) in a suitable broth.[27]

  • Serial Dilution: Prepare a series of twofold dilutions of the indole derivative in a 96-well microtiter plate containing broth.[30]

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[29]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[29][31]

Comparative Analysis of QSAR Studies on Antiviral Indole Derivatives

Indole-containing compounds have emerged as a significant class of antiviral agents, with some targeting key viral enzymes like reverse transcriptase and protease.[32] QSAR modeling has played a crucial role in the design and optimization of these antiviral agents.[2][3][33]

Table 3: Comparison of QSAR Models for Antiviral Indole Derivatives

ParameterStudy 5: 3D-QSAR of Indole Derivatives as HIV-1 Inhibitors[32]Study 6: QSAR of Isatin and Indole Derivatives as SARS CoV 3CLpro Inhibitors[33]
Biological Activity Inhibition of HIV-1Inhibition of SARS CoV 3CLpro (pIC50)[33]
QSAR Method 3D-QSARMonte Carlo optimization-based QSAR[33]
Number of Compounds 68[32]81[33]
Key Descriptors Not specified in provided contextSMILES and hydrogen-suppressed graph (HSG) based descriptors[33]
Internal Validation (q²) Not explicitly statedR² for the validation set was the highest for the selected model.[33]
External Validation (pred_R²) Not explicitly statedThe models were predictive.[33]
Key Findings Guided the molecular design of new indole derivatives as HIV-1 inhibitors.[32]Developed reliable and robust QSAR models to predict the inhibitory activity of isatin and indole-based compounds against SARS CoV 3CLpro.[33]
Causality Behind Experimental Choices
  • Study 5 utilized 3D-QSAR to guide the design of novel HIV-1 inhibitors, demonstrating the utility of this approach in rational drug design for viral targets.[32]

  • Study 6 employed a Monte Carlo optimization-based QSAR method, which is a powerful technique for exploring a vast chemical space and identifying key structural fragments that contribute to activity.[33] The use of SMILES and HSG-based descriptors is a modern approach that can capture complex structural information.

Experimental Protocol: Anti-HIV Activity Assay (p24 Antigen ELISA)

The antiviral activity of compounds against HIV-1 can be assessed by measuring the level of the viral p24 antigen in the supernatant of infected cells.[34]

  • Cell Infection: Infect a susceptible T-cell line (e.g., C8166) with HIV-1 in the presence of varying concentrations of the indole derivative.[34]

  • Incubation: Incubate the infected cells for a period that allows for viral replication (e.g., 3-7 days).

  • Supernatant Collection: Collect the cell culture supernatant.

  • p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[34]

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control (no compound). The EC50 value (the concentration that inhibits 50% of viral replication) can be determined from a dose-response curve.

Conclusion and Future Perspectives

This comparative guide has highlighted the pivotal role of QSAR studies in advancing the discovery and development of indole derivatives as therapeutic agents. By systematically comparing different QSAR methodologies and their applications in anticancer, antimicrobial, and antiviral research, we have underscored the importance of selecting the appropriate modeling technique based on the research question and the available data. The detailed experimental protocols provide a practical framework for researchers to validate their computational findings through robust in vitro assays.

The future of QSAR modeling for indole derivatives lies in the integration of more sophisticated machine learning and deep learning algorithms, the use of larger and more diverse datasets, and the incorporation of multi-target QSAR approaches to address the complexity of diseases. By embracing these advancements and adhering to the principles of scientific integrity and rigorous validation, the scientific community can continue to unlock the full therapeutic potential of the versatile indole scaffold.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management of chemical waste is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-nitro-1H-indole-3-carbonitrile, a compound that, due to its nitro and nitrile functionalities, requires careful handling. The procedures outlined herein are designed to be self-validating, ensuring safety through a clear understanding of the chemical's properties and potential hazards.

Hazard Profile and Risk Assessment

Data from closely related compounds, such as 5-nitroindole and indole-3-carbonitrile, strongly suggest that this compound should be treated as a hazardous substance. 5-Nitroindole is known to be harmful if swallowed and can cause serious eye damage.[1] Indole-3-carbonitrile is classified as harmful if swallowed, in contact with skin, or inhaled, and it is an irritant to the skin and eyes.[2][3] Therefore, it is prudent to assume that this compound exhibits similar toxicological properties.

The presence of the nitrile group (-C≡N) introduces the potential for the release of highly toxic hydrogen cyanide (HCN) gas under certain conditions, such as exposure to strong acids or high temperatures. The nitroaromatic structure suggests that it may be combustible and could produce toxic oxides of nitrogen (NOx) upon decomposition.[1]

Table 1: Hazard Profile of Structurally Related Compounds

CompoundCAS NumberKnown Hazards
5-Nitroindole6146-52-7Harmful if swallowed, Causes serious eye damage.[1]
Indole-3-carbonitrile5457-28-3Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled.[2][3]
5-Nitro-1H-indole-3-carbaldehyde6625-96-3Not classified as hazardous under OSHA 2012.[4]

It is critical to treat this compound as hazardous waste and handle it with the appropriate precautions until specific toxicological data becomes available.

Operational and Disposal Protocol

The primary directive for the disposal of this compound is to manage it as hazardous waste through a licensed and approved waste disposal company.[5] Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

Step 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is mandatory to wear appropriate personal protective equipment to prevent exposure.

  • Gloves: Chemical-resistant gloves, such as nitrile, are required. Ensure to inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes or airborne particles.

  • Body Protection: A laboratory coat is essential to protect against skin contact.

All handling of the solid compound and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or potential off-gassing.

PPE_Workflow cluster_prep Preparation cluster_execution Execution cluster_completion Completion Assess_Task Assess Disposal Task Select_PPE Select Appropriate PPE Assess_Task->Select_PPE Identify Hazards Don_PPE Don PPE Correctly Select_PPE->Don_PPE Gather Equipment Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Proceed with Work Doff_PPE Doff PPE Safely Handle_Chemical->Doff_PPE Task Complete Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Final Step

Caption: Personal Protective Equipment (PPE) workflow for handling hazardous chemicals.

Step 2: Waste Segregation and Collection

Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions.

  • Solid Waste: Collect any unused or expired this compound in a designated hazardous waste container that is robust, chemically resistant, and has a secure lid.

  • Contaminated Materials: Any items that have come into contact with the compound, including weighing boats, contaminated gloves, and absorbent paper, must be placed in the same designated solid hazardous waste container.[5]

  • Solutions: If the compound is dissolved in a solvent, it must be collected in a designated liquid hazardous waste container. It is imperative to ensure the solvent is compatible with other contents in the container. Do not mix with acidic or basic waste streams due to the potential for hydrolysis of the nitrile group.[6][7]

Step 3: Labeling and Storage of Hazardous Waste

Accurate and clear labeling of hazardous waste is a regulatory requirement and a critical safety measure.

The hazardous waste container must be labeled with the following information:

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "This compound "

  • Associated hazards (e.g., "Toxic," "Irritant")

  • The date of accumulation

Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area. This storage area should be away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[3] Secondary containment should be used to mitigate the impact of any potential leaks.

Disposal_Decision_Tree cluster_form Physical Form cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path Start This compound Waste Is_Solid Solid? Start->Is_Solid Is_Solution In Solution? Is_Solid->Is_Solution No Solid_Container Collect in Labeled Solid Hazardous Waste Container Is_Solid->Solid_Container Yes Liquid_Container Collect in Labeled Liquid Hazardous Waste Container Is_Solution->Liquid_Container Yes Store_Solid Store in Secure Area Solid_Container->Store_Solid Arrange_Disposal Arrange for Professional Hazardous Waste Disposal Store_Solid->Arrange_Disposal Check_Compatibility Ensure Solvent Compatibility Liquid_Container->Check_Compatibility Store_Liquid Store in Secure Area with Secondary Containment Check_Compatibility->Store_Liquid Store_Liquid->Arrange_Disposal

Caption: Decision tree for the segregation and disposal of this compound.

Step 4: Disposal of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste. To be considered non-hazardous, the container would need to be triple-rinsed with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as liquid hazardous waste.[5] Given the hazards of the compound, it is often more practical and safer to dispose of the empty, unrinsed container as solid hazardous waste.

Step 5: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[5] You will need to provide them with the information from the hazardous waste label. If available, the Safety Data Sheet (SDS) for the compound should also be provided to the disposal company.

Spill Management

In the event of a spill, the following immediate actions should be taken:

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Personal Protection: Do not attempt to clean up the spill without the proper PPE, as outlined in Step 1.

  • Containment and Cleanup:

    • For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.

    • For a solution spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand).

  • Decontamination: Decontaminate the spill area with a suitable solvent and then soap and water. All materials used for cleanup must be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

By adhering to these scientifically grounded procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 5-nitro-1H-indole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of 5-nitro-1H-indole-3-carbonitrile. The information herein is synthesized from established safety data for structurally similar compounds and general best practices for laboratory chemical handling. It is imperative to treat this compound with caution, assuming a hazard profile similar to related nitro- and nitrile-containing aromatic molecules.

I. Understanding the Hazard Landscape

Anticipated Hazards:

Based on the Globally Harmonized System (GHS) classifications of related molecules, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed: [1][2]

  • Harmful in contact with skin: [3]

  • Causes skin irritation: [1]

  • Causes serious eye irritation: [1][2]

  • Harmful if inhaled. [3]

  • May cause respiratory irritation. [1]

The nitro functional group also introduces a potential for thermal instability and explosive decomposition, a known characteristic of organic nitro compounds, particularly when heated under confinement.

Hazard Category Anticipated Classification Primary Concerns
Acute Oral Toxicity Category 4Harmful if ingested.
Acute Dermal Toxicity Category 4Harmful upon skin contact.
Skin Corrosion/Irritation Category 2Potential to cause skin irritation.
Serious Eye Damage/Irritation Category 2ARisk of serious eye irritation.
Acute Inhalation Toxicity Category 4Harmful if dust or aerosols are inhaled.
Specific Target Organ Toxicity Category 3 (Respiratory)May cause irritation to the respiratory tract.
Physical Hazards Potential for explosive decompositionNitro compounds can be thermally sensitive.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound:

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation.[4]

  • Hand Protection: Chemically resistant gloves are a necessity. Nitrile gloves are a suitable choice for handling many organic chemicals.[3] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contamination.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: All handling of solid this compound that may generate dust, or any procedure involving its solutions that could produce aerosols, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[4]

PPE_Workflow cluster_ppe Essential PPE for Handling this compound Eye_Face Eye/Face Protection (Goggles & Face Shield) Hand Hand Protection (Nitrile Gloves) Body Body Protection (Lab Coat & Apron) Respiratory Respiratory Protection (Fume Hood) Researcher Researcher Task Handling Chemical Researcher->Task Initiates Task->Eye_Face Requires Task->Hand Requires Task->Body Requires Task->Respiratory Requires

Caption: Mandatory Personal Protective Equipment for handling this compound.

III. Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for the handling of this compound.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and avoid creating dust clouds.

  • Solution Preparation: When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid direct heating with a hot plate, as this can create localized hot spots and increase the risk of decomposition. Do not heat under a sealed atmosphere.

  • Post-Handling: After handling, thoroughly decontaminate the work area. Wash hands and any exposed skin with soap and water, even if no direct contact is suspected.[5]

Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6]

  • Store away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong acids.[3]

  • Some related compounds recommend refrigerated storage.[2][7]

IV. Emergency Procedures: First Aid Measures

In the event of an exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[5][6]

  • Inhalation: Move the exposed individual to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

V. Disposal Plan: Responsible Waste Management

The disposal of this compound and any associated contaminated materials must be handled as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.

  • Containerization: Collect all waste, including unused product, contaminated consumables (e.g., gloves, weighing paper), and rinsed glassware, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage of Waste: Store the hazardous waste container in a designated, secure area, away from general laboratory traffic and incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.[3][8]

Disposal_Workflow Start Generation of Waste Segregate 1. Segregate Waste Start->Segregate Containerize 2. Containerize in Labeled Container Segregate->Containerize Label 3. Label as Hazardous Waste Containerize->Label Store 4. Store Securely Label->Store Dispose 5. Dispose via EHS/ Licensed Contractor Store->Dispose End Compliant Disposal Dispose->End

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.